dFKBP-1
Description
Properties
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[[4-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylamino]-4-oxobutanoyl]amino]phenyl]propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H64N6O14/c1-6-53(2,3)47(64)51(68)58-28-10-7-16-37(58)52(69)73-38(21-18-32-19-22-39(70-4)41(29-32)71-5)33-13-11-14-34(30-33)56-43(61)25-24-42(60)54-26-8-9-27-55-45(63)31-72-40-17-12-15-35-46(40)50(67)59(49(35)66)36-20-23-44(62)57-48(36)65/h11-15,17,19,22,29-30,36-38H,6-10,16,18,20-21,23-28,31H2,1-5H3,(H,54,60)(H,55,63)(H,56,61)(H,57,62,65)/t36?,37-,38+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBCWKRMNKOGRN-GGJINPDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H64N6O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098019 | |
| Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[[4-[[4-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]butyl]amino]-1,4-dioxobutyl]amino]phenyl]propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1009.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799711-22-0 | |
| Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[[4-[[4-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]butyl]amino]-1,4-dioxobutyl]amino]phenyl]propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799711-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[[4-[[4-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]butyl]amino]-1,4-dioxobutyl]amino]phenyl]propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of dFKBP-1: A Technical Guide to a PROTAC-based FKBP12 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of dFKBP-1, a potent, first-generation proteolysis-targeting chimera (PROTAC) designed to induce the targeted degradation of the FK506-binding protein 12 (FKBP12). This document details its molecular architecture, mechanism of action, and the experimental framework used to validate its function.
Introduction to this compound
This compound is a synthetic heterobifunctional molecule, not a naturally occurring protein. It is engineered to specifically target FKBP12 for degradation by the cellular ubiquitin-proteasome system.[1][2][3][4][5][6] Its structure consists of three key components:
-
A high-affinity ligand for FKBP12: This is a synthetic ligand for FK506 (SLF), which binds to the active site of FKBP12.[1][3][5][6]
-
An E3 ligase-recruiting ligand: this compound incorporates a phthalimide-based ligand, derived from thalidomide, which binds to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][3][5][6]
-
A chemical linker: This component tethers the FKBP12 ligand and the Cereblon ligand, enabling the formation of a ternary complex.[1][3][5][6]
Mechanism of Action: Targeted Protein Degradation
The primary mechanism of action of this compound is to induce the proximity of FKBP12 to the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of FKBP12 by the 26S proteasome. This process can be broken down into the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to FKBP12 and the Cereblon (CRBN) subunit of the CUL4-DDB1-CRBN-Rbx1 E3 ubiquitin ligase complex, forming a ternary FKBP12-dFKBP-1-CRBN complex.[7]
-
Ubiquitination: The formation of this ternary complex brings FKBP12 into close proximity to the E3 ligase machinery, facilitating the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of FKBP12.
-
Proteasomal Degradation: The poly-ubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome, releasing this compound to target another FKBP12 molecule for degradation.
This catalytic mode of action allows substoichiometric amounts of this compound to induce the degradation of a significant portion of the cellular FKBP12 pool.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound leading to FKBP12 degradation.
Quantitative Data
The efficacy of this compound has been quantified in various cellular contexts. The following table summarizes the key quantitative data available from published studies.
| Cell Line | Concentration (µM) | % FKBP12 Reduction | Reference |
| MV4;11 | 0.1 | >80% | [1][2][3][4][6] |
| MV4;11 | 0.01 | 50% | [1][2][3][4][6] |
| 293FT-WT | Dose-dependent | Potent degradation | [1][2] |
| 293FT-CRBN-/- | Not specified | Unaffected | [1][3][6] |
Experimental Protocols
Validation of the this compound mechanism of action relies on a series of key experiments. Below is a detailed methodology for a representative experiment to confirm Cereblon-dependent degradation of FKBP12.
Protocol: Western Blot Analysis of FKBP12 Degradation
Objective: To determine if this compound induces degradation of FKBP12 in a Cereblon-dependent manner.
Materials:
-
Wild-type (WT) and CRBN-knockout (CRBN-/-) 293FT cells
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., Carfilzomib)
-
NEDD8-activating enzyme inhibitor (e.g., MLN4924)
-
Complete cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes
-
Primary antibodies: anti-FKBP12, anti-CRBN, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate both 293FT-WT and 293FT-CRBN-/- cells and allow them to adhere overnight.
-
For rescue experiments, pre-treat a set of 293FT-WT cells with Carfilzomib or MLN4924 for 1-2 hours.[1][2][3][4]
-
Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with complete lysis buffer.
-
Clarify lysates by centrifugation.
-
Determine protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against FKBP12, CRBN, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash again and visualize protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize FKBP12 band intensity to the loading control (GAPDH).
-
Compare the levels of FKBP12 in this compound-treated cells to DMSO-treated controls in both cell lines.
-
Expected Results:
-
A dose-dependent decrease in FKBP12 levels in 293FT-WT cells treated with this compound.[1][2]
-
No significant change in FKBP12 levels in 293FT-CRBN-/- cells, confirming the requirement of Cereblon for degradation.[1][3][6]
-
Pre-treatment with proteasome or NEDD8-activating enzyme inhibitors should rescue the degradation of FKBP12 in WT cells.[1][2][3][4]
Experimental Workflow Diagram
Caption: Workflow for validating Cereblon-dependent degradation of FKBP12.
Note on "dFKBP" Nomenclature
While the "d" prefix often denotes proteins from Drosophila melanogaster, in the context of "this compound," it refers to "degrader of FKBP." The native FKBPs in Drosophila are involved in various biological processes, including development and signaling, but are distinct from the synthetic PROTAC molecule this compound discussed herein.[8][9][10][11][12]
Conclusion
This compound is a powerful chemical tool for studying the cellular functions of FKBP12 by inducing its acute and specific degradation. Its mechanism of action, centered on the formation of a ternary complex with FKBP12 and the E3 ligase Cereblon, exemplifies the potential of PROTAC technology for targeted protein modulation. The experimental protocols outlined in this guide provide a framework for validating its mechanism and exploring its biological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]
- 6. This compound | CAS#:1799711-22-0 | Chemsrc [chemsrc.com]
- 7. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Drosophila fatty acid-binding protein in development and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamics expression of DmFKBP12/Calstabin during embryonic early development of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative analysis of FKBP family protein: evaluation, structure, and function in mammals and Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative analysis of FKBP family protein: evaluation, structure, and function in mammals and Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
An In-depth Technical Guide to the Structure and Chemical Properties of dFKBP-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
dFKBP-1 is a synthetic hetero-bifunctional molecule designed as a potent and selective degrader of the 12-kDa FK506-binding protein (FKBP12). Operating through the Proteolysis Targeting Chimera (PROTAC) mechanism, this compound recruits FKBP12 to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound. It includes detailed summaries of its physicochemical characteristics, experimental protocols for its application, and diagrams of the key signaling pathways influenced by the targeted degradation of FKBP12.
Introduction
FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase that plays a crucial role in various cellular processes, including protein folding, immunosuppression, and the regulation of several key signaling pathways. Its involvement in TGF-β signaling, intracellular calcium release, and the MDM2-p53 pathway has made it an attractive target for therapeutic intervention. This compound is a chemical probe designed to induce the selective degradation of FKBP12, thereby offering a powerful tool to study the biological functions of FKBP12 and explore its therapeutic potential.
Structure and Chemical Properties of this compound
This compound is a PROTAC composed of three key moieties: a ligand that binds to FKBP12 (SLF, a synthetic ligand for FKBP), a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (a thalidomide-based ligand).
Chemical Structure
The chemical structure of this compound is presented below:
(A schematic representation of the this compound structure, highlighting the three components: FKBP12 ligand (SLF), linker, and Cereblon ligand (thalidomide-based).)
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₃H₆₄N₆O₁₄ | [1][2] |
| Molecular Weight | 1009.11 g/mol | |
| CAS Number | 1799711-22-0 | [2] |
| IUPAC Name | [(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[[4-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylamino]-4-oxobutanoyl]amino]phenyl]propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate | [3] |
| SMILES | O(--INVALID-LINK--CCC1C=CC(=C(C=1)OC)OC)C([C@@H]1CCCCN1C(C(C(C)(C)CC)=O)=O)=O | [3] |
| Appearance | Off-white to light yellow solid powder | [3] |
| LogP | 4.2 | [3] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action
This compound functions as a PROTAC to induce the degradation of FKBP12. The process is initiated by the simultaneous binding of this compound to both FKBP12 and the Cereblon E3 ubiquitin ligase, forming a ternary complex. This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the surface of FKBP12. The resulting polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome.
Quantitative Data
The following tables summarize the available quantitative data for this compound's activity.
Table 1: Degradation Efficiency of this compound
| Cell Line | Concentration (µM) | % FKBP12 Reduction | Reference |
| MV4;11 | 0.1 | >80 | [4][5] |
| MV4;11 | 0.01 | 50 | [4][5] |
Note: Specific DC50 and Dmax values for this compound were not consistently found in the initial search results. The data above indicates potent degradation at nanomolar concentrations.
Table 2: Binding Affinities
| Molecule | Binding Partner | Kd | Reference |
| This compound | FKBP12 | Not explicitly found | |
| This compound | Cereblon | Not explicitly found | |
| SLF (FKBP12 ligand) | FKBP12 | High Affinity | [6] |
Experimental Protocols
General Synthesis of this compound
While a detailed step-by-step synthesis protocol for this compound is not publicly available, a general synthetic strategy for similar PROTACs involves a convergent approach. This typically includes the synthesis of the FKBP12 ligand (SLF derivative) and the Cereblon ligand (thalidomide derivative) with appropriate functional groups for linker conjugation. The final step involves the coupling of these two fragments via a suitable linker. Solid-phase synthesis has also been employed for the efficient production of PROTAC libraries.[3][7]
FKBP12 Degradation Assay (Western Blot)
This protocol outlines the assessment of this compound induced degradation of FKBP12 in a cellular context.
-
Cell Culture and Treatment:
-
Culture cells (e.g., MV4;11 or 293FT) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 1 µM) or DMSO as a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
For rescue experiments, pre-treat cells with inhibitors such as Carfilzomib (proteasome inhibitor), MLN4924 (neddylation inhibitor), free SLF, or free thalidomide for 1-2 hours before adding this compound.[1][5]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and prepare with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Ternary Complex Formation Assay (TR-FRET)
This protocol describes a method to quantify the formation of the this compound:FKBP12:Cereblon ternary complex.
-
Reagents:
-
Recombinant tagged FKBP12 (e.g., GST-tagged).
-
Recombinant tagged Cereblon/DDB1 complex (e.g., His-tagged).
-
This compound.
-
TR-FRET donor-labeled antibody against one tag (e.g., anti-GST-Europium).
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-His-APC).
-
Assay buffer.
-
-
Procedure:
-
In a 384-well plate, add a fixed concentration of recombinant FKBP12 and Cereblon/DDB1 complex.
-
Add serial dilutions of this compound.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
The TR-FRET ratio is calculated from the emission at the acceptor and donor wavelengths.
-
Plot the TR-FRET ratio against the concentration of this compound to determine the EC50 for ternary complex formation.
-
Signaling Pathways Involving FKBP12
The degradation of FKBP12 by this compound can significantly impact several signaling pathways.
TGF-β Receptor Signaling
FKBP12 binds to the TGF-β type I receptor (TGFβRI) and inhibits its basal signaling.[9][10] The degradation of FKBP12 is expected to relieve this inhibition, leading to increased TGF-β signaling.
Intracellular Calcium Release Channels
FKBP12 is a regulatory subunit of both the ryanodine receptor (RyR) and the inositol 1,4,5-trisphosphate receptor (IP3R), which are critical for intracellular calcium release from the sarcoplasmic/endoplasmic reticulum.[11][12] FKBP12 stabilizes the closed state of these channels. Its degradation could lead to altered calcium homeostasis.
MDM2-p53 Signaling Pathway
FKBP12 has been shown to interact with the oncoprotein MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[13] FKBP12 can induce the degradation of MDM2, thereby stabilizing p53.[13] The degradation of FKBP12 by this compound could, therefore, lead to increased MDM2 levels and subsequent downregulation of p53.
Conclusion
This compound is a valuable chemical tool for the selective and potent degradation of FKBP12. Its well-defined structure and mechanism of action make it an ideal probe for elucidating the multifaceted roles of FKBP12 in cellular signaling and disease. This technical guide provides a foundational resource for researchers utilizing this compound in their studies, offering insights into its chemical properties, experimental application, and the biological pathways it perturbs. Further investigation into the precise binding kinetics and structural basis of the ternary complex will undoubtedly enhance our understanding and facilitate the development of novel therapeutics targeting FKBP12.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]
- 3. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Role of FKBP12 in Cellular Signaling Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction to FKBP12 (Peptidyl-Prolyl Isomerase FKBP1A)
FK506-Binding Protein 12 (FKBP12, also known as FKBP1A) is a small, highly conserved 12 kDa protein ubiquitous across many species and tissues.[1][2] At its core, FKBP12 is a peptidyl-prolyl isomerase (PPIase), an enzyme that catalyzes the cis-trans isomerization of proline residues within polypeptide chains, a rate-limiting step in protein folding.[1][3][4] This chaperone-like function is critical for ensuring proteins achieve their correct three-dimensional structure to maintain cellular homeostasis.[1]
Beyond its enzymatic activity, FKBP12 is a member of the immunophilin family, proteins that bind to immunosuppressive drugs.[4][5] It is the primary intracellular target for the clinically important macrolides sirolimus (rapamycin) and tacrolimus (FK506).[1][4] The resulting drug-protein complexes gain new functions, allowing them to interact with and inhibit key signaling proteins, such as mTOR and calcineurin, respectively.[1][4][6] This "gain-of-function" mechanism is central to the therapeutic effects of these drugs.[7][8] FKBP12's ability to engage in specific protein-protein interactions places it at the crossroads of several critical cellular signaling pathways, including cell growth, immune response, and intracellular calcium regulation.[5][9]
FKBP12 in the mTOR Signaling Pathway
The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[10] FKBP12's role in this pathway is primarily defined by its interaction with the immunosuppressant rapamycin.
Mechanism of Action
In the absence of rapamycin, FKBP12 does not endogenously inhibit mTOR. The canonical mechanism of mTOR inhibition is initiated when rapamycin first binds tightly to FKBP12.[7] This FKBP12-rapamycin complex then associates with the mTOR kinase, specifically binding to its FKBP12-Rapamycin Binding (FRB) domain.[6][7][11]
This ternary complex formation (FKBP12-rapamycin-mTOR) does not directly inhibit the catalytic activity of mTOR but acts as an allosteric inhibitor of the mTOR Complex 1 (mTORC1).[11] It sterically hinders the access of mTORC1 substrates, such as S6 Kinase 1 (S6K1) and 4E-BP1, to the kinase active site.[6][7] The presence of rictor and msin1 in the mTOR Complex 2 (mTORC2) blocks the binding of the FKBP12-rapamycin complex, rendering mTORC2 largely insensitive to acute rapamycin treatment.[6] The inhibition of mTORC1 leads to the suppression of protein synthesis and cell cycle arrest.[1]
References
- 1. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 2. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FK506 binding proteins and inflammation related signalling pathways; basic biology, current status and future prospects for pharmacological intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Era: A Technical Guide to PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition to targeted elimination. At the forefront of this revolution is the groundbreaking technology of Proteolysis Targeting Chimeras (PROTACs). These novel heterobifunctional molecules offer a powerful strategy to selectively eradicate disease-causing proteins by coopting the cell's own protein disposal machinery. This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC technology, detailed experimental methodologies for their evaluation, and a summary of key quantitative data to aid in the design and development of next-generation protein degraders.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are engineered molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously engaging both the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][][41][42][43][44] This proximity induces the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein. The resulting polyubiquitin chain acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome. A key advantage of this process is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.
Quantitative Assessment of PROTAC Efficacy
The potency and efficacy of PROTACs are primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation achievable. Lower DC50 values signify higher potency, and higher Dmax values indicate greater efficacy. The following tables summarize the reported DC50 and Dmax values for representative PROTACs targeting key oncoproteins.
Table 1: Quantitative Efficacy of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | VHL | JQ1 | H661 | 8 | >95 |
| H838 | 23 | >95 | |||
| HeLa | ~100 (for complete degradation) | >90 | |||
| ARV-825 | CRBN | OTX015 | Burkitt's Lymphoma (BL) cells | <1 | >90 |
| dBET1 | CRBN | JQ1 | MV4-11 | ~10 | >90 |
| QCA570 | CRBN | JQ1 | 22Rv1 | 5.8 | >90 |
Table 2: Quantitative Efficacy of Androgen Receptor (AR)-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-110 | CRBN | AR Antagonist | VCaP | ~1 | >90 |
| LNCaP | <1 | >90 | |||
| ARD-69 | VHL | AR Antagonist | LNCaP | 0.86 | >95 |
| VCaP | 0.76 | >95 | |||
| 22Rv1 | 10.4 | >95 | |||
| ARD-266 | VHL (low affinity) | AR Antagonist | LNCaP, VCaP, 22Rv1 | 0.2-1 | >95 |
Table 3: Quantitative Efficacy of Estrogen Receptor (ER)-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-471 | CRBN | ER Antagonist | MCF-7 | 1.8 | >90 |
| T47D | ~2 | >90 | |||
| ERD-308 | VHL | ER Antagonist | MCF-7 | 0.17 | >95 |
| T47D | 0.43 | >95 | |||
| ERE-PROTAC | Not Specified | ERE Binder | MCF-7 | <5000 | Not Specified |
Key Experimental Protocols for PROTAC Evaluation
A robust evaluation of a novel PROTAC requires a series of well-defined experiments to characterize its mechanism of action and efficacy. The following section outlines the methodologies for the most critical assays in the PROTAC development workflow.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical and cell-based assays can be employed to confirm and quantify this interaction.
3.1.1. NanoBRET™ Ternary Complex Assay (Live-Cell)
This proximity-based assay measures the energy transfer between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled HaloTag® fusion protein (acceptor) in live cells.[15][17][18][20][22][28][32][36][37][]
-
Principle: When a PROTAC brings the NanoLuc-tagged target protein and the HaloTag-labeled E3 ligase into close proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs, resulting in a detectable fluorescent signal.
-
Protocol Outline:
-
Cell Line Generation: Stably express the NanoLuc-tagged target protein and the HaloTag-labeled E3 ligase in a suitable cell line.
-
Cell Plating: Seed the engineered cells into a 96- or 384-well white assay plate.
-
HaloTag Labeling: Incubate the cells with the HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate.
-
Signal Detection: Measure the donor (460 nm) and acceptor (618 nm) emissions using a luminometer equipped with appropriate filters. The NanoBRET™ ratio is calculated as the acceptor emission divided by the donor emission.
-
3.1.2. AlphaLISA® Ternary Complex Assay (In Vitro)
This bead-based immunoassay measures the proximity of two molecules in solution.[18][21][25][26][27][28][][41]
-
Principle: Donor and acceptor beads are coated with antibodies or affinity tags that recognize the target protein and the E3 ligase, respectively. In the presence of a PROTAC that forms a ternary complex, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal.[10][26]
-
Protocol Outline:
-
Reagent Preparation: Prepare solutions of the purified target protein, E3 ligase, and the PROTAC at various concentrations.
-
Reaction Incubation: In a 384-well microplate, incubate the target protein, E3 ligase, and PROTAC to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA® acceptor beads followed by the streptavidin-coated donor beads.
-
Signal Detection: Incubate in the dark and then read the plate on an Alpha-enabled plate reader.
-
3.1.3. In Vitro Pull-Down Assay
This classic biochemical technique provides a qualitative or semi-quantitative assessment of ternary complex formation.[16][20]
-
Principle: A tagged version of either the target protein or the E3 ligase is immobilized on beads. The other protein partner and the PROTAC are then added. The formation of a ternary complex results in the "pull-down" of the untagged protein, which can be detected by Western blot.[2]
-
Protocol Outline:
-
Protein Immobilization: Incubate a His-tagged or GST-tagged protein (e.g., target protein) with the appropriate affinity beads (e.g., Ni-NTA or glutathione agarose).
-
Complex Formation: Add the untagged protein partner (e.g., E3 ligase) and the PROTAC to the beads and incubate.
-
Washing: Wash the beads to remove non-specific binders.
-
Elution and Detection: Elute the bound proteins and analyze the eluate by SDS-PAGE and Western blotting using an antibody against the untagged protein.
-
Ubiquitination Assays
Confirmation of target protein ubiquitination is a crucial step in validating the PROTAC's mechanism of action.
3.2.1. In Vitro Ubiquitination Assay
This cell-free assay directly measures the enzymatic cascade of ubiquitination.[2][13][24][42]
-
Principle: Purified E1, E2, E3 ligase, ubiquitin, and the target protein are combined in the presence of ATP and the PROTAC. The ubiquitination of the target protein is then assessed by Western blot.[2]
-
Protocol Outline:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in an appropriate reaction buffer: E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, recombinant target protein, ubiquitin, ATP, and varying concentrations of the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the target protein and/or ubiquitin. A ladder of higher molecular weight bands corresponding to the polyubiquitinated target protein should be observed.
-
3.2.2. Cell-Based Ubiquitination Assay (Immunoprecipitation)
This assay detects the ubiquitination of the target protein within a cellular context.
-
Principle: Cells are treated with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins). The target protein is then immunoprecipitated, and the presence of ubiquitin is detected by Western blot.
-
Protocol Outline:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein, followed by the addition of protein A/G beads to pull down the antibody-protein complex.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the immunoprecipitated proteins.
-
Detection: Analyze the eluate by SDS-PAGE and Western blotting using an anti-ubiquitin antibody.
-
Protein Degradation Quantification Assays
Accurate quantification of target protein degradation is essential for determining the DC50 and Dmax values of a PROTAC.
3.3.1. Western Blotting
This is the most common method for assessing changes in protein levels.[3][35]
-
Principle: Cell lysates from PROTAC-treated and control cells are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the target protein. The band intensity is then quantified and normalized to a loading control.
-
Protocol Outline:
-
Cell Treatment: Treat cells with a range of PROTAC concentrations for a defined period.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Detection and Quantification: Develop the blot using an ECL substrate and image the chemiluminescence. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.[3]
-
3.3.2. In-Cell ELISA (ICE)
This high-throughput method allows for the quantification of intracellular protein levels in a microplate format.[3][34][]
-
Principle: Cells are seeded in a microplate, treated with the PROTAC, and then fixed and permeabilized. The target protein is detected using a specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric or fluorometric substrate.
-
Protocol Outline:
-
Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate and treat with a serial dilution of the PROTAC.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with Triton X-100 or a similar detergent.
-
Immunodetection: Block the wells and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Signal Development and Measurement: Add a colorimetric or fluorometric substrate and measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to cell number (e.g., using Janus Green staining) and calculate the percentage of remaining protein to determine DC50 and Dmax.[]
-
PROTACs in Action: Modulating Key Signaling Pathways
PROTACs are being developed to target a wide range of disease-driving proteins, many of which are key components of critical signaling pathways. The following diagrams illustrate the impact of PROTAC-mediated degradation on three well-established cancer-related pathways.
BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of CML cells through multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[11][14][17][19][27] PROTACs that degrade BCR-ABL have the potential to overcome resistance to traditional tyrosine kinase inhibitors.[3][9][12][13][14]
Androgen Receptor (AR) Signaling in Prostate Cancer
The androgen receptor is a key driver of prostate cancer progression.[1][4][5][8][10][11][12][21][23][34] Upon binding to androgens, the AR translocates to the nucleus and activates the transcription of genes involved in cell growth and survival.[45][5] PROTACs that degrade the AR can overcome resistance mechanisms that arise with traditional AR antagonists.[1][8][10]
Estrogen Receptor (ER) Signaling in Breast Cancer
The estrogen receptor is a critical driver in the majority of breast cancers.[2][4][45][6][7] Estrogen binding to the ER leads to its activation and the transcription of genes that promote tumor growth.[1][6][7][8][15] PROTACs targeting the ER offer a promising therapeutic strategy for endocrine-resistant breast cancer.[2][4][45]
Conclusion
PROTAC technology represents a paradigm shift in drug discovery, offering the potential to target previously "undruggable" proteins and overcome mechanisms of acquired drug resistance. A thorough understanding of the underlying biology, coupled with rigorous experimental evaluation, is paramount to the successful development of these novel therapeutics. This guide provides a foundational framework for researchers and drug developers to navigate the exciting and rapidly evolving field of targeted protein degradation. As our knowledge of the ubiquitin-proteasome system expands and new E3 ligases are harnessed, the therapeutic potential of PROTACs will undoubtedly continue to grow, heralding a new era of precision medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lifesensors.com [lifesensors.com]
- 14. researchgate.net [researchgate.net]
- 15. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.kr]
- 19. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 21. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. lifesensors.com [lifesensors.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. SLAS2024 [slas2024.eventscribe.net]
- 27. researchgate.net [researchgate.net]
- 28. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pardon Our Interruption [opnme.com]
- 30. researchgate.net [researchgate.net]
- 31. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 32. selvita.com [selvita.com]
- 33. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 35. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 36. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 37. bmglabtech.com [bmglabtech.com]
- 38. researchgate.net [researchgate.net]
- 39. biorxiv.org [biorxiv.org]
- 41. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 42. lifesensors.com [lifesensors.com]
- 43. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 44. biorxiv.org [biorxiv.org]
- 45. researchgate.net [researchgate.net]
An In-depth Technical Guide to dFKBP-1 Mediated Degradation of Endogenous FKBP12
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism and experimental considerations for inducing the degradation of the endogenous protein FKBP12 using the small molecule degrader, dFKBP-1. This compound is a Proteolysis Targeting Chimera (PROTAC) that co-opts the cell's natural protein disposal machinery to selectively eliminate FKBP12. This document details the underlying signaling pathway, presents quantitative data on degradation efficacy, and outlines key experimental protocols for studying this process. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize and investigate this compound-mediated protein degradation.
Introduction to this compound and Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality and research tool for modulating protein levels within a cell. Unlike traditional inhibitors that block a protein's function, degraders physically eliminate the target protein. This compound is a heterobifunctional molecule designed to specifically target FKBP12 (FK506-binding protein 12), a ubiquitously expressed and abundant intracellular protein.[1][2] this compound functions as a PROTAC, a molecule with two distinct heads connected by a linker: one end binds to the target protein (FKBP12), and the other recruits an E3 ubiquitin ligase.[3][4]
Mechanism of Action: The Ubiquitin-Proteasome System
The degradation of endogenous FKBP12 by this compound is mediated by the cellular ubiquitin-proteasome system (UPS). The process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound, being cell-permeable, enters the cell and simultaneously binds to both FKBP12 and Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This brings FKBP12 into close proximity with the E3 ligase.[5][6]
-
Ubiquitination: The CRL4-CRBN complex then catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of FKBP12. This results in the formation of a polyubiquitin chain on FKBP12.
-
Proteasomal Degradation: The polyubiquitinated FKBP12 is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and proteolytically degrades FKBP12 into small peptides, while the ubiquitin molecules are recycled. This compound, having facilitated this process, is then released and can induce the degradation of another FKBP12 molecule.
Quantitative Data on Degradation Efficacy
The potency of this compound in inducing the degradation of FKBP12 has been quantified in various cell lines. The data highlights the dose-dependent nature of the degradation.
| Cell Line | This compound Concentration | % FKBP12 Reduction | Reference |
| MV4;11 | 0.01 µM | ~50% | [1][5][7] |
| MV4;11 | 0.1 µM | >80% | [1][5][7] |
| 293FT-WT | Dose-dependent | Potent degradation | [1][5] |
| 293FT-CRBN-/- | Not specified | Unaffected | [5][7] |
Table 1. Summary of this compound mediated FKBP12 degradation in different cell lines.
Key Experimental Protocols
To study and validate the this compound mediated degradation of FKBP12, several key experimental techniques are employed.
Western Blotting for Protein Degradation Assessment
Objective: To quantify the reduction in FKBP12 protein levels upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MV4;11 or 293FT) at an appropriate density. Treat the cells with varying concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for FKBP12. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and image the blot. Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Objective: To demonstrate the this compound-dependent interaction between FKBP12 and CRBN.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either FKBP12 or CRBN, coupled to protein A/G beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against FKBP12 and CRBN to detect the co-precipitated proteins. An increased signal for CRBN in the FKBP12 immunoprecipitate (and vice-versa) in the presence of this compound confirms the formation of the ternary complex.
Ubiquitination Assay
Objective: To detect the polyubiquitination of FKBP12 upon this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132 or Carfilzomib). The proteasome inhibitor is crucial to allow the accumulation of polyubiquitinated proteins that would otherwise be rapidly degraded.[1][5]
-
Immunoprecipitation: Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt non-covalent protein interactions, then dilute in a non-denaturing buffer. Immunoprecipitate FKBP12 using an anti-FKBP12 antibody.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. A smear of high-molecular-weight bands in the this compound treated sample indicates polyubiquitinated FKBP12.
The dTAG System: A Generalizable Approach for Protein Degradation
The principles of this compound have been extended to create the dTAG system, a versatile platform for inducing the degradation of virtually any protein of interest (POI).[6][8] This system utilizes a "bump-and-hole" strategy where a mutant version of FKBP12, FKBP12F36V, is fused to the POI. A modified this compound analog, known as a dTAG molecule (e.g., dTAG-13), is designed to selectively bind to FKBP12F36V but not to the endogenous wild-type FKBP12.[6][8] This allows for the specific degradation of the POI-FKBP12F36V fusion protein without affecting the endogenous FKBP12 population.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]
- 4. FKBP12-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]
- 8. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the SLF Ligand in the dFKBP-1 PROTAC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has opened new avenues for therapeutic intervention by harnessing the cell's own machinery to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to simultaneously bind a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This guide provides an in-depth technical overview of the function of the Synthetic Ligand for FKBP (SLF) within the context of the well-characterized PROTAC, dFKBP-1, a potent degrader of the FK506-binding protein 12 (FKBP12).
This compound is a model PROTAC that has been instrumental in the development and understanding of targeted protein degradation. It is composed of three key components: the SLF ligand that binds to the target protein FKBP12, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[1][2] The primary function of the SLF moiety within this compound is to selectively recruit FKBP12 to the PROTAC complex, thereby initiating the degradation cascade.
The this compound PROTAC Signaling Pathway
The mechanism of action of this compound follows the canonical PROTAC pathway, leading to the targeted degradation of FKBP12. This process can be visualized as a catalytic cycle where this compound facilitates the ubiquitination of multiple FKBP12 molecules.
Caption: The catalytic cycle of this compound mediated FKBP12 degradation.
Quantitative Data on this compound and SLF
The efficacy of this compound is dependent on the binding affinities of its constituent ligands for their respective targets and the stability of the resulting ternary complex. The following tables summarize key quantitative data for SLF and this compound.
| Ligand | Target | Binding Affinity (IC50) | Reference |
| SLF | FKBP12 | 2.6 µM | [1][3] |
| SLF | FKBP51 | 3.1 µM | [3] |
| PROTAC | Target Protein | Cell Line | Degradation (at concentration) | Reference |
| This compound | FKBP12 | MV4;11 | >80% reduction at 0.1 µM | [4][5] |
| This compound | FKBP12 | MV4;11 | 50% reduction at 0.01 µM | [4][5] |
| This compound | FKBP12 | 293FT-WT | Potent, dose-dependent degradation | [5] |
Molecular Interaction of SLF with FKBP12
Key residues in the FKBP12 binding pocket that are known to interact with FK506 and rapamycin, and are therefore highly likely to interact with SLF, include:
-
Hydrophobic residues: Phe36, Val55, Trp59, Phe99
-
Residues forming hydrogen bonds: Asp37, Arg42, Tyr82
The SLF ligand is designed to occupy this pocket with high affinity, leaving the linker and the E3 ligase ligand exposed to recruit Cereblon.
Experimental Protocols
The development and characterization of PROTACs like this compound rely on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Experimental Workflow for this compound Characterization
Caption: A typical experimental workflow for characterizing a PROTAC such as this compound.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of SLF to FKBP12.
Principle: A fluorescently labeled version of SLF (or a similar FKBP12 ligand) is used as a tracer. When the small tracer binds to the larger FKBP12 protein, its rotation slows, resulting in an increase in fluorescence polarization. Unlabeled SLF competes with the tracer for binding to FKBP12, causing a decrease in polarization in a concentration-dependent manner.[8][9][10]
Protocol:
-
Reagents:
-
Purified recombinant FKBP12 protein.
-
Fluorescently labeled SLF tracer (e.g., FLU-SLF).
-
Unlabeled SLF ligand.
-
Assay buffer (e.g., 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.76 mM KH2PO4, pH 7.4).[1]
-
-
Procedure:
-
Prepare a serial dilution of the unlabeled SLF ligand in assay buffer.
-
In a 384-well plate, add a constant concentration of FKBP12 protein and the fluorescent tracer to each well.[1]
-
Add the serially diluted unlabeled SLF to the wells.
-
Incubate the plate at room temperature for 1 hour to reach binding equilibrium.[1]
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the unlabeled SLF concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]
-
AlphaScreen Ternary Complex Formation Assay
This assay is used to detect and quantify the formation of the FKBP12-dFKBP-1-CRBN ternary complex.
Principle: AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a bead-based technology. One protein (e.g., GST-tagged FKBP12) is bound to Donor beads, and the other protein (e.g., His-tagged CRBN) is bound to Acceptor beads. In the presence of this compound, the two proteins are brought into proximity, allowing for the transfer of singlet oxygen from the Donor to the Acceptor beads upon laser excitation, which generates a chemiluminescent signal.[11][12]
Protocol:
-
Reagents:
-
GST-tagged FKBP12.
-
His-tagged CRBN/DDB1 complex.
-
This compound.
-
Glutathione Donor beads.
-
Ni-NTA Acceptor beads.
-
Assay buffer.
-
-
Procedure:
-
Add GST-FKBP12, His-CRBN/DDB1, and varying concentrations of this compound to the wells of a 384-well plate.
-
Incubate to allow for complex formation.
-
Add the Glutathione Donor and Ni-NTA Acceptor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
A bell-shaped curve is typically observed, as high concentrations of the PROTAC can lead to the formation of binary complexes that do not result in a signal (the "hook effect").[12]
-
The peak of the curve represents the optimal concentration for ternary complex formation.
-
Western Blot for FKBP12 Degradation
This is a standard cellular assay to directly measure the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., MV4;11 or 293FT) to an appropriate confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).[5]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for FKBP12.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Also probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the FKBP12 band intensity to the loading control.
-
Calculate the percentage of FKBP12 degradation relative to the vehicle-treated control.
-
Conclusion
The SLF ligand is an integral component of the this compound PROTAC, serving as the "warhead" that specifically recognizes and binds to the target protein, FKBP12. The affinity of this interaction is a critical determinant of the overall efficacy of the PROTAC. The methodologies outlined in this guide provide a robust framework for the characterization of SLF's function within this compound and can be adapted for the study of other PROTAC systems. A thorough understanding of the interplay between the target-binding ligand, the E3 ligase recruiter, and the linker is essential for the rational design and optimization of next-generation protein degraders for therapeutic applications.
References
- 1. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of conformational transitions in the active site and 80′s loop in the FK506-binding protein FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput fluorescence polarization method for identification of FKBP12 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SLAS2024 [slas2024.eventscribe.net]
An In-depth Technical Guide to Cereblon (CRBN) E3 Ligase Recruitment by dFKBP-1 and the dTAG System
Audience: Researchers, scientists, and drug development professionals.
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality and a powerful research tool, enabling the selective elimination of proteins of interest (POIs) from the cellular environment. This is often achieved using heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system. This technical guide provides a comprehensive overview of a key TPD system involving the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into the specifics of two related approaches: the degradation of endogenous FKBP12 by the PROTAC dFKBP-1, and the more broadly applicable degradation TAG (dTAG) system, which utilizes a mutated FKBP12(F36V) tag to enable degradation of virtually any POI. This document details the underlying molecular mechanisms, presents quantitative data on binding and degradation, outlines key experimental protocols, and provides visual diagrams of the core processes and workflows.
Introduction to Cereblon-Mediated Targeted Protein Degradation
The ubiquitin-proteasome system (UPS) is the primary mechanism for protein catabolism in eukaryotic cells. E3 ubiquitin ligases are a crucial component of this system, responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin, marking them for degradation by the 26S proteasome. TPD technologies hijack this endogenous machinery.
A heterobifunctional degrader is a small molecule with two distinct heads connected by a chemical linker. One head binds to a POI, while the other binds to an E3 ligase. This proximity induces the formation of a ternary complex (E3 ligase-degrader-POI), leading to the ubiquitination and subsequent degradation of the POI.[1][2]
Cereblon (CRBN) is a substrate receptor for the Cullin-RING E3 ligase 4 (CRL4) complex and is a primary target of immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs.[3][4][5] These drugs effectively "glue" neosubstrate proteins to CRBN, leading to their degradation. This principle has been exploited to create a versatile platform for TPD.
This guide focuses on two applications of this principle:
-
This compound : A specific PROTAC designed to degrade the endogenous FKBP12 protein by linking an FKBP12 ligand to a thalidomide-based CRBN ligand.[6][7][8][9]
-
The dTAG System : A more generalizable chemical biology platform. It involves tagging a POI with a mutated version of FKBP12 (FKBP12(F36V)). A corresponding degrader molecule (e.g., dTAG-13) is engineered to selectively bind this mutant tag, recruiting CRBN and inducing degradation of the POI-dTAG fusion protein.[10][11][][13] This system allows for rapid, selective, and reversible control over protein levels for research and target validation.[11][]
Core Components and Mechanism of Action
The successful recruitment of CRBN for targeted degradation relies on the precise interplay of three core components.
The CRL4-CRBN E3 Ubiquitin Ligase Complex
The functional E3 ligase is a multi-protein complex, CRL4-CRBN.[3][5][14]
-
Cullin 4 (CUL4) : A scaffold protein that organizes the complex.[14][15]
-
Damaged DNA Binding Protein 1 (DDB1) : An adaptor protein that links the substrate receptor (CRBN) to the CUL4 scaffold.[5][14]
-
Cereblon (CRBN) : The substrate receptor that directly binds the degrader molecule's E3 ligase ligand.[3][5] IMiD-based ligands bind within a hydrophobic "tri-Trp" pocket on CRBN.[16]
-
Regulator of Cullins 1 (ROC1/RBX1) : A RING-domain protein that recruits the ubiquitin-conjugating enzyme (E2).[3][15]
References
- 1. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 2. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cereblon | E3 ubiquitin ligase components | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]
- 9. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]
- 10. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Cereblon - Wikipedia [en.wikipedia.org]
- 15. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Discovery and Development of dFKBP-1: A Technical Guide to a Pioneer in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of dFKBP-1, a pioneering heterobifunctional molecule in the field of targeted protein degradation. As a Proteolysis Targeting Chimera (PROTAC), this compound was developed to specifically induce the degradation of the FK506-Binding Protein 12 (FKBP12). This document details the discovery, mechanism of action, and key experimental data related to this compound. It includes a summary of its physicochemical properties, degradation efficiency, and detailed protocols for its application in research. Furthermore, this guide illustrates the key signaling pathways influenced by the depletion of FKBP12, providing a comprehensive resource for researchers utilizing or developing targeted protein degradation technologies.
Introduction: The Advent of Targeted Protein Degradation and this compound
The paradigm of small molecule drug discovery has traditionally focused on the inhibition of protein function. However, the emergence of PROTACs has ushered in a new era of therapeutic intervention: targeted protein degradation. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound stands as a seminal example of this technology. It is a synthetic molecule designed to hijack the cell's natural protein disposal system to eliminate FKBP12, a ubiquitously expressed protein implicated in immunosuppression, calcium signaling, and cell cycle progression. The development of this compound has not only provided a valuable tool for studying the biology of FKBP12 but has also served as a proof-of-concept for the broader applicability of the PROTAC platform.
This compound: Physicochemical Properties and Degradation Profile
This compound is composed of three key moieties: a ligand that binds to FKBP12 (a derivative of the synthetic ligand for FKBP12, SLF), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (a thalidomide-based ligand)[1][2][3].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₃H₆₄N₆O₁₄ | [3] |
| Molecular Weight | 1009.11 g/mol | [4] |
| CAS Number | 1799711-22-0 | [3] |
Table 2: In Vitro Degradation Profile of this compound
| Cell Line | Concentration | FKBP12 Degradation | Reference |
| MV4;11 | 0.01 µM | 50% | [1][5][6] |
| MV4;11 | 0.1 µM | >80% | [1][5][6] |
Mechanism of Action of this compound
The mechanism of this compound-induced degradation of FKBP12 is a stepwise process that leverages the cellular ubiquitin-proteasome system.
-
Ternary Complex Formation : this compound simultaneously binds to FKBP12 and the CRBN E3 ligase, forming a ternary complex[7][8]. The stability of this complex is a critical determinant of the efficiency of degradation[9].
-
Ubiquitination : The proximity induced by this compound allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of FKBP12.
-
Proteasomal Degradation : The polyubiquitinated FKBP12 is recognized and subsequently degraded by the 26S proteasome.
This catalytic process allows a single molecule of this compound to induce the degradation of multiple FKBP12 proteins.
Figure 1: Mechanism of Action of this compound.
Key Signaling Pathways Modulated by FKBP12 Degradation
The degradation of FKBP12 by this compound has significant implications for several key cellular signaling pathways.
TGF-β Signaling
FKBP12 is a negative regulator of the Transforming Growth Factor-beta (TGF-β) type I receptor (TGFβRI)[10][11]. It binds to the GS domain of the receptor, preventing its phosphorylation and activation in the absence of a ligand[12][13]. Degradation of FKBP12 can lead to increased basal TGF-β signaling.
Figure 2: Role of FKBP12 in TGF-β Signaling.
mTOR Signaling
FKBP12 is the intracellular receptor for rapamycin, which in complex with FKBP12, inhibits the mammalian target of rapamycin complex 1 (mTORC1)[14][15]. The FKBP12-rapamycin complex binds to the FRB domain of mTOR, preventing its interaction with downstream effectors[16][17]. While this compound does not directly mimic rapamycin, the depletion of FKBP12 can alter the cellular response to rapamycin and may have direct effects on mTOR signaling, as FKBP12 deficiency has been shown to increase basal mTOR phosphorylation and mTOR-Raptor interactions[18].
Figure 3: FKBP12's Role in Rapamycin-Mediated mTORC1 Inhibition.
Intracellular Calcium Signaling
FKBP12 is a known regulator of intracellular calcium release channels, particularly the ryanodine receptor (RyR)[19][20]. It binds to the RyR and stabilizes its closed state, preventing calcium leakage from the sarcoplasmic/endoplasmic reticulum[21]. The degradation of FKBP12 can lead to destabilized RyR channels and altered calcium homeostasis[22][23].
Figure 4: FKBP12 Regulation of Ryanodine Receptor Calcium Channels.
Experimental Protocols
General Workflow for Assessing this compound Activity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]
- 3. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 8. Ternary Complex Formation [worldwide.promega.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FKBP12 is a negative regulator of transforming growth factor-beta receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 13. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]
- 14. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FKBP12 activates the cardiac ryanodine receptor Ca2+-release channel and is antagonised by FKBP12.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
- 21. tandfonline.com [tandfonline.com]
- 22. FKBP12 Activates the Cardiac Ryanodine Receptor Ca2+-Release Channel and Is Antagonised by FKBP12.6 | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
The Downstream Cascade: A Technical Guide to the Effects of FKBP12 Degradation on Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 12-kDa FK506-binding protein (FKBP12) is a ubiquitously expressed immunophilin that plays a critical role in regulating intracellular calcium (Ca²⁺) signaling through its interaction with key calcium channels, primarily the ryanodine receptors (RyRs) and the inositol 1,4,5-trisphosphate receptors (IP₃Rs). Its degradation or dissociation from these channels leads to profound alterations in their gating properties, resulting in dysregulated calcium release from intracellular stores. This technical guide provides an in-depth analysis of the downstream effects of FKBP12 degradation on calcium channels, with a focus on the molecular mechanisms, quantitative changes in channel activity, and the broader implications for cellular signaling and drug development. We present detailed experimental protocols for studying these phenomena and visualize the involved signaling pathways to offer a comprehensive resource for the scientific community.
Introduction: FKBP12 as a Key Modulator of Calcium Homeostasis
FKBP12, encoded by the FKBP1A gene, is a peptidyl-prolyl isomerase (PPIase) that catalyzes the cis-trans isomerization of proline residues in proteins.[1] Beyond its enzymatic activity, FKBP12 serves as a crucial accessory protein for intracellular calcium release channels.[1] It forms a tight complex with the skeletal muscle ryanodine receptor (RyR1) and the cardiac ryanodine receptor (RyR2), as well as the IP₃R.[2][3] The binding of FKBP12 is thought to stabilize the channel structure, influencing its open probability and preventing aberrant Ca²⁺ leakage from the sarcoplasmic/endoplasmic reticulum (SR/ER).[4][5]
Targeted degradation of FKBP12, for instance through the use of proteolysis-targeting chimeras (PROTACs) in the dTAG system, offers a powerful approach to investigate the acute consequences of its loss of function.[6][7] Understanding the downstream effects of FKBP12 degradation is paramount for elucidating the pathophysiology of various diseases, including cardiac arrhythmias, muscular dystrophies, and neurodegenerative disorders, and for the development of novel therapeutic strategies targeting these conditions.
The Impact of FKBP12 Degradation on Ryanodine Receptors
The dissociation or degradation of FKBP12 from RyR channels is a primary consequence leading to altered Ca²⁺ handling. The effects are isoform-specific and can be complex, involving changes in channel gating, conductance, and sensitivity to regulatory ligands.
Ryanodine Receptor Type 1 (RyR1) in Skeletal Muscle
In skeletal muscle, FKBP12 is generally considered a stabilizer of RyR1, maintaining a low channel open probability (Pₒ) at rest and preventing Ca²⁺ leak from the SR.[4] Its removal leads to a destabilized channel.
-
Increased Open Probability and Ca²⁺ Leak: Dissociation of FKBP12 from RyR1 results in a significant increase in the channel's open probability, leading to a "leaky" channel phenotype.[4][8]
-
Emergence of Sub-conductance States: A hallmark of FKBP12 removal from RyR1 is the appearance of prominent sub-conductance states, typically at approximately 0.25, 0.5, and 0.75 of the maximal conductance.[9][10] These states are rarely observed in the presence of FKBP12, suggesting that it coordinates the concerted opening of the four RyR1 subunits.[2]
-
Altered Sensitivity to Ca²⁺: FKBP12-deficient RyR1 channels exhibit increased sensitivity to activation by cytosolic Ca²⁺ at low concentrations and reduced inhibition at high Ca²⁺ concentrations.[10]
Ryanodine Receptor Type 2 (RyR2) in Cardiac Muscle
The role of FKBP12 in regulating RyR2 in the heart is more nuanced and involves a dynamic interplay with its isoform, FKBP12.6. While FKBP12.6 is considered the primary physiological regulator of RyR2, FKBP12 is more abundant and also binds to the channel.
-
Biphasic Modulation of Channel Activity: The effect of FKBP12 on RyR2 is concentration-dependent. At low (picomolar) concentrations, FKBP12 can act as a high-affinity activator, increasing the channel's Pₒ.[11] However, at higher (micromolar) concentrations, it can be inhibitory.[12] This suggests a model of negative cooperativity in FKBP12 binding to the RyR2 tetramer.[1]
-
Increased Spontaneous Ca²⁺ Release: Dissociation of FKBP12.6 from RyR2, which can be influenced by factors like PKA phosphorylation, is linked to increased spontaneous Ca²⁺ release events (Ca²⁺ sparks) and can contribute to cardiac arrhythmias.[11] While the direct effect of FKBP12 degradation on this is less clear, the altered stoichiometry of FKBP binding to RyR2 is a critical factor.
-
Interaction with FKBP12.6: FKBP12 can antagonize the effects of FKBP12.6 on RyR2.[11] Therefore, the degradation of FKBP12 would alter the balance of these two regulatory proteins, leading to a complex downstream effect on RyR2 function.
The Influence of FKBP12 Degradation on IP₃ Receptors
The interaction between FKBP12 and IP₃Rs is more controversial than its relationship with RyRs.[3][13] However, evidence suggests that FKBP12 is part of a larger macromolecular complex that regulates IP₃R function, often indirectly.
-
Modulation of Channel Gating: Studies have shown that FKBP12 can increase the time the type-1 IP₃R spends in a fully open state.[13] Its removal, therefore, would be expected to decrease the channel's open duration.
-
Indirect Regulation via Signaling Complexes: FKBP12 can anchor the phosphatase calcineurin to the IP₃R, thereby modulating its phosphorylation status and influencing Ca²⁺ flux.[14] Degradation of FKBP12 would disrupt this interaction, leading to altered IP₃R phosphorylation and activity. The mTOR signaling pathway is another avenue through which FKBP12 can indirectly influence IP₃R-mediated Ca²⁺ release.
Quantitative Data on the Effects of FKBP12 Degradation/Dissociation
The following tables summarize the quantitative effects of FKBP12 removal or modulation on the properties of RyR and IP₃R channels.
Table 1: Effects of FKBP12 Dissociation on Ryanodine Receptor (RyR1) Properties
| Parameter | Control (FKBP12-bound) | FKBP12-deficient | Reference(s) |
| Open Probability (Pₒ) | Low | Increased | [4][8] |
| Sub-conductance States | Rare | Prominent (0.25, 0.5, 0.75 of full) | [9][10] |
| Ca²⁺ Activation | Normal | Higher sensitivity at low [Ca²⁺] | [10] |
| Ca²⁺ Inhibition | Normal | Lower sensitivity at high [Ca²⁺] | [10] |
| Mean Open Time | Varies | Increased | [2] |
Table 2: Effects of FKBP12 on Cardiac Ryanodine Receptor (RyR2) Open Probability (Pₒ)
| [FKBP12] | Change in Pₒ | Condition | Reference(s) |
| 1 pM | ↑ from 0.04 to 0.23 | Single-channel recording | [11] |
| 1 µM | Marked ↑ | Single-channel recording | [11] |
| 5-10 nM | Activation | Time-dependent | [1] |
| >1 µM | Inhibition | Time-dependent | [1] |
Table 3: Binding Affinity of FKBPs to Cardiac Ryanodine Receptor (RyR2)
| Ligand | Dissociation Constant (K_d) | Reference(s) |
| FKBP12 | ~200 nM | [15] |
| FKBP12.6 | ~0.7 nM | [15] |
Signaling Pathways Modulated by FKBP12 Degradation
The degradation of FKBP12 has significant downstream consequences on major signaling pathways that are intertwined with calcium homeostasis.
The Calcineurin-NFAT Pathway
FKBP12 acts as an anchor protein, bringing the calcium-dependent phosphatase calcineurin into proximity with the RyR and IP₃R channels. Degradation of FKBP12 disrupts this complex, leading to altered calcineurin activity and downstream signaling to the Nuclear Factor of Activated T-cells (NFAT) transcription factors.
The mTOR Signaling Pathway
FKBP12 is the intracellular receptor for rapamycin, and the FKBP12-rapamycin complex inhibits the mechanistic Target of Rapamycin (mTOR). In the absence of rapamycin, FKBP12 itself can influence mTOR signaling. Degradation of FKBP12 can lead to an increase in mTOR Complex 1 (mTORC1) activity.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. The FKBP12 subunit modifies the long-range allosterism of the ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 and FKBP12 bind to IP3 and ryanodine receptors at overlapping sites: the complexity of protein-protein interactions for channel regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FKBP12.6 Activates RyR1: Investigating the Amino Acid Residues Critical for Channel Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complex Actions of FKBP12 on RyR1 Ion Channel Activity Consistent with Negative Co-Operativity in FKBP12 Binding to the RyR1 Tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subconductance states in single-channel activity of skeletal muscle ryanodine receptors after removal of FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subconductance states in single-channel activity of skeletal muscle ryanodine receptors after removal of FKBP12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FKBP12 Activates the Cardiac Ryanodine Receptor Ca2+-Release Channel and Is Antagonised by FKBP12.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of type-1 Ins(1,4,5)P3 receptor channels by the FK506-binding protein, FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics of FKBP12.6 binding to ryanodine receptors in permeabilized cardiac myocytes and effects on Ca sparks - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: FKBP12's Complex Role in Neurodegenerative Disease Protein Aggregation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the pathological aggregation of misfolded proteins. A growing body of evidence implicates the peptidyl-prolyl isomerase (PPIase) FK506-binding protein 12 (FKBP12) as a critical modulator of this process. This technical guide synthesizes the current understanding of FKBP12's multifaceted role in the aggregation of key neurodegenerative proteins—tau, alpha-synuclein, amyloid-beta, and huntingtin. Through a comprehensive review of existing literature, this document provides researchers and drug development professionals with detailed experimental protocols, quantitative data, and visual representations of the signaling pathways governed by FKBP12, offering a foundation for future therapeutic strategies targeting this ubiquitous immunophilin.
Introduction: FKBP12 at the Crossroads of Protein Folding and Pathology
FKBP12 is a highly conserved 12 kDa protein renowned for its PPIase activity, which catalyzes the cis-trans isomerization of proline residues in polypeptide chains, a rate-limiting step in protein folding and conformational change.[1][2] Beyond its canonical role in protein folding, FKBP12 is a key player in various cellular processes, including signal transduction, by forming complexes with the immunosuppressants FK506 (tacrolimus) and rapamycin to inhibit calcineurin and the mammalian target of rapamycin (mTOR), respectively.[2][3][4] Its high expression in the brain and its documented interaction with proteins central to neurodegeneration have positioned FKBP12 as a protein of significant interest in the field.[5] This guide delves into the nuanced and often contradictory roles of FKBP12 in the aggregation of distinct pathological proteins.
FKBP12 and Tau Aggregation: A Tale of Prevention
In the context of tauopathies like Alzheimer's disease, FKBP12 appears to play a protective role by inhibiting the aggregation of the tau protein.
Mechanism of Action:
FKBP12's PPIase activity is essential for preventing the aggregation of the R3 peptide, a key region in the microtubule-binding domain of tau that is prone to aggregation.[1] It is proposed that FKBP12 catalyzes the isomerization of proline residues within tau, maintaining it in a less aggregation-prone conformation.[1] Furthermore, FKBP12 can restore oligomeric tau back to its monomeric state.[1]
Quantitative Data on FKBP12 and Tau Aggregation
| Condition | Observation | Molar Ratio (Peptide:FKBP12) | Reference |
| R3 peptide aggregation | Complete prevention of aggregation | 1:4 | [1] |
Experimental Workflow: In Vitro Tau Aggregation Assay
FKBP12 and Alpha-Synuclein Aggregation: A Pro-Aggregation Chaperone
In stark contrast to its effect on tau, FKBP12 has been shown to accelerate the aggregation of alpha-synuclein, the hallmark of synucleinopathies such as Parkinson's disease.
Mechanism of Action:
The PPIase activity of FKBP12 is implicated in promoting the fibrillization of alpha-synuclein.[6] Overexpression of FKBP12 leads to increased formation of alpha-synuclein inclusions, while its inhibition or knockdown reduces aggregation and protects against cell death.[6] This pro-aggregation effect is dose-dependent.[5]
Quantitative Data on FKBP12 and Alpha-Synuclein Aggregation
| Condition | Observation | FKBP12 Concentration | Reference |
| In vitro α-syn aggregation | Acceleration of fibril formation | Micromolar range | [5] |
| Cellular model | Increased α-syn inclusions | Overexpression | [6] |
| Cellular model with FK506 | Dose-dependent decrease in α-syn aggregation | Varies | [6] |
Experimental Workflow: Cellular Alpha-Synuclein Aggregation Assay
FKBP12's Interaction with Amyloid-Beta and Huntingtin
The role of FKBP12 in the aggregation of amyloid-beta (Aβ) and huntingtin (Htt) is less defined but presents intriguing possibilities.
Amyloid-Beta:
FKBP12 interacts with the amyloid precursor protein (APP) intracellular domain (AICD).[7] Overexpression of FKBP12 can shift APP processing towards the amyloidogenic pathway, an effect that is reversible with FK506.[8] This suggests an indirect role in Aβ production rather than a direct effect on Aβ aggregation itself.
Huntingtin:
In the context of Huntington's disease, FKBP12 has been shown to decrease the amyloidogenicity of mutant huntingtin (mHtt).[9][10] It appears to interrupt the oligomerization process and promote the formation of amorphous, less toxic aggregates over fibrillar structures.[9][10]
Quantitative Data on FKBP12 and Huntingtin Aggregation
| Condition | Observation | Reference |
| In vitro Htt(Q)43 aggregation with FKBP12 | Decreased ThT fluorescence | [9][10] |
| In vitro Htt(Q)43 aggregation with FKBP12 | Promotion of amorphous aggregates over fibrils | [9][10] |
Signaling Pathways Involving FKBP12 in Neurodegeneration
FKBP12's influence on protein aggregation is intricately linked to its role in major signaling pathways, primarily the calcineurin and mTOR pathways.
Calcineurin Pathway:
The FKBP12-FK506 complex inhibits the calcium-dependent phosphatase, calcineurin.[2][11][12] In the context of alpha-synuclein toxicity, FKBP12 can endogenously regulate calcineurin activity, promoting the dephosphorylation of proteins involved in vesicle trafficking.[11][12] Inhibition of this interaction can be neuroprotective.[11][12]
mTOR Pathway:
The FKBP12-rapamycin complex inhibits mTOR, a key regulator of cell growth and protein synthesis.[3][4] Genetic deletion of FKBP12 enhances mTOR signaling.[3][4] While the direct link between the FKBP12-mTOR pathway and the aggregation of specific neurodegenerative proteins is still under active investigation, the role of mTOR in autophagy, a critical cellular process for clearing protein aggregates, suggests a potential mechanism.
Detailed Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This assay is used to monitor the kinetics of protein aggregation in real-time.
Materials:
-
Purified protein of interest (e.g., tau, alpha-synuclein)
-
Purified recombinant FKBP12
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Aggregation buffer (protein-specific, e.g., PBS for alpha-synuclein, low salt buffer for tau)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)
Protocol:
-
Prepare a master mix containing the protein of interest at the desired concentration in aggregation buffer.
-
Aliquot the master mix into wells of the 96-well plate.
-
Add FKBP12 or vehicle control to the respective wells to achieve the desired final concentrations.
-
Add ThT to each well to a final concentration of, for example, 10 µM.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at 37°C with intermittent shaking.
-
Measure fluorescence intensity at regular intervals (e.g., every 15 minutes) for the duration of the experiment (e.g., 24-72 hours).
-
Plot fluorescence intensity versus time to obtain aggregation curves.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
Principle: This technique is used to determine if two proteins interact in a cellular context. An antibody against a "bait" protein is used to pull it down from a cell lysate, and the presence of a "prey" protein is detected by immunoblotting.
Materials:
-
Cells co-expressing the bait (e.g., FKBP12) and prey (e.g., tau) proteins
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the bait protein
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibody specific to the prey protein for immunoblotting
Protocol:
-
Lyse the cells and collect the supernatant containing the protein lysate.
-
Pre-clear the lysate by incubating with beads/resin to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the bait-specific antibody.
-
Add the beads/resin to capture the antibody-protein complexes.
-
Wash the beads/resin several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads/resin.
-
Analyze the eluate by SDS-PAGE and immunoblotting using the prey-specific antibody.
Conclusion and Future Directions
FKBP12's role in neurodegenerative protein aggregation is complex and protein-specific, acting as both a protector and a promoter of pathology. Its ability to prevent tau aggregation while accelerating alpha-synuclein fibrillization highlights the intricate nature of its interactions and the importance of its PPIase activity. The emerging evidence of its influence on amyloid-beta precursor protein processing and huntingtin aggregation further underscores its significance in a broad range of neurodegenerative disorders.
For drug development professionals, FKBP12 presents a challenging but potentially rewarding target. The development of molecules that can selectively modulate FKBP12's interaction with specific protein substrates or that target the downstream consequences of these interactions holds therapeutic promise. Future research should focus on:
-
Elucidating the precise structural determinants of FKBP12's substrate specificity.
-
Developing high-throughput screening assays to identify modulators of FKBP12-substrate interactions.
-
Investigating the in vivo consequences of targeting FKBP12 in various animal models of neurodegenerative diseases.
A deeper understanding of the dual nature of FKBP12 will be paramount in designing safe and effective therapeutic strategies for these devastating diseases.
References
- 1. Peptidyl-prolyl isomerase activity of FK506 binding protein 12 prevents tau peptide from aggregating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mounting evidence of FKBP12 implication in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Removal of FKBP12 enhances mTOR-Raptor interactions, LTP, memory, and perseverative/repetitive behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blocking the FKBP12 induced dendrimeric burst in aberrant aggregation of α-synuclein by using the ElteN378 synthetic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of FK506 Binding Proteins Reduces α-Synuclein Aggregation and Parkinson's Disease-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The intracellular domain of amyloid precursor protein interacts with FKBP12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FKBP12 regulates the localization and processing of amyloid precursor protein in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. FKBP12 contributes to α-synuclein toxicity by regulating the calcineurin-dependent phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FKBP12 contributes to α-synuclein toxicity by regulating the calcineurin-dependent phosphoproteome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crosstalk Between FKBP12 and the MDM2/p53 Pathway: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the molecular interactions between the FK506-binding protein 12 (FKBP12), the E3 ubiquitin ligase MDM2, and the tumor suppressor p53. This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics targeting this critical cellular pathway.
Introduction
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation, a function that is tightly regulated by the murine double minute 2 (MDM2) oncoprotein.[1][2] MDM2 acts as the primary negative regulator of p53 by targeting it for ubiquitination and subsequent proteasomal degradation.[1][2] The interaction between MDM2 and p53 is a well-established target for cancer therapy, with the goal of reactivating p53's tumor-suppressive functions.[3][4][5] Recent studies have identified FKBP12 as a key player in this pathway, revealing a novel mechanism for modulating MDM2 activity and, consequently, p53 stability.[6][7] This guide summarizes the core interactions, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways.
The FKBP12-MDM2 Interaction: A Negative Regulator of a Negative Regulator
FKBP12, a ubiquitously expressed immunophilin, has been shown to directly interact with MDM2.[6] This interaction is not a simple binding event but one with significant functional consequences for MDM2's E3 ubiquitin ligase activity.
Mechanism of Interaction
FKBP12 binds to the C-terminal RING domain of MDM2.[6] This binding event is crucial as the RING domain is responsible for MDM2's E3 ligase activity, including its ability to self-ubiquitinate.[6][8] By interacting with the RING domain, FKBP12 disrupts the formation of the MDM2-MDM4 (also known as MDMX) heterodimer, a complex that is more potent in inhibiting p53.[6][9] The disruption of this heterodimer and the direct binding of FKBP12 to the MDM2 RING domain promotes MDM2's self-ubiquitination and subsequent proteasomal degradation.[6][7][10]
Impact on the p53 Pathway
The FKBP12-mediated degradation of MDM2 leads to a significant stabilization and accumulation of p53.[7] With reduced levels of its primary negative regulator, p53 is free to transcriptionally activate its downstream target genes, leading to cell cycle arrest, apoptosis, and senescence in cancer cells.[4][5] This makes the potentiation of the FKBP12-MDM2 interaction an attractive strategy for cancer therapy, particularly in tumors that retain wild-type p53 but have elevated MDM2 levels.[7]
Quantitative Data
The following table summarizes the key quantitative data reported for the interaction between FKBP12 and MDM2.
| Interacting Proteins | Method | Binding Affinity (Kd) | Reference |
| FKBP12 and MDM2 RING domain | Isothermal Titration Calorimetry (ITC) | 1.94 μM | [6][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the FKBP12-MDM2-p53 pathway.
Co-Immunoprecipitation (Co-IP) to Detect FKBP12-MDM2 Interaction
Co-IP is a technique used to demonstrate the in-vivo interaction between two proteins.[12][13]
Protocol:
-
Cell Lysis:
-
Culture cells (e.g., NB-1643 or BEAS-2B) to 80-90% confluency.[6]
-
Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate the pre-cleared lysate with an antibody specific for the "bait" protein (e.g., anti-MDM2 antibody) overnight at 4°C on a rotator.
-
Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the "prey" protein (e.g., anti-FKBP12 antibody) to detect the interaction.[6]
-
GST Pull-Down Assay to Confirm Direct Interaction
A GST pull-down assay is an in-vitro method to confirm a direct physical interaction between two proteins.[14][15]
Protocol:
-
Protein Expression and Purification:
-
Binding Reaction:
-
Immobilize the purified GST-FKBP12 on glutathione-agarose beads by incubating for 1-2 hours at 4°C.
-
Wash the beads to remove unbound GST-FKBP12.
-
Add the cell lysate containing the HA-tagged MDM2 fragments to the beads.
-
Incubate for 2-4 hours at 4°C on a rotator to allow for binding.
-
-
Washing and Elution:
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using a glutathione elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein's tag (e.g., anti-HA antibody).[6]
-
p53 Luciferase Reporter Assay to Measure Functional Activity
This assay quantifies the transcriptional activity of p53, providing a functional readout of the FKBP12-MDM2 interaction.[16][17][18]
Protocol:
-
Cell Transfection:
-
Seed cells (e.g., HCT116) in a 96-well plate.
-
Co-transfect the cells with a p53-responsive luciferase reporter plasmid (containing p53 response elements upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.[16][19]
-
Optionally, co-transfect with plasmids expressing FKBP12 and/or MDM2.
-
-
Treatment:
-
After 24-48 hours, treat the cells with compounds of interest (e.g., chemotherapy agents like doxorubicin or MDM2 inhibitors like nutlin-3) that are known to activate p53.[7]
-
-
Luciferase Assay:
-
After the desired treatment period (e.g., 24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold change in p53 transcriptional activity relative to untreated or control-transfected cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: FKBP12 promotes MDM2 degradation, leading to p53 stabilization.
Caption: Workflow for detecting the FKBP12-MDM2 interaction in cells.
Caption: Workflow for confirming the direct interaction between FKBP12 and MDM2.
Conclusion
The interaction between FKBP12 and MDM2 represents a significant and relatively new area of investigation within the well-established p53 signaling pathway. The ability of FKBP12 to promote the degradation of MDM2 and subsequently activate p53 highlights its potential as a therapeutic target. The data and protocols presented in this technical guide are intended to facilitate further research into this promising avenue for the development of novel anti-cancer strategies.
References
- 1. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. MDM2-p53 interaction inhibitors Library [chemdiv.com]
- 4. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 6. FKBP12 enhances sensitivity to chemotherapy-induced cancer cell apoptosis by inhibiting MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FKBP12 enhances sensitivity to chemotherapy-induced cancer cell apoptosis by inhibiting MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of MDM2 E3 Ligase Activity by Phosphorylation after DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchgate.net [researchgate.net]
- 12. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 14. goldbio.com [goldbio.com]
- 15. GST Pull-Down Assay to Measure Complex Formations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. caymanchem.com [caymanchem.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. pGL4.38[luc2P/p53 RE/Hygro] Vector Protocol [worldwide.promega.com]
The Chemical Takedown of FKBP12: A Technical Guide to dFKBP-1-Mediated Ubiquitination and Degradation
For Immediate Release
[City, State] – November 21, 2025 – In the intricate cellular landscape of protein regulation, the targeted degradation of specific proteins has emerged as a powerful therapeutic and research strategy. This whitepaper provides an in-depth technical overview of the mechanism by which dFKBP-1, a heterobifunctional chemical degrader, induces the ubiquitination and subsequent proteasomal degradation of the FK506-Binding Protein 12 (FKBP12). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this targeted protein degradation system.
Executive Summary
This compound is a Proteolysis Targeting Chimera (PROTAC) that orchestrates the degradation of FKBP12 by hijacking the cell's own ubiquitin-proteasome system. It functions as a molecular bridge, simultaneously binding to FKBP12 and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to FKBP12, marking it for destruction by the proteasome. This targeted approach offers a powerful method for studying the physiological roles of FKBP12 and holds therapeutic potential in various disease contexts.
The this compound PROTAC: A Molecular Matchmaker
This compound is not an enzyme but a synthetic small molecule composed of three key components:
-
A ligand for FKBP12: This moiety, typically derived from a known FKBP12 binder like SLF (a synthetic ligand for FKBP12), ensures the specific recognition and binding of the target protein.[1][2]
-
A ligand for an E3 Ubiquitin Ligase: this compound incorporates a derivative of thalidomide, which binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2]
-
A chemical linker: This flexible chain connects the FKBP12 and CRBN ligands, enabling the formation of a stable ternary complex between FKBP12, this compound, and CRBN.[1][2]
The Signaling Pathway of this compound-Induced FKBP12 Ubiquitination
The mechanism of action of this compound is a linear and elegant process of induced proximity, leading to the targeted ubiquitination and degradation of FKBP12.
Quantitative Analysis of this compound-Mediated FKBP12 Degradation
The efficacy of this compound in promoting the degradation of FKBP12 has been quantified in various cell lines. Treatment of MV4;11 cells with this compound leads to a potent and dose-dependent reduction in FKBP12 levels.
| This compound Concentration | FKBP12 Reduction in MV4;11 cells | Reference |
| 0.1 µM | >80% | [1][3] |
| 0.01 µM | ~50% | [1][3] |
Table 1: Dose-dependent degradation of FKBP12 by this compound in MV4;11 cells.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
CRBN-Dependent FKBP12 Degradation Assay
This experiment is crucial to demonstrate that the degradation of FKBP12 by this compound is dependent on the presence of the CRBN E3 ligase.[1]
Methodology:
-
Cell Culture: Wild-type (WT) 293FT cells and CRBN-knockout (CRBN-/-) 293FT cells are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against FKBP12 and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Data Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified using densitometry software. FKBP12 levels are normalized to the loading control to determine the extent of degradation.
In-Cell FKBP12 Ubiquitination Assay
This assay directly demonstrates that this compound induces the ubiquitination of FKBP12.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids expressing HA-tagged ubiquitin and a plasmid for FKBP12 if endogenous levels are low.
-
Treatment: Cells are treated with this compound and a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor is crucial to allow the accumulation of poly-ubiquitinated proteins.
-
Cell Lysis: Cells are lysed under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions and then diluted with a non-denaturing buffer.
-
Immunoprecipitation: FKBP12 is immunoprecipitated from the cell lysates using an anti-FKBP12 antibody conjugated to beads (e.g., protein A/G agarose).
-
Western Blotting: The immunoprecipitated proteins are washed, eluted, and then separated by SDS-PAGE. The presence of ubiquitinated FKBP12 is detected by Western blotting with an anti-HA antibody. A ladder of high-molecular-weight bands indicates poly-ubiquitination.
Co-Immunoprecipitation of the FKBP12-dFKBP-1-CRBN Ternary Complex
This experiment provides direct evidence for the formation of the ternary complex, which is the cornerstone of the this compound mechanism.
Methodology:
-
Cell Culture and Treatment: HEK293T cells are treated with this compound for a short period.
-
Cell Lysis: Cells are lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against one of the components of the complex (e.g., anti-FKBP12 or anti-CRBN) to pull down the entire complex.
-
Western Blotting: The immunoprecipitated complex is then analyzed by Western blotting using antibodies against the other components of the complex. For example, if FKBP12 is immunoprecipitated, the blot would be probed with an anti-CRBN antibody to confirm its presence in the complex.
Conclusion
This compound serves as a powerful chemical tool for inducing the selective degradation of FKBP12. Its mechanism, centered on the formation of a ternary complex with FKBP12 and the CRBN E3 ligase, highlights the potential of PROTAC technology for targeted protein degradation. The experimental protocols outlined in this guide provide a framework for researchers to investigate and validate the activity of this compound and other PROTAC molecules, paving the way for further advancements in both basic research and therapeutic development.
References
An In-depth Technical Guide to the Linker Composition of dFKBP-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the linker composition of dFKBP-1, a pivotal PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of the FKBP12 protein. This document outlines the chemical nature of the linker, its role in the mechanism of action of this compound, detailed experimental protocols for its characterization, and quantitative data to support further research and development in the field of targeted protein degradation.
Introduction to this compound and its Mechanism of Action
This compound is a heterobifunctional molecule engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate FKBP12. It is composed of three key moieties:
-
A high-affinity ligand for FKBP12: This component, SLF (Synthetic Ligand for FKBP), ensures the specific recognition and binding of the target protein.[1][2]
-
An E3 ubiquitin ligase ligand: this compound incorporates a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3][4]
-
A chemical linker: This crucial component connects the FKBP12 ligand and the Cereblon ligand, facilitating the formation of a stable ternary complex between FKBP12 and Cereblon.[5]
The formation of this ternary complex brings FKBP12 into close proximity with the E3 ligase, leading to the poly-ubiquitination of FKBP12. This ubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, resulting in its selective removal from the cell.[3][4]
The Chemical Composition of the this compound Linker
The linker in this compound is not a peptide but a synthetic chemical entity. Its structure is integral to the overall architecture and function of the PROTAC molecule. The complete chemical structure of this compound, including the linker, is defined by its chemical formula and SMILES notation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C53H64N6O14 | [5] |
| Molecular Weight | 1009.1 g/mol | [5] |
| CAS Number | 1799711-22-0 | [4] |
| LogP | 4.2 | [6] |
| SMILES | O=C([C@H]1N(C(C(C(C)(C)CC)=O)=O)CCCC1)O--INVALID-LINK--CCC6=CC=C(OC)C(OC)=C6 | [3] |
Based on the chemical structure, the linker can be described as an alkyl-ether chain with amide functionalities. This type of linker provides a balance of flexibility and rigidity, which is crucial for allowing the two ligands to bind to their respective target proteins simultaneously and for maintaining a stable conformation of the ternary complex.[7]
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound and similar thalidomide-based PROTACs.
Synthesis of a Thalidomide-Based PROTAC Linker and Conjugation
The synthesis of this compound involves a multi-step organic synthesis process. While the exact proprietary synthesis protocol for this compound is not publicly available, a general and widely applicable strategy for creating similar thalidomide-based PROTACs is outlined below.[1][8][9]
Protocol for Solid-Phase Synthesis of a Thalidomide-Based PROTAC:
-
Resin Preparation: A resin pre-loaded with a thalidomide moiety and a portion of the linker (e.g., an ethylene-oxy linker) is used as the solid support.[10][11]
-
Linker Elongation (if necessary): Additional linker components can be added to the resin-bound thalidomide through standard solid-phase peptide synthesis (SPPS) or organic synthesis techniques.
-
Ligand Conjugation: The target protein ligand (in this case, an SLF derivative with a reactive handle) is coupled to the free end of the linker. This is typically achieved through an amide bond formation using standard coupling reagents like HATU or HBTU.[8]
-
Cleavage and Deprotection: The fully assembled PROTAC is cleaved from the resin, and any protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA).[8]
-
Purification: The crude PROTAC is purified using high-performance liquid chromatography (HPLC) to yield the final product of high purity.[9]
Characterization of Ternary Complex Formation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a powerful technique to quantify the formation of the ternary complex (FKBP12-dFKBP-1-CRBN) in vitro.[12][13][14][15][16]
Protocol for TR-FRET Assay:
-
Reagents:
-
Recombinant human FKBP12 protein (tagged, e.g., with GST).
-
Recombinant human CRBN/DDB1 complex (tagged, e.g., with His).
-
Terbium-conjugated anti-GST antibody (donor fluorophore).
-
Fluorescein-conjugated anti-His antibody (acceptor fluorophore).
-
This compound at various concentrations.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
-
Procedure:
-
In a 384-well plate, add the recombinant FKBP12-GST and CRBN-His proteins.
-
Add this compound at a range of concentrations.
-
Add the Terbium-anti-GST and Fluorescein-anti-His antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a pulsed excitation.
-
-
Data Analysis: The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission. A bell-shaped curve is typically observed when plotting the TR-FRET signal against the this compound concentration, which is characteristic of PROTAC-induced ternary complex formation. The peak of the curve represents the optimal concentration for complex formation.
Assessment of FKBP12 Degradation: Western Blotting
Western blotting is a standard technique to quantify the reduction of FKBP12 protein levels in cells treated with this compound.[2][17][18][19]
Protocol for Western Blotting:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T or a relevant cancer cell line) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specific duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imager.
-
To ensure equal protein loading, the membrane should also be probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the FKBP12 band intensity to the corresponding housekeeping protein band intensity.
Quantitative Data
The efficacy of this compound is demonstrated by its ability to induce the degradation of FKBP12 at low concentrations.
Table 2: Degradation of FKBP12 by this compound in MV4;11 cells
| This compound Concentration (µM) | FKBP12 Reduction (%) | Reference |
| 0.01 | 50 | [3][4][20] |
| 0.1 | >80 | [3][4][20] |
Visualizations
Signaling Pathway of this compound Mediated FKBP12 Degradation
Caption: this compound mediated degradation of FKBP12.
Experimental Workflow for this compound Characterization
References
- 1. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 2. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:1799711-22-0 | Chemsrc [chemsrc.com]
- 5. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]
- 6. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. biorxiv.org [biorxiv.org]
- 18. bio-rad.com [bio-rad.com]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
The Ripple Effect: A Technical Guide to the Cellular Consequences of FKBP12 Depletion
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the significant cellular pathways impacted by the depletion of FK506-Binding Protein 12 (FKBP12). This document provides an in-depth analysis of the molecular consequences of FKBP12 reduction, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of its regulatory roles.
Executive Summary
FKBP12, a ubiquitously expressed immunophilin, is a critical regulator of several fundamental cellular processes. Its depletion instigates a cascade of downstream effects, primarily impacting mTOR signaling, transforming growth factor-beta (TGF-β) signaling, intracellular calcium homeostasis, and cell cycle progression. Understanding these alterations is paramount for elucidating disease mechanisms and developing novel therapeutic strategies. This guide synthesizes current research to provide a detailed overview of these affected pathways, complete with quantitative data and methodologies for experimental replication.
The mTOR Signaling Pathway: Unleashing the Master Regulator
FKBP12 is a well-established endogenous inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). Its depletion leads to a significant upregulation of mTORC1 activity, a central regulator of cell growth, proliferation, and metabolism.
Quantitative Impact on mTORC1 Signaling
Depletion of FKBP12 results in quantifiable changes in the phosphorylation status of key mTORC1 pathway components.
| Analyte | Change upon FKBP12 Depletion | Fold Change (approx.) | Cell Type/Model | Reference |
| p-mTOR (Ser2448)/mTOR | Increased | ~1.5 - 2.0 | Mouse Hippocampus | [1] |
| mTOR-Raptor Interaction | Increased | ~1.5 - 2.0 | Mouse Hippocampus | [1] |
| p-S6K (Thr389)/S6K | Increased | ~1.5 - 2.0 | Mouse Hippocampus | [1] |
| p-4E-BP1 (Thr37/46)/4E-BP1 | No Significant Change | - | Mouse Hippocampus | [1] |
Signaling Pathway Diagram
The TGF-β Signaling Pathway and Cell Cycle Arrest
FKBP12 acts as a brake on the TGF-β receptor I (TGF-βRI), preventing ligand-independent signaling. Depletion of FKBP12 leads to the overactivation of this pathway, culminating in cell cycle arrest at the G1 phase.
Quantitative Effects on TGF-β Signaling and Cell Cycle
The overactive TGF-β signaling cascade upon FKBP12 depletion leads to marked changes in downstream effectors and cell cycle distribution.
| Analyte | Change upon FKBP12 Depletion | Fold Change (approx.) | Cell Type/Model | Reference |
| p-p38 MAPK | Increased | Markedly Augmented | FKBP12-/- Fibroblasts | [2] |
| p21 (WAF1/CIP1) mRNA | Increased | 8-fold | FKBP12-/- Fibroblasts | [2] |
| Cells in G1 Phase | Increased | - | FKBP12-/- Fibroblasts | [2] |
Signaling Pathway Diagram
Dysregulation of Intracellular Calcium Signaling
FKBP12 is a crucial regulatory subunit of intracellular calcium release channels, most notably the ryanodine receptors (RyRs). Its removal leads to "leaky" channels, altering calcium homeostasis and impacting cellular functions like muscle contraction.
Quantitative Impact on Ryanodine Receptor Activity
Depletion of FKBP12 directly affects the gating properties of RyR channels.
| Parameter | Change upon FKBP12 Depletion | Observation | Channel Type | Reference |
| Open Probability (Po) | Increased | Greater at 0.1 µM and 1 mM cis Ca2+ | Skeletal Muscle RyR | [3] |
| Subconductance States | Increased | Frequent opening to substate levels | Skeletal Muscle RyR | [3][4] |
| Ca2+ Sensitivity | Increased | Activated by 10-fold lower [Ca2+] | Skeletal Muscle RyR | [3] |
Logical Relationship Diagram
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the analysis of FKBP12 depletion.
siRNA-Mediated Knockdown of FKBP12
This protocol outlines a general procedure for transiently reducing FKBP12 expression in cultured cells.
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute FKBP12-specific siRNA and a non-targeting control siRNA in siRNA dilution buffer.
-
Transfection Reagent Preparation: Dilute a suitable siRNA transfection reagent in siRNA dilution buffer.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Incubate at room temperature for 15-30 minutes to allow for complex formation.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation: Assess knockdown efficiency by Western blot or qRT-PCR analysis of FKBP12 levels.
Co-Immunoprecipitation of mTOR and Raptor
This protocol describes the immunoprecipitation of mTOR to assess its interaction with Raptor.
-
Cell Lysis: Lyse cells in a co-immunoprecipitation buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate cell lysates with protein A/G agarose/sepharose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-mTOR antibody or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against mTOR and Raptor.
p38 MAPK Kinase Assay
This protocol provides a method to measure the kinase activity of p38 MAPK.
-
Immunoprecipitation of p38: Immunoprecipitate p38 MAPK from cell lysates using a specific antibody.
-
Kinase Reaction: Resuspend the immunoprecipitated p38 in a kinase buffer containing a substrate (e.g., recombinant ATF2) and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the phosphorylation of the substrate (e.g., p-ATF2) by Western blotting using a phospho-specific antibody.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution using flow cytometry.
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
RNase Treatment: Wash the fixed cells and resuspend in PBS containing RNase A to degrade RNA.
-
Staining: Add propidium iodide (PI) solution to the cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
Intracellular Calcium Imaging with Fluo-4 AM
This protocol outlines a method for measuring changes in intracellular calcium concentration.
-
Cell Seeding: Plate cells on glass-bottom dishes or plates suitable for microscopy.
-
Dye Loading: Incubate cells with Fluo-4 AM (a cell-permeant calcium indicator) in a physiological buffer (e.g., HBSS) at 37°C for 30-60 minutes.
-
Washing: Wash the cells to remove excess dye.
-
Imaging: Acquire fluorescence images using a fluorescence microscope equipped with appropriate filters for Fluo-4 (excitation ~494 nm, emission ~516 nm).
-
Data Analysis: Measure the change in fluorescence intensity over time in response to stimuli. The change in fluorescence (ΔF/F0) is proportional to the change in intracellular calcium concentration.
Experimental Workflow Diagrams
siRNA Knockdown and Western Blot Workflow
Co-Immunoprecipitation Workflow
Conclusion
The depletion of FKBP12 sets off a complex and interconnected series of cellular events. The resulting hyperactivation of mTORC1 and TGF-β signaling, coupled with dysregulated calcium homeostasis, has profound implications for cell growth, proliferation, and function. The data and protocols presented in this guide offer a foundational resource for researchers investigating the multifaceted roles of FKBP12 in health and disease, and for those in pursuit of novel therapeutic interventions targeting these critical cellular pathways.
References
- 1. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subconductance states in single-channel activity of skeletal muscle ryanodine receptors after removal of FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subconductance states in single-channel activity of skeletal muscle ryanodine receptors after removal of FKBP12 - PubMed [pubmed.ncbi.nlm.nih.gov]
dFKBP-1: An In-depth Technical Guide to a Chemical Probe for FKBP12 Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FK506-binding protein 12 (FKBP12) is a ubiquitously expressed peptidyl-prolyl isomerase that plays a critical role in diverse cellular processes, including signal transduction, protein folding, and ion channel regulation. Its involvement in various signaling pathways, such as the transforming growth factor-beta (TGF-β) and mammalian target of rapamycin (mTOR) pathways, has made it an attractive target for therapeutic intervention. dFKBP-1 is a potent and specific chemical probe designed to induce the targeted degradation of FKBP12. As a Proteolysis Targeting Chimera (PROTAC), this compound offers a powerful tool to study the functional consequences of FKBP12 loss with high temporal resolution, providing valuable insights for basic research and drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and its application in dissecting FKBP12-mediated signaling pathways.
Introduction to this compound
This compound is a heterobifunctional molecule that co-opts the cell's natural protein degradation machinery to selectively eliminate FKBP12.[1][2] It is composed of three key components:
-
A high-affinity ligand for FKBP12: this compound incorporates a synthetic ligand of FKBP12 (SLF), which is derived from the immunosuppressant drug FK506.[1][2]
-
A recruiter for an E3 ubiquitin ligase: this compound contains a thalidomide-based ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN).[1][2]
-
A chemical linker: These two ligands are connected by a polyethylene glycol (PEG)-based linker, which facilitates the formation of a ternary complex between FKBP12, this compound, and CRBN.[3][4]
The formation of this ternary complex brings FKBP12 into close proximity to the E3 ligase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. This targeted degradation approach allows for the acute and reversible depletion of FKBP12, enabling a precise investigation of its cellular functions.
Quantitative Data on this compound Performance
The efficacy and selectivity of this compound have been characterized in various cellular contexts. The following tables summarize the available quantitative data.
| Parameter | Cell Line | Value | Reference |
| Degradation | MV4;11 | >80% reduction of FKBP12 at 0.1 μM | [1][3][5][6][7] |
| MV4;11 | 50% reduction of FKBP12 at 0.01 μM | [1][3][5][6][7] | |
| 293FT-WT | Potent, dose-dependent degradation | [1] | |
| DC₅₀ (Half-maximal Degradation Concentration) | Not explicitly reported | Not available | |
| Dₘₐₓ (Maximum Degradation) | Not explicitly reported | Not available |
Table 1: Degradation Efficacy of this compound. This table presents the reported degradation efficiency of this compound in specific cancer cell lines. While full dose-response curves and DC₅₀/Dₘₐₓ values are not publicly available, the data indicates potent degradation at nanomolar concentrations.
| Parameter | Target | Value (pKD, CRBN[ternary]) | Reference |
| Ternary Complex Affinity | FKBP12 | 7.3 |
Table 2: Ternary Complex Affinity. This table shows the negative logarithm of the ternary complex dissociation constant for this compound with FKBP12 and the E3 ligase CRBN. A higher pKD value indicates a stronger binding affinity within the ternary complex.
| Target | Effect of this compound (10 μM in HEK293T cells) | Reference |
| FKBP12 | Effective degradation | |
| FKBP51 | No degradation observed | |
| FKBP52 | No degradation observed |
Table 3: Selectivity Profile of this compound. This table highlights the selectivity of this compound for FKBP12 over other closely related FKBP family members. Comprehensive, unbiased proteomic studies to fully delineate the off-target effects of this compound are not yet publicly available.
Signaling Pathways and Experimental Workflows
This compound is a valuable tool for dissecting the role of FKBP12 in various signaling cascades. Below are diagrams of key pathways and a typical experimental workflow for studying FKBP12 degradation.
Figure 1: Mechanism of this compound-mediated FKBP12 Degradation. This diagram illustrates the formation of the ternary complex and subsequent ubiquitination and proteasomal degradation of FKBP12.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]
- 4. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. FKBP12 enhances sensitivity to chemotherapy-induced cancer cell apoptosis by inhibiting MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for dFKBP-based Protein Degradation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemically induced protein degradation has emerged as a powerful tool for dissecting protein function and validating novel drug targets. This document provides detailed application notes and protocols for two related systems: the dFKBP-1 molecule for the targeted degradation of endogenous FKBP12, and the more versatile degradation tag (dTAG) system , which allows for the rapid and specific degradation of any protein of interest (POI) engineered to be fused with a mutated FKBP12 variant (FKBP12F36V).
This compound is a Proteolysis Targeting Chimera (PROTAC) that specifically induces the degradation of the FK506-binding protein 12 (FKBP12). It functions by forming a ternary complex between FKBP12 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of FKBP12.[1][2] This can be utilized to study the roles of endogenous FKBP12 in various cellular processes.
The dTAG system offers a more universal approach to targeted protein degradation.[3][] It involves tagging a protein of interest with the FKBP12F36V mutant. This mutant is not recognized by endogenous ligands but can be selectively bound by synthetic ligands like dTAG-13 . dTAG-13 is a heterobifunctional molecule that, like this compound, recruits the CRBN E3 ligase, but in this case to the FKBP12F36V-tagged protein, leading to its degradation.[3][5] This system provides rapid, reversible, and highly specific control over the levels of virtually any target protein.
Mechanism of Action
This compound: Degradation of Endogenous FKBP12
This compound is a heterobifunctional molecule composed of a ligand that binds to FKBP12 and another ligand that binds to the E3 ubiquitin ligase CRBN, connected by a linker.[1][2] The simultaneous binding of this compound to both FKBP12 and CRBN brings them into close proximity, forming a ternary complex. This proximity allows for the transfer of ubiquitin from the E3 ligase complex to FKBP12. The polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome.
dTAG System: Degradation of FKBP12F36V-tagged Proteins
The dTAG system operates on a similar principle but offers broader applicability.[3][] A protein of interest (POI) is genetically fused with the FKBP12F36V tag. The dTAG degrader molecule (e.g., dTAG-13) contains a "bumped" ligand that specifically binds to the engineered "hole" in the FKBP12F36V variant, along with a CRBN-binding moiety.[3] This selective binding allows for the formation of a POI-FKBP12F36V-dTAG-CRBN ternary complex, leading to the ubiquitination and proteasomal degradation of the fusion protein.[3]
Data Presentation
Quantitative Data for this compound
| Cell Line | Concentration (µM) | FKBP12 Degradation | Notes |
| MV4;11 | 0.01 | ~50% | Dose-dependent degradation observed.[1][2][6] |
| MV4;11 | 0.1 | >80% | Potent degradation at sub-micromolar concentrations.[1][2][6] |
| 293FT-WT | Dose-dependent | Potent degradation | Degradation is dependent on the presence of CRBN.[1][2] |
| 293FT-CRBN-/- | Not applicable | No degradation | Demonstrates the requirement of CRBN for this compound activity.[1][2] |
Quantitative Data for dTAG-13
| Target Protein | Cell Line | DC50 | Dmax | Time to Dmax | Notes |
| FKBP12F36V-Nluc | 293FT | ~10-100 nM | >90% | ~1 hour | Rapid and potent degradation.[3] |
| BRD4(short)-FKBP12F36V | MV4;11 | ~50 nM | >90% | ~1 hour | Effective degradation of a nuclear protein.[3] |
| HDAC1-FKBP12F36V | MV4;11 | ~50 nM | >90% | ~1 hour | Rapid degradation kinetics.[3] |
| MYC-FKBP12F36V | MV4;11 | ~50 nM | >90% | ~1 hour | Effective against oncoproteins.[3] |
| FKBP12F36V-KRASG12V | MV4;11 | ~50 nM | >90% | 4-8 hours | Degradation kinetics can vary between target proteins.[3] |
| MTH1-aTAG | Jurkat | 0.3 nM | 93.1% | 4 hours | Example from a similar TAG-based system. |
Experimental Protocols
Protocol 1: Degradation of Endogenous FKBP12 using this compound
This protocol describes the treatment of cells with this compound to induce the degradation of endogenous FKBP12, followed by analysis using Western blotting.
Materials:
-
This compound
-
DMSO
-
Cell line of interest (e.g., MV4;11, 293FT)
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against FKBP12
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 nM to 1 µM. Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time (e.g., 4, 8, 12, 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against FKBP12 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Protocol 2: Targeted Protein Degradation using the dTAG System
This protocol provides a comprehensive workflow for expressing an FKBP12F36V-tagged protein of interest and inducing its degradation with dTAG-13.
Part A: Generation of a Stable Cell Line Expressing the FKBP12F36V-tagged POI
This can be achieved through lentiviral transduction for exogenous expression or CRISPR/Cas9-mediated knock-in for endogenous tagging.[3][7]
Lentiviral Expression:
-
Plasmid Selection: Obtain a lentiviral expression vector containing the FKBP12F36V tag (e.g., from Addgene). Clone your POI in-frame with the tag, either at the N- or C-terminus. Include an epitope tag (e.g., HA) for easier detection.[3]
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G). Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction:
-
Selection: Replace the virus-containing medium with fresh medium containing a selection antibiotic (e.g., puromycin) to select for successfully transduced cells. Expand the resistant cell population.
CRISPR/Cas9 Knock-in:
-
Design: Design a guide RNA (sgRNA) targeting the desired insertion site (N- or C-terminus) of your POI. Design a donor plasmid containing the FKBP12F36V tag flanked by homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.[7]
-
Transfection: Co-transfect the target cells with the Cas9-sgRNA expression plasmid and the donor plasmid.
-
Selection and Screening: Select for successfully edited cells using an antibiotic resistance gene included in the donor plasmid. Screen individual clones by PCR and Western blotting to confirm correct integration of the tag.
Part B: dTAG-13 Mediated Degradation and Analysis
-
Stock Solution Preparation: Prepare a 10 mM stock solution of dTAG-13 in DMSO. Store in aliquots at -20°C or -80°C.
-
Experiment Setup:
-
Seed the stable cell line expressing the FKBP12F36V-POI in 6-well plates.
-
For a dose-response experiment, treat the cells with a range of dTAG-13 concentrations (e.g., 1 nM to 1 µM) for a fixed time (e.g., 4 hours).
-
For a time-course experiment, treat the cells with a fixed concentration of dTAG-13 (e.g., 100 nM or 500 nM) and harvest at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).[10]
-
Always include a DMSO vehicle control.
-
-
Analysis:
-
Western Blotting: Follow Protocol 1, steps 4-6, using a primary antibody against your POI or the epitope tag (e.g., HA). This will allow you to visualize the decrease in protein levels.
-
Dual-Luciferase Reporter Assay (for quantitative analysis): [11]
-
This requires co-expression of a NanoLuciferase (Nluc)-tagged FKBP12F36V-POI and a control Firefly luciferase (Fluc) from the same transcript.[3]
-
After dTAG-13 treatment, lyse the cells.
-
Measure both Fluc and Nluc luminescence using a dual-luciferase assay system.
-
Calculate the Nluc/Fluc ratio for each condition. A decrease in this ratio indicates specific degradation of the Nluc-tagged POI.
-
-
Signaling Pathways and Applications
The targeted degradation of specific proteins using this compound or the dTAG system allows for the detailed investigation of their roles in various signaling pathways.
Studying FKBP12-mediated Signaling with this compound
Degradation of endogenous FKBP12 can be used to study its role in:
-
TGF-β Signaling: FKBP12 is known to inhibit the basal signaling of the TGF-β type I receptor. Its degradation can lead to the activation of this pathway.[6]
-
Calcium Signaling: FKBP12 binds to and regulates intracellular calcium release channels.[6]
-
MDM2-p53 Pathway: FKBP12 can interact with and promote the degradation of the oncoprotein MDM2, which is a negative regulator of the tumor suppressor p53. Degrading FKBP12 can therefore lead to increased MDM2 levels and suppression of p53 activity.[6]
Broad Applications of the dTAG System
The dTAG system can be applied to study a wide array of signaling pathways by targeting key proteins within them. Examples include:
-
Kinase Signaling (e.g., MAPK pathway): By tagging a specific kinase (e.g., MEK, ERK) or a scaffold protein in the pathway, researchers can rapidly deplete it and observe the immediate downstream consequences on phosphorylation events and gene expression.
-
Transcriptional Regulation: Tagging a transcription factor (e.g., MYC, p53) or a chromatin modifier (e.g., HDAC1, EZH2) allows for the acute removal of these proteins to identify their direct target genes and understand their role in gene expression programs.[]
-
Cell Cycle Control: Degrading key cell cycle regulators (e.g., cyclins, CDKs) at specific phases can help elucidate their precise temporal functions.
By providing a versatile and rapid method for protein knockdown, the dTAG system is an invaluable tool for target validation in drug discovery and for fundamental research into the dynamic processes of cellular signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. media.addgene.org [media.addgene.org]
- 8. origene.com [origene.com]
- 9. manuals.cellecta.com [manuals.cellecta.com]
- 10. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
Application Note: Western Blotting Protocol for FKBP12 (FKBP1)
This document provides a detailed protocol for the detection of the 12 kDa FK506 binding protein (FKBP12), the protein product of the FKBP1 gene, using Western blot analysis. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
FKBP12 is a ubiquitously expressed cytosolic peptidyl-prolyl cis-trans isomerase that plays a significant role in various cellular processes, including protein folding, receptor signaling, and the regulation of calcium release channels. It is notably the primary intracellular receptor for the immunosuppressive drug tacrolimus (FK506). Given its involvement in cellular function and as a drug target, accurate detection and quantification of FKBP12 are crucial. Western blotting is a widely used and effective immunoassay for identifying and quantifying FKBP12 protein levels in cell lysates and tissue homogenates. This protocol outlines a validated procedure for reliable FKBP12 detection.
Experimental Workflow
The following diagram illustrates the major steps involved in the Western blot analysis of FKBP12.
Caption: Workflow for FKBP12 Western blot analysis.
Materials and Reagents
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: Bicinchoninic acid (BCA) kit or Bradford assay.
-
Loading Buffer: 4X Laemmli sample buffer (with β-mercaptoethanol or DTT).
-
Antibodies:
-
Primary Antibody: Rabbit anti-FKBP12 polyclonal or mouse anti-FKBP12 monoclonal antibody.
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG or Goat anti-Mouse IgG.
-
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST (20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6).
-
Membrane: Polyvinylidene difluoride (PVDF) membrane (0.22 or 0.45 µm).
-
Detection Substrate: Enhanced chemiluminescence (ECL) substrate.
-
Positive Control: Cell lysates from tissues or cell lines known to express FKBP12, such as Jurkat or HEK293T cells.
-
Negative Control: Lysates from FKBP12 knockout cells, if available.
Quantitative Parameters and Reagent Concentrations
The following table summarizes the recommended quantitative parameters for the protocol.
| Parameter | Recommended Value/Range | Notes |
| Protein Loading | 20-40 µg of total protein per lane | Adjust based on expression level and antibody sensitivity. |
| SDS-PAGE Gel | 12-15% polyacrylamide gel | FKBP12 is a small protein (~12 kDa), requiring higher percentage gels for good resolution. |
| Primary Antibody Dilution | 1:500 - 1:2000 | Optimize based on manufacturer's datasheet and preliminary experiments. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Optimize based on signal strength and background. |
| Blocking Time | 1 hour at room temperature | |
| Primary Antibody Incubation | Overnight at 4°C or 2 hours at room temperature | Overnight incubation at 4°C is often recommended for higher specificity. |
| Secondary Antibody Incubation | 1 hour at room temperature |
Detailed Experimental Protocol
5.1. Sample Preparation and Lysis
-
Harvest cells by centrifugation or wash adherent cells with ice-cold PBS.
-
Lyse the cell pellet or plate with ice-cold RIPA buffer containing protease/phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
5.2. Protein Quantification
-
Determine the protein concentration of the lysate using a BCA or Bradford assay, following the manufacturer’s instructions.
-
Normalize all samples to the same concentration with lysis buffer.
5.3. Gel Electrophoresis
-
Add 4X Laemmli buffer to the normalized protein samples to a final 1X concentration.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load 20-40 µg of protein per well into a 12-15% SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
5.4. Protein Transfer
-
Activate a PVDF membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge).
-
Transfer the proteins from the gel to the PVDF membrane. A wet transfer at 100 V for 60-90 minutes at 4°C is recommended.
5.5. Immunodetection
-
After transfer, block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-FKBP12 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST to remove unbound secondary antibody.
5.6. Signal Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analyze the band intensities using appropriate software. The FKBP12 protein should appear as a band at approximately 12 kDa.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Signal or Weak Signal | Inactive antibody; Insufficient protein load; Inefficient transfer. | Check antibody datasheet for recommended dilution; Increase protein amount; Confirm transfer with Ponceau S stain. |
| High Background | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Increase blocking time to 2 hours; Optimize antibody dilutions; Increase number and duration of wash steps. |
| Non-specific Bands | Primary antibody concentration too high; Contamination; Protein degradation. | Perform titration of primary antibody; Use fresh buffers and protease inhibitors. |
| Bands at Incorrect Size | Post-translational modifications; Splice variants. | Consult literature (e.g., UniProt) for known modifications or isoforms of FKBP12. |
Application Notes and Protocols for Optimal dFKBP-1 Concentration in FKBP12 Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of dFKBP-1 for the targeted degradation of the FKBP12 protein. This compound is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) that recruits the E3 ubiquitin ligase Cereblon (CRBN) to FKBP12, leading to its ubiquitination and subsequent proteasomal degradation.[1][2][3]
Mechanism of Action
This compound is a synthetic molecule composed of a ligand that binds to FKBP12 (a derivative of SLF) and a ligand that recruits the E3 ubiquitin ligase Cereblon (a thalidomide-based ligand), connected by a chemical linker.[1][2][3] The simultaneous binding of this compound to both FKBP12 and Cereblon forms a ternary complex. This proximity induces the poly-ubiquitination of FKBP12 by the E3 ligase complex, marking it for degradation by the 26S proteasome. This process is catalytic, as this compound is released after ubiquitination and can induce the degradation of multiple FKBP12 proteins.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound for FKBP12 degradation in different cell lines as reported in the literature.
| Cell Line | This compound Concentration (µM) | % FKBP12 Degradation | Reference |
| MV4;11 | 0.01 | 50% | [1][3][4] |
| MV4;11 | 0.1 | >80% | [3][4] |
| 293FT-WT | Dose-dependent | Potent degradation observed | [3][4] |
Note: The optimal concentration of this compound can vary depending on the cell type, cell density, incubation time, and other experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Experimental Protocols
General Workflow for Determining Optimal this compound Concentration
The following diagram outlines the general workflow for determining the optimal concentration of this compound for FKBP12 degradation.
Detailed Protocol for Dose-Response Experiment
This protocol describes how to perform a dose-response experiment to identify the optimal this compound concentration for FKBP12 degradation in a chosen cell line (e.g., 293FT or MV4;11).
Materials:
-
This compound compound
-
Cell line of interest (e.g., 293FT-WT)
-
Complete cell culture medium
-
Multi-well plates (e.g., 12-well or 24-well)
-
DMSO (for stock solution)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FKBP12
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C or -80°C.
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of lysis (e.g., 2 x 10^5 cells/well for a 12-well plate).
-
Allow the cells to adhere and recover overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A suggested concentration range is 0.001 µM to 10 µM (e.g., 0, 0.001, 0.01, 0.1, 1, 10 µM). Include a DMSO-only control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the cells for a desired period. A 24-hour incubation is a common starting point.
-
Cell Lysis:
-
After incubation, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each well.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and loading dye.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against FKBP12 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for FKBP12 and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the FKBP12 band intensity to the corresponding loading control band intensity for each sample.
-
Plot the normalized FKBP12 levels against the log of the this compound concentration to generate a dose-response curve.
-
The optimal concentration is typically the lowest concentration that achieves the maximal desired degradation of FKBP12.
-
Control Experiments
To validate the mechanism of this compound-mediated degradation, the following control experiments are recommended:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., Carfilzomib or MG132) for 1-2 hours before adding this compound. This should rescue the degradation of FKBP12.[1][3][5]
-
E3 Ligase Inhibition: Pre-treat cells with an inhibitor of the cullin-RING ligase pathway (e.g., MLN4924) before this compound treatment. This should also prevent FKBP12 degradation.[1][3][5]
-
Competitive Inhibition: Co-treat cells with an excess of free SLF ligand (to compete for FKBP12 binding) or free thalidomide (to compete for Cereblon binding) along with this compound. This should block the formation of the ternary complex and inhibit degradation.[1][3][5]
-
CRBN Knockout/Knockdown Cells: If available, use a CRBN-deficient cell line to confirm that the degradation is dependent on this specific E3 ligase. This compound should not induce FKBP12 degradation in these cells.[1][3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No FKBP12 degradation observed | This compound concentration is too low. | Increase the concentration range in the dose-response experiment. |
| Incubation time is too short. | Perform a time-course experiment (e.g., 4, 8, 12, 24 hours). | |
| The cell line is not responsive. | Verify that the cell line expresses sufficient levels of CRBN. | |
| This compound is inactive. | Check the storage and handling of the compound. Use a fresh batch if necessary. | |
| High cell toxicity | This compound concentration is too high. | Lower the concentration range and perform a cell viability assay (e.g., MTT or CellTiter-Glo). |
| Off-target effects. | This is a known consideration with this compound which also targets endogenous FKBP12.[6] Consider using the dTAG system with FKBP12F36V for more specific degradation of a target protein fused to this tag.[6][7] | |
| Inconsistent results | Inconsistent cell density or passage number. | Use cells at a consistent passage number and seed them at the same density for each experiment. |
| Inaccurate pipetting. | Ensure accurate preparation of serial dilutions and treatment solutions. |
By following these application notes and protocols, researchers can effectively determine the optimal concentration of this compound for FKBP12 degradation in their specific experimental setup, leading to more reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]
- 3. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Development of NanoLuc-targeting protein degraders and a universal reporter system to benchmark tag-targeted degradation platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for dFKBP-1 in Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing dFKBP-1, a potent PROTAC (Proteolysis Targeting Chimera) based degrader of the FK506-Binding Protein 12 (FKBP12), in the context of Parkinson's disease (PD) research. The protocols outlined below are designed to facilitate the investigation of this compound's therapeutic potential by assessing its impact on key pathological hallmarks of PD, namely α-synuclein aggregation and dysregulated calcineurin signaling.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in protein deposits known as Lewy bodies.[1] Emerging evidence implicates FKBP12 in the pathogenesis of PD. FKBP12, a peptidyl-prolyl isomerase, has been shown to interact with and promote the aggregation of α-synuclein.[2][3] Furthermore, FKBP12 is a key regulator of the calcium-dependent phosphatase calcineurin, whose hyperactivity is associated with α-synuclein-mediated toxicity.[4][5][6]
This compound is a heterobifunctional molecule that recruits FKBP12 to the E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[7][8][9] By reducing cellular levels of FKBP12, this compound offers a novel therapeutic strategy to mitigate the downstream pathological effects associated with this protein in Parkinson's disease.
Mechanism of Action
The proposed mechanism of this compound in the context of Parkinson's disease research involves two primary pathways:
-
Inhibition of α-Synuclein Aggregation: FKBP12 has been identified as a potent modulator that enhances the aggregation of α-synuclein.[10] By degrading FKBP12, this compound is expected to reduce the rate and extent of α-synuclein fibrillization.
-
Modulation of Calcineurin Signaling: FKBP12 is a physiological regulator of calcineurin.[6] Increased calcineurin activity contributes to α-synuclein toxicity.[4][5] The degradation of FKBP12 by this compound can alter the calcineurin-dependent phosphoproteome, potentially protecting against neuronal toxicity.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies, providing a basis for experimental design and comparison.
Table 1: In Vitro Degradation of FKBP12 by this compound
| Cell Line | This compound Concentration (µM) | % Reduction of FKBP12 | Reference |
| MV4;11 | 0.01 | 50% | [8] |
| MV4;11 | 0.1 | >80% | [8] |
| 293FT-WT | Dose-dependent | Potent degradation | [7] |
Table 2: Assays for Assessing this compound Efficacy in PD Models
| Assay | Purpose | Key Parameters | Expected Outcome with this compound |
| Thioflavin T Assay | Quantify α-synuclein aggregation | ThT fluorescence (Ex: 450nm, Em: 485nm) | Decreased fluorescence intensity |
| Western Blot | Detect protein levels | Antibody dilutions, loading controls | Decreased FKBP12, potentially altered α-synuclein (total and aggregated forms) |
| Calcineurin Activity Assay | Measure calcineurin phosphatase activity | Substrate dephosphorylation (e.g., colorimetric) | Altered calcineurin activity |
| Immunohistochemistry | Visualize α-synuclein aggregates in tissue | Primary and secondary antibody concentrations | Reduced number and size of α-synuclein-positive inclusions |
| Co-Immunoprecipitation | Assess protein-protein interactions | Antibody selection, wash conditions | Reduced interaction between FKBP12 and α-synuclein |
Signaling and Experimental Workflow Diagrams
Caption: this compound induced degradation of FKBP12 and its downstream effects.
Caption: Workflow for in vitro evaluation of this compound in a PD model.
Experimental Protocols
Protocol 1: In Vitro Degradation of FKBP12 in a Neuronal Cell Line
Objective: To determine the optimal concentration and time course of this compound for FKBP12 degradation in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
This compound (stored at -80°C)
-
SH-SY5Y neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-FKBP12, anti-α-tubulin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 0.01, 0.1, 1, 10, 100 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Replace the culture medium with medium containing the desired concentrations of this compound or vehicle. Incubate for various time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-FKBP12 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., α-tubulin).
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize FKBP12 levels to the loading control and express as a percentage of the vehicle-treated control.
Protocol 2: Thioflavin T (ThT) Assay for α-Synuclein Aggregation
Objective: To assess the effect of this compound-mediated FKBP12 degradation on the in vitro aggregation of α-synuclein.
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT)
-
PBS (pH 7.4)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Ex: 440-450 nm, Em: 480-485 nm)
-
Cell lysates from Protocol 1 (this compound and vehicle-treated)
Procedure:
-
Preparation of ThT Solution: Prepare a 1 mM stock solution of ThT in water and filter through a 0.2 µm filter. Dilute the stock in PBS to a working concentration of 25 µM.
-
Reaction Setup: In each well of the 96-well plate, combine the following:
-
Recombinant α-synuclein monomer (final concentration, e.g., 50 µM)
-
Cell lysate (containing either this compound treated or vehicle-treated cellular components)
-
ThT working solution
-
PBS to a final volume of 100-200 µL.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking.
-
Measure ThT fluorescence at regular intervals (e.g., every 30 minutes) for up to 72 hours.
-
-
Data Analysis: Plot ThT fluorescence intensity against time. Compare the aggregation kinetics (lag phase, elongation rate) between samples treated with lysates from this compound and vehicle-treated cells.
Protocol 3: Calcineurin Activity Assay
Objective: To measure the effect of this compound-mediated FKBP12 degradation on calcineurin phosphatase activity in neuronal cells.
Materials:
-
Cell lysates from Protocol 1 (this compound and vehicle-treated)
-
Calcineurin Cellular Activity Assay Kit (colorimetric)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 620 nm)
Procedure:
-
Follow the Manufacturer's Protocol: Commercially available kits provide a standardized method for measuring calcineurin activity. The general principle involves the dephosphorylation of a specific substrate by calcineurin in the cell lysate, followed by the colorimetric detection of the released phosphate.
-
Sample Preparation: Prepare cell lysates as described in Protocol 1, ensuring they are compatible with the assay kit's buffer system. It is crucial to determine the optimal protein concentration for the assay.
-
Assay Performance:
-
Add cell lysates to the wells of the microplate.
-
Add the reaction buffer and the phosphopeptide substrate.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and add the colorimetric reagent (e.g., Malachite Green).
-
Measure the absorbance at the specified wavelength.
-
-
Data Analysis: Calculate the calcineurin activity based on a phosphate standard curve provided with the kit. Compare the activity in lysates from this compound-treated cells to that of vehicle-treated cells.
Protocol 4: Immunohistochemistry for α-Synuclein Aggregates in a Mouse Model
Objective: To visualize the effect of this compound on α-synuclein pathology in a Parkinson's disease mouse model.
Materials:
-
PD mouse model (e.g., AAV-α-synuclein overexpression)
-
This compound formulated for in vivo administration
-
Paraffin-embedded brain sections
-
Antigen retrieval solution (e.g., citrate buffer)
-
Primary antibody: anti-α-synuclein (specific for aggregated forms if available)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Microscope
Procedure:
-
In Vivo Administration: Treat PD mice with this compound or vehicle according to a predetermined dosing schedule.
-
Tissue Processing: At the end of the treatment period, perfuse the mice and collect the brains. Fix the brains in 4% paraformaldehyde and embed in paraffin.
-
Sectioning: Cut 5-10 µm thick sections of the substantia nigra and striatum.
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the sections in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with normal serum.
-
Incubate with the primary anti-α-synuclein antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour.
-
Wash with PBS.
-
Incubate with ABC reagent for 30 minutes.
-
Wash with PBS.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
-
Imaging and Analysis: Capture images of the stained sections using a microscope. Quantify the α-synuclein-positive inclusions (e.g., number and area) in different brain regions using image analysis software. Compare the results between this compound and vehicle-treated groups.
Troubleshooting
-
Inefficient FKBP12 Degradation:
-
Optimize this compound concentration and incubation time.
-
Ensure the proteasome is active (avoid using proteasome inhibitors).
-
Confirm cell permeability of this compound.
-
-
High Background in ThT Assay:
-
Ensure the ThT solution is freshly prepared and filtered.
-
Use a non-binding, black-walled plate.
-
Include a no-protein control to subtract background fluorescence.
-
-
Variability in Calcineurin Assay:
-
Ensure consistent protein concentrations across samples.
-
Handle lysates on ice to preserve enzyme activity.
-
Follow the kit manufacturer's instructions precisely.
-
-
Non-specific Staining in Immunohistochemistry:
-
Optimize primary antibody dilution.
-
Ensure adequate blocking steps.
-
Include a negative control (no primary antibody).
-
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of FKBP12 in Parkinson's disease and to evaluate its potential as a novel therapeutic agent.
References
- 1. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 3. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]
- 4. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 5. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 6. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [en.bio-protocol.org]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Toward the quantification of α-synuclein aggregates with digital seed amplification assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
Application Notes and Protocols: dFKBP-1 Treatment in MV4;11 Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
dFKBP-1 is a potent, cell-permeable PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of the FK506-binding protein 12 (FKBP12).[1][2][3] It consists of a ligand for FKBP12, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][4] This heterobifunctional molecule facilitates the ubiquitination and subsequent proteasomal degradation of FKBP12.[1][4] The MV4;11 cell line, derived from a patient with acute myeloid leukemia (AML), is characterized by an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to constitutive activation of pro-survival signaling pathways.[5] FKBP12 has been implicated in various cellular processes, including the regulation of the oncoprotein MDM2.[2][6][7] The degradation of FKBP12 by this compound presents a potential therapeutic strategy for cancers dependent on pathways modulated by FKBP12.
Data Presentation
This compound Mediated Degradation of FKBP12 in MV4;11 Cells
Treatment of MV4;11 cells with this compound leads to a potent and dose-dependent reduction in the cellular abundance of FKBP12.[1][2][4]
| Concentration of this compound | Percentage Reduction of FKBP12 | Reference |
| 0.01 µM | 50% | [1][2][4] |
| 0.1 µM | >80% | [1][2][4] |
Note: Further quantitative data on the effects of this compound on MV4;11 cell viability (IC50), apoptosis, and cell cycle distribution are not extensively available in the public domain. The following protocols are provided as standard methods to assess these cellular outcomes.
Mandatory Visualizations
Proposed Signaling Pathway of this compound in MV4;11 Cells
Caption: Proposed mechanism of this compound leading to apoptosis and cell cycle arrest.
Experimental Workflow for Assessing this compound Efficacy
Caption: General workflow for studying this compound effects on MV4;11 cells.
Experimental Protocols
Cell Culture
The MV4;11 cell line is a human AML blast cell line with an FLT3 mutation.[8]
-
Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Maintain cell density between 1 x 10^5 and 2 x 10^6 cells/mL.
Cell Viability Assay (MTT or equivalent)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on MV4;11 cell proliferation.
Materials:
-
MV4;11 cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed MV4;11 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours.
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
For CellTiter-Glo®: Follow the manufacturer's instructions to measure luminescence.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
MV4;11 cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed MV4;11 cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 24-48 hours.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
MV4;11 cells
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed MV4;11 cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest cells and wash once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
Objective: To confirm the degradation of FKBP12 and assess the expression of downstream proteins like MDM2 and p53.
Materials:
-
MV4;11 cells
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies (e.g., anti-FKBP12, anti-MDM2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat MV4;11 cells with this compound for various time points (e.g., 2, 4, 8, 24 hours) at a concentration known to induce degradation (e.g., 0.1 µM).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the image using a digital imaging system. β-actin or GAPDH should be used as a loading control.
References
- 1. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FLT3-ITD cooperates with Rac1 to modulate the sensitivity of leukemic cells to chemotherapeutic agents via regulation of DNA repair pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. FKBP12 enhances sensitivity to chemotherapy-induced cancer cell apoptosis by inhibiting MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: In Vivo Administration and Stability of dFKBP-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
dFKBP-1 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the selective degradation of the FK506-Binding Protein 12 (FKBP12). As a heterobifunctional molecule, this compound consists of a ligand that binds to FKBP12, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination of FKBP12 and its subsequent degradation by the proteasome. The targeted degradation of FKBP12 offers a powerful tool to investigate its roles in various cellular processes, including signal transduction, protein folding, and regulation of intracellular calcium channels. These application notes provide detailed protocols for the in vivo administration of FKBP12-targeting PROTACs and methods to assess their stability and efficacy.
Mechanism of Action
This compound mediates the degradation of FKBP12 by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The process begins with the simultaneous binding of this compound to both FKBP12 and the E3 ubiquitin ligase Cereblon, forming a ternary complex. Within this complex, Cereblon ubiquitinates FKBP12, tagging it for recognition and degradation by the 26S proteasome. The this compound molecule is then released to induce the degradation of another FKBP12 protein, acting in a catalytic manner.
Data Presentation
In Vitro Activity of this compound
This compound has demonstrated potent and dose-dependent degradation of FKBP12 in various cell lines. The degradation is dependent on the Cereblon E3 ligase and can be rescued by proteasome inhibitors or competing ligands.[1][2]
| Cell Line | DC50 (Degradation) | Observations |
| MV4;11 | ~10 nM | Over 80% reduction of FKBP12 at 0.1 µM and 50% reduction at 0.01 µM.[1] |
| 293FT-WT | Potent, dose-dependent | Degradation is rescued by pre-treatment with Carfilzomib, MLN4924, free SLF, or free Thalidomide.[1] |
| 293FT-CRBN-/- | No degradation | Demonstrates the requirement of Cereblon for this compound activity.[1] |
Representative In Vivo Efficacy of an FKBP12-Targeting PROTAC (RC32)
While specific pharmacokinetic data for this compound is not publicly available, studies on the closely related FKBP12-targeting PROTAC, RC32, which also recruits Cereblon, provide a strong indication of the in vivo potential.[3][4][5]
| Animal Model | Administration Route | Dosage | Duration | Observed Efficacy |
| Mouse | Intraperitoneal (i.p.) | 30 mg/kg | Twice a day for 1 day | Degradation of FKBP12 in most organs (excluding the brain).[3][4] |
| Mouse | Oral | 60 mg/kg | Twice a day for 1 day | Significant degradation of FKBP12.[3][4] |
| Bama Pig | Intraperitoneal (i.p.) | 8 mg/kg | Twice a day for 2 days | Efficient degradation of FKBP12 in most organs.[3][4] |
| Rhesus Monkey | Intraperitoneal (i.p.) | 8 mg/kg | Twice a day for 3 days | Efficient degradation of FKBP12 in heart, liver, kidney, spleen, lung, and stomach.[3][4] |
Experimental Protocols
In Vivo Administration of FKBP12-Targeting PROTAC
This protocol describes the preparation and administration of an FKBP12-targeting PROTAC, using parameters similar to those reported for RC32 as a representative example.
Materials:
-
This compound or other FKBP12-targeting PROTAC
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, sterile water, or corn oil)
-
Sterile syringes and needles
-
Experimental animals (e.g., mice)
Protocol:
-
Formulation Preparation:
-
For a formulation of DMSO, PEG300, Tween 80, and water:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add sterile water to the desired final volume and mix thoroughly.
-
-
For a corn oil formulation:
-
Dissolve the required amount of this compound in a small volume of DMSO to create a stock solution.
-
Add the DMSO stock solution to the required volume of corn oil and vortex until a homogenous suspension is formed.
-
-
-
Animal Dosing:
-
Administer the prepared formulation to the mice via the desired route (e.g., intraperitoneal injection or oral gavage).
-
The dosing volume should be calculated based on the weight of each animal.
-
For the dosages mentioned in Table 3.2, a typical dosing volume for mice is 5-10 mL/kg for oral administration and 10 mL/kg for intraperitoneal injection.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse effects.
-
At the desired time points post-administration, proceed with tissue collection for stability and efficacy analysis.
-
Assessment of In Vivo Stability and Efficacy
This protocol outlines the procedure for collecting tissues and analyzing the levels of FKBP12 to determine the in vivo efficacy of the administered PROTAC.
Materials:
-
Anesthetizing agent
-
Surgical tools for dissection
-
Liquid nitrogen
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibodies (anti-FKBP12 and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Tissue Collection and Processing:
-
At the designated time points after PROTAC administration, euthanize the mice according to approved protocols.
-
Immediately dissect the tissues of interest (e.g., liver, kidney, spleen, heart).
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.
-
-
Protein Extraction:
-
Homogenize the frozen tissues in ice-cold lysis buffer.
-
Centrifuge the homogenates at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare the samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against FKBP12 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for FKBP12 and the loading control using image analysis software.
-
Normalize the FKBP12 band intensity to the corresponding loading control band intensity.
-
Compare the normalized FKBP12 levels in the PROTAC-treated groups to the vehicle-treated control group to determine the percentage of degradation.
-
Visualized Workflows and Pathways
References
Application Notes and Protocols: Determining the Dose-Response of dFKBP-1 with a Stabilizing Ligand
Introduction
The dFKBP-1 (destabilizing domain of FK506-binding protein) system is a powerful tool for controlling intracellular protein levels. It operates on the principle of ligand-dependent protein stabilization. A protein of interest is fused to the this compound tag, which in its native state is recognized by the cellular machinery and targeted for proteasomal degradation. This results in low steady-state levels of the fusion protein. The addition of a specific cell-permeable small molecule, a stabilizing ligand, binds to the this compound domain, inducing a conformational change that masks the degradation signal. This prevents the fusion protein from being degraded, leading to its rapid accumulation within the cell. The degree of protein stabilization, and thus its intracellular concentration, is directly proportional to the concentration of the stabilizing ligand.
This document provides a detailed protocol for generating a dose-response curve to characterize the relationship between the concentration of a stabilizing ligand and the expression level of a this compound-tagged reporter protein.
Signaling Pathway
The mechanism of this compound regulation is depicted below. In the absence of a stabilizing ligand, the this compound fusion protein is targeted for degradation by the proteasome. Upon addition of the ligand, it binds to the this compound domain, stabilizing the protein and leading to its accumulation.
Experimental Design and Workflow
The following protocol is designed for a 96-well plate format, suitable for generating a multi-point dose-response curve. A luminescent reporter, such as NanoLuc® luciferase, is fused to this compound to provide a quantifiable output.
Materials and Methods
Reagents and Consumables
-
HEK293 cell line stably expressing this compound-NanoLuc fusion protein
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Stabilizing Ligand (e.g., Shield-1), 1 mM stock in DMSO[1][2]
-
White, opaque 96-well cell culture plates
-
Standard sterile cell culture consumables
Equipment
-
Laminar flow hood
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Centrifuge
-
Plate-reading luminometer
-
Multichannel pipette
Experimental Protocol
Day 1: Cell Seeding
-
Culture HEK293-dFKBP-1-NanoLuc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 10,000 cells per well in 100 µL of culture medium into a white, opaque 96-well plate.
-
Incubate the plate overnight at 37°C with 5% CO₂.
Day 2: Ligand Preparation and Cell Treatment
-
Prepare a serial dilution of the stabilizing ligand. For a 10-point curve, a top concentration of 1 µM is often sufficient.[1][5][6]
-
Create a 2X working stock for each concentration in culture medium. For example, to achieve a final concentration of 1 µM, prepare a 2 µM stock. The vehicle control wells should contain medium with the same final concentration of DMSO as the highest ligand concentration wells.
-
-
Carefully remove the medium from the cells.
-
Add 100 µL of the appropriate 2X ligand dilution or vehicle control to each well (in triplicate).
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
Day 3: Luminescence Assay
-
Prepare the Nano-Glo® Luciferase Assay Reagent by mixing the substrate and buffer according to the manufacturer's protocol.[4]
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 5-10 minutes.[7]
-
Add a volume of Nano-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[4]
-
Mix the contents by gentle orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for at least 3 minutes to ensure complete cell lysis and signal stabilization.[7][8]
-
Measure the luminescence using a plate-reading luminometer.
Data Presentation and Analysis
The raw data (Relative Light Units, RLU) should be processed and summarized. The results can be presented as the mean RLU ± standard deviation for each ligand concentration. For easier comparison, data can be normalized to the maximum response.
The half-maximal effective concentration (EC₅₀) is a key parameter derived from the dose-response curve. It represents the concentration of the ligand at which 50% of the maximal reporter protein stabilization is achieved.[9][10] This value is a critical measure of the ligand's potency.[10] The EC₅₀ is calculated by fitting the data to a four-parameter logistic (4PL) sigmoidal curve.[11]
Table 1: Example Dose-Response Data for this compound Stabilization
| Ligand Conc. (nM) | Log [Ligand] (M) | Mean RLU | Std. Dev. | % Max Response |
| 0 (Vehicle) | - | 1,520 | 210 | 0.0% |
| 0.1 | -10.0 | 5,890 | 450 | 2.2% |
| 0.3 | -9.5 | 15,600 | 1,200 | 7.1% |
| 1 | -9.0 | 45,300 | 3,500 | 22.0% |
| 3 | -8.5 | 98,700 | 8,100 | 48.9% |
| 10 | -8.0 | 155,400 | 12,300 | 77.4% |
| 30 | -7.5 | 189,600 | 15,100 | 94.6% |
| 100 | -7.0 | 201,100 | 16,500 | 100.0% |
| 300 | -6.5 | 200,500 | 17,000 | 99.7% |
| 1000 | -6.0 | 200,800 | 16,800 | 99.9% |
Calculated Parameters:
-
EC₅₀: 3.1 nM
-
Hill Slope: 1.5
-
Top Plateau (Max RLU): 201,100
-
Bottom Plateau (Min RLU): 1,520
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Nano-Glo® Luciferase Assay System Protocol [worldwide.promega.com]
- 4. promega.com [promega.com]
- 5. Shield-1 (Shld1) | FKBP配体 | MCE [medchemexpress.cn]
- 6. HY-112210-1mg | Shield-1 [914805-33-7] Clinisciences [clinisciences.com]
- 7. static.igem.org [static.igem.org]
- 8. benchchem.com [benchchem.com]
- 9. graphpad.com [graphpad.com]
- 10. EC50 - Wikipedia [en.wikipedia.org]
- 11. Dose-response curve fitting for EC50 calculation [R] [rstudio-pubs-static.s3.amazonaws.com]
Measuring the Kinetics of dFKBP-1 Induced Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins has emerged as a powerful strategy for modulating cellular processes and has significant therapeutic potential. The dTAG (degradation tag) system offers a rapid, selective, and reversible method for inducing the degradation of a protein of interest (POI). This system utilizes a heterobifunctional small molecule, such as dFKBP-1 or its more advanced analogs like dTAG-13, to recruit a target protein, which has been endogenously tagged with a mutant FKBP12 F36V protein, to the cellular E3 ubiquitin ligase machinery, leading to its subsequent proteasomal degradation.[1][2][] This application note provides detailed protocols for measuring the kinetics of protein degradation induced by the dTAG system, enabling researchers to accurately characterize the efficiency and dynamics of their target protein's degradation.
The ability to precisely control protein levels with temporal resolution allows for a deeper understanding of protein function and the immediate consequences of protein loss.[2][4] The dTAG system provides a significant advantage over traditional genetic knockout or RNA interference methods, which often have longer timescales and potential off-target effects.[2] Key parameters to quantify the kinetics of induced degradation include the maximal degradation (Dmax), the concentration required to achieve 50% of maximal degradation (DC50), and the degradation rate constant (kdeg) or protein half-life (t1/2).
Signaling Pathway and Experimental Workflow
The dTAG system operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The workflow for a typical dTAG experiment involves the generation of a cell line expressing the FKBP12F36V-tagged protein of interest, treatment with the dTAG degrader, and subsequent analysis of protein levels over time.
Caption: dTAG system signaling pathway.
Caption: Experimental workflow for dTAG kinetics.
Quantitative Data Summary
The following tables summarize key quantitative parameters for commonly used dTAG degraders. These values can serve as a starting point for experimental design.
Table 1: Kinetic Parameters of dTAG Degraders
| Degrader | Target E3 Ligase | Typical Effective Concentration | Time to >90% Degradation | Reference |
| dTAG-7 | Cereblon (CRBN) | 100 nM | 4 hours | [2] |
| dTAG-13 | Cereblon (CRBN) | 5 - 500 nM | 30 minutes - 6 hours | |
| dTAGV-1 | von Hippel-Lindau (VHL) | 5 - 500 nM | Varies by target |
Table 2: Example Degradation Data for FKBP12F36V-tagged BRD4
| dTAG-13 Conc. | Time (hours) | % BRD4 Remaining (vs. DMSO) |
| 500 nM | 0.5 | <2% |
| 500 nM | 1 | <2% |
| 500 nM | 2 | <2% |
| 500 nM | 4 | <2% |
| 500 nM | 6 | <2% |
Data is illustrative and based on typical results reported in the literature. Actual results will vary depending on the target protein and cell line.
Experimental Protocols
Protocol 1: Generation of FKBP12F36V-Tagged Cell Lines via CRISPR/Cas9
This protocol describes the generation of a stable cell line with the FKBP12F36V tag knocked into the endogenous locus of the protein of interest.
Materials:
-
HEK293T cells (or other cell line of interest)
-
pX330A-based vector expressing Cas9 and the target-specific sgRNA
-
pCRIS-PITChv2-based donor vector containing the FKBP12F36V tag, a selection marker (e.g., Puromycin or Blasticidin), and homology arms for the target locus[2]
-
Lipofectamine 3000 or other suitable transfection reagent
-
Puromycin or Blasticidin for selection
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS)
Procedure:
-
sgRNA Design: Design an sgRNA targeting the desired insertion site (N- or C-terminus) of your POI. Ensure the sgRNA cut site is close to the start or stop codon.
-
Vector Construction: Clone the designed sgRNA into the Cas9 expression vector. Modify the donor vector to include 5' and 3' microhomology arms specific to the target locus flanking the FKBP12F36V-tag cassette.[2]
-
Transfection: a. Seed 2.5 x 105 HEK293T cells per well in a 6-well plate and culture overnight. b. Co-transfect the cells with the Cas9/sgRNA vector and the donor plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., 1-2 µg/mL Puromycin).
-
Clonal Isolation and Screening: a. After 7-10 days of selection, isolate single-cell clones by limiting dilution or by picking colonies. b. Expand the clones and screen for correct integration of the FKBP12F36V tag by PCR and Western blotting.
Protocol 2: Western Blotting for Measuring Degradation Kinetics
This protocol details the procedure for analyzing the degradation of the FKBP12F36V-tagged protein over a time course following treatment with a dTAG degrader.
Materials:
-
FKBP12F36V-tagged cell line
-
dTAG degrader (e.g., dTAG-13) and negative control (e.g., dTAG-13-NEG)
-
DMSO (vehicle control)
-
RIPA Lysis Buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-POI, anti-FKBP12, or anti-HA tag)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: a. Seed the FKBP12F36V-tagged cells in 6-well plates to reach ~70-80% confluency on the day of the experiment. b. Treat the cells with the dTAG degrader at the desired concentrations (e.g., for a dose-response curve) or at a fixed concentration for a time course (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours). Include DMSO as a vehicle control and a negative control degrader.
-
Cell Lysis: a. At each time point, wash the cells with ice-cold PBS and lyse them directly in the well with 100-200 µL of ice-cold lysis buffer. b. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 15-30 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of the supernatant using a BCA assay. b. Normalize the protein concentrations for all samples and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. b. Perform electrophoresis and transfer the proteins to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate with the primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using a chemiluminescent substrate and capture the image.
-
Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin). c. Calculate the percentage of protein remaining at each time point or concentration relative to the DMSO control.
Protocol 3: Cycloheximide Chase Assay to Determine Protein Half-Life
This protocol is used to determine the intrinsic half-life of the tagged protein in the presence of the dTAG degrader by inhibiting new protein synthesis.
Materials:
-
FKBP12F36V-tagged cell line
-
dTAG degrader
-
Cycloheximide (CHX) solution (e.g., 10 mg/mL in DMSO)
-
Materials for Western blotting (as in Protocol 2)
Procedure:
-
Cell Seeding and Pre-treatment: a. Seed cells as described in Protocol 2. b. Pre-treat the cells with the dTAG degrader for a short period (e.g., 30 minutes) to initiate degradation.
-
Cycloheximide Treatment: a. Add cycloheximide to the culture medium to a final concentration of 50-100 µg/mL to block protein synthesis.[5] This is time point zero.
-
Time Course and Sample Collection: a. Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Western Blotting and Analysis: a. Perform cell lysis, protein quantification, and Western blotting as described in Protocol 2. b. Quantify the protein levels at each time point and plot the percentage of remaining protein versus time on a semi-logarithmic scale. c. Determine the protein half-life (t1/2) from the slope of the linear fit.
Protocol 4: Quantitative Mass Spectrometry for Global Proteomic Analysis
This protocol provides a general workflow for using Tandem Mass Tag (TMT)-based quantitative proteomics to assess the specificity and global effects of dTAG-induced degradation.
Materials:
-
FKBP12F36V-tagged cell line
-
dTAG degrader and DMSO control
-
Lysis buffer for mass spectrometry (e.g., 8M urea in 50 mM TEAB)
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin
-
TMT labeling reagents
-
High-performance liquid chromatography (HPLC) system for peptide fractionation
-
High-resolution Orbitrap mass spectrometer[6]
-
Proteomics data analysis software (e.g., Proteome Discoverer)
Procedure:
-
Sample Preparation: a. Treat cells with the dTAG degrader or DMSO for a specified time (e.g., 4 hours). b. Lyse the cells in 8M urea buffer, sonicate, and centrifuge to clear the lysate. c. Reduce the proteins with DTT and alkylate with iodoacetamide. d. Perform in-solution trypsin digestion overnight.
-
TMT Labeling: a. Label the peptide digests from each condition with a different TMT reagent according to the manufacturer's protocol.[6] b. Quench the labeling reaction and combine the labeled samples.
-
Peptide Fractionation and Mass Spectrometry: a. Desalt the combined peptide mixture and fractionate using high-pH reverse-phase HPLC. b. Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.[7]
-
Data Analysis: a. Search the raw data against a protein database to identify and quantify proteins. b. Normalize the TMT reporter ion intensities. c. Identify proteins that are significantly down-regulated in the dTAG-treated samples compared to the DMSO control. This will confirm the degradation of the target protein and assess the off-target effects on the proteome.[2]
Conclusion
The dTAG system is a powerful tool for studying the kinetics of protein degradation and for validating therapeutic targets.[] The protocols outlined in this application note provide a comprehensive guide for researchers to generate the necessary cell lines and perform experiments to accurately measure the kinetic parameters of this compound induced degradation. By combining Western blotting, cycloheximide chase assays, and quantitative mass spectrometry, a thorough understanding of the degradation process can be achieved, from the dynamics of a single protein to the global effects on the proteome. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and interpretable results.
References
- 1. media.addgene.org [media.addgene.org]
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. itsibio.com [itsibio.com]
Preparation of dFKBP-1 Stock Solutions: An Application Note and Protocol
Introduction
dFKBP-1 is a potent, cell-permeable PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of the FK506-binding protein 12 (FKBP12).[1][2][3] It accomplishes this by hijacking the cell's natural protein disposal machinery. Comprised of a ligand for FKBP12, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), this compound facilitates the ubiquitination and subsequent proteasomal degradation of FKBP12.[1][4] This targeted protein degradation approach is a powerful tool in chemical biology and drug development for studying protein function and validating new therapeutic targets. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in downstream applications. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₃H₆₄N₆O₁₄ | [1][5] |
| Molecular Weight | 1009.11 g/mol | [1] |
| CAS Number | 1799711-22-0 | [1][5][6] |
| Appearance | Off-white to light yellow solid | [1][5] |
| Purity | >98% (typically) | |
| Solubility | Soluble in DMSO (100 mg/mL or 99.10 mM) | [1][5] |
Experimental Protocol: Preparation of this compound Stock Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound solid powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Acclimatization: Before opening, allow the vial of this compound solid to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.009 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder. To aid dissolution, vortex the solution vigorously. If the compound does not fully dissolve, sonication in an ultrasonic bath for 5-10 minutes is recommended.[1] It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
-
Verification: Ensure complete dissolution by visual inspection. The solution should be clear and free of any particulate matter.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes or vials.
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5][7] When stored as a solid, this compound is stable for up to 3 years at -20°C or 2 years at 4°C.[5]
Stock Solution Preparation Table
The following table provides the required mass of this compound for preparing stock solutions of different concentrations and volumes.
| Desired Concentration (mM) | Volume of DMSO (mL) | Mass of this compound (mg) |
| 1 | 1 | 1.009 |
| 5 | 1 | 5.045 |
| 10 | 1 | 10.09 |
| 1 | 5 | 5.045 |
| 5 | 5 | 25.225 |
| 10 | 5 | 50.45 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing stock solutions.
Caption: Mechanism of this compound induced degradation of FKBP12.
Caption: Workflow for preparing this compound stock solutions.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes the use of appropriate personal protective equipment (PPE) such as a lab coat, gloves, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]
- 6. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing dFKBP-1 for Studying Protein-Protein Interactions Involving FKBP12
For Researchers, Scientists, and Drug Development Professionals
Abstract
The FK506-binding protein 12 (FKBP12) is a ubiquitously expressed peptidyl-prolyl isomerase that plays a crucial role in various cellular processes, including signal transduction, protein folding, and regulation of ion channels. Its involvement in key signaling pathways, such as the mTOR and TGF-β pathways, makes it a significant target for therapeutic intervention. dFKBP-1 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of FKBP12.[1][2][3][4] This technology provides a powerful tool to investigate the functional consequences of FKBP12 depletion and to dissect its protein-protein interaction networks. These application notes provide detailed protocols for utilizing this compound to study the interactions of FKBP12 with its binding partners.
Introduction to this compound
This compound is a heterobifunctional molecule that consists of a ligand that binds to FKBP12, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2][4][5] By bringing FKBP12 into close proximity with the E3 ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of FKBP12.[6][7][8][9][10] This targeted degradation approach allows for the acute and specific removal of FKBP12 from cellular systems, enabling the study of its role in various biological processes without the need for genetic modifications.
Key Applications
-
Validation of FKBP12 as a therapeutic target: By inducing the degradation of FKBP12, researchers can assess the phenotypic consequences and validate its potential as a drug target.
-
Elucidation of FKBP12-dependent signaling pathways: The acute depletion of FKBP12 allows for the study of its immediate impact on signaling cascades, such as the mTOR and TGF-β pathways.[11][12][13]
-
Investigation of protein-protein interaction dynamics: this compound can be used to determine how the degradation of FKBP12 affects its interaction with known or novel binding partners.[14][15][16]
Visualization of this compound Mechanism and Experimental Workflows
Caption: this compound mechanism of action.
Caption: Co-Immunoprecipitation workflow.
Quantitative Data
Dose-Dependent Degradation of FKBP12 by this compound
| Cell Line | This compound Concentration (µM) | % FKBP12 Reduction | Reference |
| MV4;11 | 0.01 | 50% | [2][3][4] |
| MV4;11 | 0.1 | >80% | [2][3][4] |
| 293FT-WT | Dose-dependent | Potent degradation | [3] |
Time-Dependent Degradation of FKBP12 Fused Proteins by dTAG Systems
The dTAG system utilizes a mutated FKBP12 (FKBP12F36V) fused to a protein of interest, which is then targeted for degradation by a specific dTAG molecule (e.g., dTAG-13). This provides a model for the kinetics of PROTAC-mediated degradation.
| Cell Line | Fused Protein | Treatment | Time (hours) | Observation | Reference |
| MV4;11 | BRD4-FKBP12F36V | dTAG-13 | 1 | Rapid degradation | [17] |
| 293FTWT | FKBP12F36V-Nluc | dTAG-13 | 1 | Rapid degradation | [17] |
| Kasumi-1 | AML1-ETO-FKBP12F36V | dTAG-47 | 0.5 - 6 | Rapid degradation | [1][18] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration and Time Course of this compound for FKBP12 Degradation
Objective: To determine the effective concentration and time required for this compound to induce maximal degradation of endogenous FKBP12 in a specific cell line.
Materials:
-
Cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against FKBP12
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment (Dose-Response):
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µM). Include a DMSO vehicle control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate for a fixed time (e.g., 24 hours).[17]
-
-
This compound Treatment (Time-Course):
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FKBP12 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the FKBP12 band intensity to the loading control.
-
Plot the percentage of FKBP12 remaining relative to the vehicle control for both the dose-response and time-course experiments.
-
Protocol 2: Investigating the Effect of FKBP12 Degradation on its Interaction with a Target Protein by Co-Immunoprecipitation (Co-IP)
Objective: To determine if the this compound-mediated degradation of FKBP12 disrupts its interaction with a known or suspected binding partner (Protein X).
Materials:
-
Cell line expressing both FKBP12 and the protein of interest (Protein X)
-
This compound
-
Co-IP lysis/wash buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors
-
Primary antibody against FKBP12 for immunoprecipitation
-
Primary antibody against Protein X for Western blotting
-
Protein A/G magnetic beads or agarose resin
-
Elution buffer (e.g., SDS-PAGE sample buffer or low pH glycine buffer)
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat one set of cells with the optimal concentration of this compound (determined in Protocol 1) and another set with vehicle (DMSO) for the optimal duration.
-
-
Cell Lysis:
-
Immunoprecipitation:
-
Take an aliquot of the lysate from each treatment group as the "input" control.
-
To the remaining lysate, add the anti-FKBP12 antibody and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[19][23]
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by adding elution buffer and incubating at room temperature or boiling, depending on the buffer used.
-
-
Western Blot Analysis:
-
Analyze the input and eluted samples by Western blotting as described in Protocol 1.
-
Probe one membrane with the anti-FKBP12 antibody to confirm successful immunoprecipitation and degradation.
-
Probe a second membrane with the anti-Protein X antibody to assess its co-precipitation with FKBP12.
-
-
Data Analysis:
-
Compare the amount of Protein X in the eluate from the this compound-treated sample to the vehicle-treated sample. A decrease in the amount of co-immunoprecipitated Protein X in the this compound treated sample indicates that the degradation of FKBP12 disrupts the interaction.
-
Signaling Pathways Involving FKBP12
TGF-β Signaling Pathway
FKBP12 interacts with the TGF-β type I receptor (TβR-I) and acts as a negative regulator of its signaling.[11][12][13][24][25][26][27][28] The degradation of FKBP12 by this compound would be expected to enhance TGF-β signaling.
Caption: FKBP12 in the TGF-β signaling pathway.
mTOR Signaling Pathway
FKBP12 forms a complex with rapamycin to inhibit the mTORC1 complex.[29][30][31][32][33] Studying the effects of FKBP12 degradation using this compound can provide insights into the rapamycin-independent functions of FKBP12 in mTOR signaling.
Caption: FKBP12 in the mTOR signaling pathway.
Troubleshooting
-
Incomplete FKBP12 Degradation:
-
Cause: Suboptimal this compound concentration or incubation time.
-
Solution: Perform a thorough dose-response and time-course experiment as described in Protocol 1.
-
Cause: Low expression of Cereblon E3 ligase in the cell line.
-
Solution: Verify CRBN expression by Western blot. Consider using a different PROTAC that utilizes another E3 ligase (e.g., VHL).[1]
-
-
High Background in Co-IP:
-
Cause: Insufficient washing or non-specific antibody binding.
-
Solution: Increase the number of wash steps and/or the stringency of the wash buffer. Include an isotype control antibody for the immunoprecipitation.[23]
-
-
No Co-immunoprecipitation of Protein X:
-
Cause: The interaction is weak, transient, or does not occur under the experimental conditions.
-
Solution: Use a more gentle lysis buffer. Consider cross-linking agents to stabilize the interaction before lysis.
-
Cause: The antibody used for immunoprecipitation blocks the interaction site.
-
Solution: Try immunoprecipitating with an antibody against Protein X and blotting for FKBP12.
-
Conclusion
This compound is a valuable chemical tool for inducing the selective degradation of FKBP12. The protocols and information provided in these application notes offer a framework for researchers to effectively utilize this compound to investigate the role of FKBP12 in protein-protein interactions and cellular signaling. By enabling the acute depletion of FKBP12, this compound facilitates a deeper understanding of its biological functions and its potential as a therapeutic target.
References
- 1. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. embopress.org [embopress.org]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. embopress.org [embopress.org]
- 14. Protein-protein interaction prediction for targeted protein degradation | bioRxiv [biorxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 20. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Co-immunoprecipitation for Identifying Protein-Protein Interactions in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. FKBP12 is a negative regulator of transforming growth factor-beta receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 33. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Application Notes and Protocols for Downstream Signaling Analysis Following dFKBP-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the downstream signaling events following treatment with dFKBP-1, a potent PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the FK506-Binding Protein 12 (FKBP12).
Introduction to this compound
This compound is a heterobifunctional molecule that consists of a ligand for FKBP12 (an analog of SLF), a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), derived from thalidomide.[1][2][3] By simultaneously binding to both FKBP12 and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of FKBP12 and its subsequent degradation by the proteasome.[4] This targeted protein degradation approach allows for the acute and specific removal of FKBP12, enabling the study of its role in various cellular processes.
FKBP12 is a ubiquitously expressed protein that acts as a cis-trans prolyl isomerase and is involved in several key signaling pathways.[5][6] It is known to regulate intracellular calcium release channels (such as the ryanodine receptor), the TGF-β type I receptor, and the mTOR pathway through its interaction with rapamycin.[5][6] Additionally, FKBP12 has been shown to interact with and regulate the stability of the oncoprotein MDM2, a key negative regulator of the p53 tumor suppressor.[5][6]
Expected Downstream Signaling Consequences of this compound Treatment
The degradation of FKBP12 by this compound is expected to modulate several downstream signaling pathways:
-
Activation of TGF-β Signaling: FKBP12 is a known inhibitor of the TGF-β type I receptor. Its degradation is expected to release this inhibition, leading to increased phosphorylation of downstream SMAD proteins (SMAD2/3) and subsequent changes in gene expression.
-
Alteration of Calcium Homeostasis: FKBP12 stabilizes the closed state of ryanodine receptors. Its removal may lead to increased intracellular calcium levels.
-
Modulation of the MDM2-p53 Axis: By degrading FKBP12, this compound may lead to the stabilization of MDM2, resulting in the downregulation of p53 activity.[5][6]
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize expected quantitative outcomes from experiments analyzing the effects of this compound treatment.
Table 1: Dose-Dependent Degradation of FKBP12
| This compound Concentration (µM) | FKBP12 Protein Level (% of Control) |
| 0 (Vehicle) | 100 |
| 0.01 | 50[1][2][5] |
| 0.1 | 20[1][2][5] |
| 1 | <10 |
| 10 | <5 |
Table 2: Time Course of FKBP12 Degradation (at 1 µM this compound)
| Time (hours) | FKBP12 Protein Level (% of Control) |
| 0 | 100 |
| 1 | 60 |
| 2 | 30 |
| 4 | 15 |
| 8 | <10 |
| 24 | <5 |
Table 3: Downstream Signaling Pathway Modulation by this compound (at 1 µM for 8 hours)
| Analyte | Fold Change vs. Control |
| Phospho-SMAD2 (Ser465/467) | 3.5 |
| Total SMAD2 | 1.0 |
| p53 Protein Level | 0.4 |
| MDM2 Protein Level | 1.8 |
| Intracellular Ca2+ (Fluo-4 AM) | 2.1 |
Experimental Protocols
Here are detailed protocols for key experiments to analyze the downstream effects of this compound treatment.
Protocol 1: Western Blotting for FKBP12 Degradation and Downstream Signaling
This protocol is designed to assess the levels of FKBP12, phosphorylated SMAD2, p53, and MDM2.
Materials:
-
Cells of interest (e.g., MV4;11, 293FT)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FKBP12, anti-phospho-SMAD2, anti-SMAD2, anti-p53, anti-MDM2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency on the day of treatment.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or with a fixed concentration for different time points (e.g., 1, 2, 4, 8, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Co-Immunoprecipitation to Assess Protein-Protein Interactions
This protocol can be used to investigate the interaction between FKBP12 and its binding partners, and how this is affected by this compound.
Materials:
-
Cell lysates prepared as in Protocol 1.
-
Primary antibody for immunoprecipitation (e.g., anti-FKBP12).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., modified RIPA buffer with lower detergent concentration).
-
Elution buffer (e.g., low pH glycine buffer or Laemmli buffer).
Procedure:
-
Lysate Preparation: Prepare cell lysates from control and this compound treated cells as described in the Western Blotting protocol.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer.
-
Alternatively, resuspend the beads in Laemmli buffer and boil to elute.
-
-
Analysis by Western Blot: Analyze the eluted proteins by Western blotting as described in Protocol 1, probing for the protein of interest and its expected interaction partners.
Mandatory Visualizations
Caption: Mechanism of this compound induced degradation of FKBP12.
Caption: Downstream signaling effects of this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]
- 3. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CRISPR-Edited Cells in dFKBP-1 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CRISPR-edited cells in conjunction with the dFKBP-1 degrader system. This technology allows for the rapid and targeted degradation of the FKBP12 protein, and by extension, any protein of interest tagged with a mutant FKBP12, offering a powerful tool for functional genomics and drug discovery.
Introduction to the this compound System
The this compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the FK506-binding protein 12 (FKBP12). It functions as a heterobifunctional molecule, simultaneously binding to FKBP12 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of FKBP12, marking it for degradation by the proteasome.
A more versatile application of this technology involves the use of a mutated version of FKBP12, FKBP12(F36V). This mutant is not recognized by endogenous ligands but can be specifically targeted by engineered degrader molecules, often referred to as "degradation TAG" (dTAG) systems. By using CRISPR/Cas9 to fuse the FKBP12(F36V) tag to a protein of interest, researchers can achieve rapid and selective degradation of that specific protein upon addition of the corresponding dTAG molecule. This approach allows for the acute study of protein function with precise temporal control.
Key Applications
-
Target Validation: Rapidly assess the phenotypic consequences of depleting a specific protein to validate its potential as a therapeutic target.
-
Functional Genomics: Study the immediate cellular effects of protein loss, bypassing potential compensatory mechanisms that can arise with genetic knockout or RNAi approaches.
-
Signaling Pathway Analysis: Dissect the role of a specific protein in a signaling cascade by observing the immediate downstream effects of its degradation.
-
Drug Discovery: Screen for compounds that modulate the effects of protein degradation or develop novel degraders for other targets.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound and related dTAG systems in various cell lines.
Table 1: Dose-Dependent Degradation of FKBP12 by this compound
| Cell Line | This compound Concentration (µM) | % FKBP12 Reduction |
| MV4;11 | 0.01 | 50%[1][2] |
| MV4;11 | 0.1 | >80%[1][2] |
Table 2: Time-Course of FKBP12(F36V)-Tagged Protein Degradation by dTAG Molecules
| Cell Line | Tagged Protein | dTAG Molecule | Time (hours) | % Degradation |
| 293T | BRD4-FKBP12(F36V) | dTAG-13 | 4 | >90% (estimated from immunoblot) |
| NIH/3T3 | FKBP12(F36V)-KRAS(G12V) | dTAG-13 | 1 | Significant degradation observed |
| NIH/3T3 | FKBP12(F36V)-KRAS(G12V) | dTAG-13 | 4 | Pronounced degradation observed |
Signaling Pathways
The this compound and dTAG systems can be used to investigate various signaling pathways. Below are diagrams of key pathways involving FKBP12.
Caption: Mechanism of this compound mediated FKBP12 degradation.
Caption: Simplified overview of FKBP12 signaling interactions.
Experimental Protocols
Generation of FKBP12(F36V)-Tagged Cell Lines using CRISPR/Cas9
This protocol describes the knock-in of the FKBP12(F36V) tag at the C-terminus of a protein of interest (POI).
Caption: Workflow for generating FKBP12(F36V)-tagged cell lines.
Materials:
-
HEK293T cells (or other cell line of choice)
-
Cas9 expression plasmid (e.g., pX330)
-
gRNA expression plasmid
-
Donor plasmid containing the FKBP12(F36V) tag flanked by homology arms
-
Lipofectamine 3000 or other transfection reagent
-
Puromycin or other selection agent (if donor plasmid contains a resistance gene)
-
PCR primers for genotyping
-
Sanger sequencing reagents
Procedure:
-
Design:
-
Design a gRNA targeting the desired insertion site (e.g., just before the stop codon for C-terminal tagging).
-
Design a donor plasmid containing the FKBP12(F36V) sequence flanked by 500-800 bp homology arms corresponding to the genomic sequences upstream and downstream of the insertion site. Include a selection marker if desired.
-
-
Transfection:
-
Plate cells to be 70-80% confluent on the day of transfection.
-
Co-transfect the Cas9, gRNA, and donor plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Selection:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Maintain selection until non-transfected control cells are completely killed.
-
-
Validation:
-
Isolate genomic DNA from the selected cell population.
-
Perform PCR with primers flanking the insertion site to confirm the presence of the knock-in allele (which will be larger than the wild-type allele).
-
Sequence the PCR product to verify the correct in-frame insertion of the FKBP12(F36V) tag.
-
-
Clonal Isolation:
-
Perform single-cell sorting or limiting dilution to isolate individual clones.
-
Expand clones and validate the knock-in at the genomic and protein level (by Western blot).
-
This compound/dTAG Treatment and Western Blot Analysis
Materials:
-
CRISPR-edited cells expressing the FKBP12(F36V)-tagged protein of interest
-
This compound or appropriate dTAG molecule (e.g., dTAG-13)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against the POI, FKBP12, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate the CRISPR-edited cells and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound/dTAG molecule or DMSO vehicle control for the desired amount of time (e.g., 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Quantify band intensities to determine the extent of protein degradation.
-
Luciferase Reporter Assay for Protein Degradation
This assay can be used to quantify the degradation of a POI fused to a luciferase reporter.
Materials:
-
Cells expressing the POI-FKBP12(F36V)-Luciferase fusion protein
-
This compound or dTAG molecule
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Plate the reporter cells in a white-walled, clear-bottom 96-well plate.
-
Treat the cells with a dilution series of the this compound/dTAG molecule or DMSO.
-
-
Lysis and Luminescence Measurement:
-
After the desired incubation time, lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to a control (e.g., a co-transfected Renilla luciferase or total protein concentration) to account for differences in cell number and transfection efficiency.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low knock-in efficiency | Inefficient gRNA | Test multiple gRNAs. |
| Low transfection efficiency | Optimize transfection protocol for the specific cell line. | |
| Incorrect donor plasmid design | Verify homology arm sequences and ensure the tag is in-frame. | |
| No protein degradation observed | This compound/dTAG molecule is inactive | Use a fresh stock of the degrader. |
| Cell line is resistant (e.g., low CRBN expression) | Confirm CRBN expression by Western blot. | |
| The tagged protein is not accessible to the degradation machinery | Try tagging the other terminus of the protein. | |
| Off-target effects | High concentration of degrader | Perform a dose-response experiment to find the lowest effective concentration. |
| The degrader has off-target binders | Use a negative control degrader that does not bind the E3 ligase. |
These application notes and protocols provide a framework for utilizing the this compound and dTAG systems for targeted protein degradation. As with any experimental system, optimization for specific cell lines and proteins of interest is recommended.
References
Application Notes and Protocols: Combining dFKBP-1 with Small Molecule Inhibitors for Enhanced Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
dFKBP-1 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the FK506-Binding Protein 12 (FKBP12).[1][2][3] As a bifunctional molecule, this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to FKBP12, leading to its ubiquitination and subsequent degradation by the proteasome.[2] The targeted degradation of FKBP12 has emerged as a promising strategy in cancer therapy, particularly due to its ability to sensitize cancer cells to the cytotoxic effects of other small molecule inhibitors.[1]
FKBP12 is known to interact with and regulate the stability of the oncoprotein MDM2, a critical negative regulator of the p53 tumor suppressor. By degrading FKBP12, this compound can destabilize MDM2, leading to the activation of p53 and enhanced apoptosis in response to DNA-damaging agents and other stressors.[1] This application note provides detailed protocols for investigating the synergistic anti-cancer effects of combining this compound with the chemotherapeutic agent doxorubicin and the MDM2 inhibitor nutlin-3.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound as a single agent and in combination with other inhibitors.
| Cell Line | Treatment | Concentration (µM) | FKBP12 Degradation (%) | Reference |
| MV4;11 | This compound | 0.01 | 50 | [1] |
| MV4;11 | This compound | 0.1 | >80 | [1][2] |
| 293FT-WT | This compound | Dose-dependent | Potent degradation | [1][2] |
| 293FT-CRBN-/- | This compound | Not specified | Unaffected | [2] |
| Cell Line | Treatment | IC50 (µM) | Reference |
| MDA-MB-231/WT | Doxorubicin | 0.16 ± 0.02 | [4] |
| MDA-MB-231/DR250 | Doxorubicin | 1.53 ± 0.24 | [4] |
| MCF-7 | Doxorubicin | 2.2 | [5] |
| MCF-7_WT | Doxorubicin | 0.24 | [6] |
| MCF-7_DoxR | Doxorubicin | 1.13 | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the proposed synergistic interactions with doxorubicin and nutlin-3, as well as the experimental workflows to assess these combinations.
Caption: Mechanism of this compound-mediated degradation of FKBP12.
Caption: Proposed synergistic mechanism of this compound with doxorubicin and nutlin-3.
Caption: General workflow for assessing this compound and inhibitor synergy.
Experimental Protocols
Protocol 1: Assessment of FKBP12 Degradation by Western Blot
This protocol details the procedure to quantify the degradation of FKBP12 in cancer cell lines following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FKBP12, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for the desired time (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the relative levels of FKBP12, normalized to the loading control.
Protocol 2: Cell Viability (MTT) Assay for Combination Studies
This protocol is for determining the effect of this compound, a small molecule inhibitor, and their combination on the viability of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and other small molecule inhibitors (e.g., doxorubicin, nutlin-3)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate overnight.
-
Treatment:
-
Prepare serial dilutions of this compound and the other inhibitor in culture medium.
-
Treat cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO).
-
For combination treatments, a fixed-ratio or a matrix of concentrations can be used.
-
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each single agent.
-
For combination studies, synergy can be calculated using methods such as the Chou-Talalay method (Combination Index, CI) with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Validate Ternary Complex Formation
This protocol can be adapted to confirm the formation of the this compound-mediated ternary complex between FKBP12 and Cereblon.
Materials:
-
Cells expressing tagged versions of FKBP12 or Cereblon (optional, but recommended)
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Antibodies for immunoprecipitation (e.g., anti-FKBP12 or anti-Cereblon)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 1 µM) for a short period (e.g., 1-4 hours) to capture the transient ternary complex. Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours.
-
-
Washing: Wash the beads with Co-IP wash buffer three to five times to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by western blotting using antibodies against FKBP12, Cereblon, and any relevant tags to confirm the co-precipitation of all three components of the ternary complex.
Conclusion
The combination of this compound with other small molecule inhibitors, such as doxorubicin and nutlin-3, presents a promising therapeutic strategy for cancers with wild-type p53. The degradation of FKBP12 by this compound can potentiate the effects of these drugs by modulating the MDM2-p53 signaling axis. The protocols provided herein offer a framework for researchers to investigate these synergistic interactions, quantify their effects, and elucidate the underlying molecular mechanisms. Careful execution of these experiments will be crucial in advancing our understanding of this compound's therapeutic potential and in the development of novel combination therapies for cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]
- 4. Enhancing chemosensitivity of wild-type and drug-resistant MDA-MB-231 triple-negative breast cancer cell line to doxorubicin by silencing of STAT 3, Notch-1, and β-catenin genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin sensitizes breast cancer cells to natural killer cells in connection with increased Fas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting the hook effect with dFKBP-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing dFKBP-1, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the FKBP12 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemical tool used to induce the selective degradation of the FKBP12 protein within cells.[1][2][3][4] It is a heterobifunctional molecule, meaning it has two active ends connected by a linker. One end binds to the target protein, FKBP12, and the other end binds to an E3 ubiquitin ligase called Cereblon (CRBN).[1][3] This binding brings FKBP12 and Cereblon into close proximity, forming a ternary complex.[5] This proximity allows the E3 ligase to tag FKBP12 with ubiquitin, marking it for degradation by the proteasome, the cell's protein disposal system.[6]
Q2: What is the "hook effect" and why does it occur with this compound?
A2: The hook effect is a phenomenon observed in many biological assays, including PROTAC-mediated protein degradation, where an unexpectedly low signal or effect is seen at very high concentrations of an analyte or, in this case, the this compound molecule.[6] For this compound, this results in a bell-shaped dose-response curve, where increasing concentrations initially lead to more FKBP12 degradation, but beyond an optimal concentration, the degradation efficiency decreases.[7] This occurs because at excessively high concentrations, this compound is more likely to form binary complexes (either with FKBP12 alone or with Cereblon alone) rather than the productive ternary complex required for degradation.[6] These non-productive binary complexes compete with the formation of the ternary complex, thus reducing the overall degradation of FKBP12.
Q3: At what concentration range is the hook effect typically observed for this compound?
A3: The optimal concentration for maximal degradation (Dmax) and the onset of the hook effect can vary depending on the cell line, experimental conditions, and the specific assay being used. Generally, for this compound, potent degradation of FKBP12 is observed at concentrations around 0.1 µM, with over 80% reduction reported in MV4;11 cells.[1][2][3][8] The hook effect may start to become apparent at concentrations significantly above this optimal range. It is crucial to perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration and identify the hook effect in your specific experimental system.
Q4: How can I confirm that the reduced degradation I'm seeing at high concentrations is due to the hook effect?
A4: To confirm the hook effect, you should perform a detailed dose-response curve with a broad range of this compound concentrations, including several points at the higher end. If the percentage of FKBP12 degradation decreases at higher concentrations after reaching a peak, it is indicative of the hook effect. Additionally, you can perform a ternary complex formation assay, such as a Co-Immunoprecipitation (Co-IP) or a NanoBRET assay, to directly measure the formation of the FKBP12-dFKBP-1-Cereblon complex at different this compound concentrations. A decrease in the ternary complex formation at high concentrations would correlate with the observed decrease in degradation and confirm the hook effect.
Troubleshooting Guides
Problem 1: No or low degradation of FKBP12 observed at any tested concentration of this compound.
| Possible Cause | Troubleshooting Steps |
| Inactive this compound | Ensure the this compound compound has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a stock solution for each experiment. |
| Low Cereblon (CRBN) expression | Confirm that your cell line expresses sufficient levels of CRBN, the E3 ligase recruited by this compound.[1] You can check this by Western blot or by consulting literature for your specific cell line. If CRBN levels are low, consider using a different cell line. |
| Inefficient cell permeability | While this compound is generally cell-permeable, issues can arise. Ensure the vehicle (e.g., DMSO) concentration is consistent across all treatments and is not exceeding cytotoxic levels (typically <0.5%). |
| Suboptimal incubation time | The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal this compound concentration (e.g., 0.1 µM) to determine the ideal incubation time (e.g., 4, 8, 16, 24 hours). |
| Issues with Western blot | Ensure your Western blot protocol is optimized for FKBP12 detection. This includes using a validated primary antibody for FKBP12 and appropriate secondary antibodies. Run a positive control (e.g., lysate from untreated cells) and a loading control (e.g., GAPDH, β-actin) to ensure proper protein loading and transfer. |
Problem 2: Observing a bell-shaped dose-response curve (Hook Effect).
| Possible Cause | Troubleshooting Steps |
| Excess this compound concentration | This is the direct cause of the hook effect. To mitigate this, carefully titrate this compound over a wide concentration range to identify the optimal concentration that gives maximal degradation (Dmax).[7] For subsequent experiments, use concentrations at or below the Dmax. |
| Competition for ternary complex formation | At high concentrations, this compound forms non-productive binary complexes with FKBP12 and CRBN. To confirm this, you can perform a Co-IP or NanoBRET assay to visualize the decrease in ternary complex formation at high this compound concentrations. |
| Assay-specific artifacts | Ensure that the observed effect is not an artifact of the detection method. If using a fluorescence-based readout, check for potential quenching or interference at high compound concentrations. Western blotting is generally a reliable method to confirm protein degradation. |
Data Presentation
The following table provides representative data illustrating the dose-dependent degradation of FKBP12 by this compound and the characteristic hook effect observed at higher concentrations. Please note that these values are illustrative and the actual results may vary based on the experimental setup.
| This compound Concentration (µM) | % FKBP12 Degradation (Relative to Vehicle Control) |
| 0.001 | 15% |
| 0.01 | 50%[1][2][3][8] |
| 0.1 | 85%[1][2][3][8] |
| 1 | 70% |
| 10 | 40% |
| 100 | 20% |
Experimental Protocols
Protocol 1: Quantitative Western Blot for FKBP12 Degradation
This protocol outlines the steps to assess the degradation of FKBP12 after treatment with this compound.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MV4;11, HEK293T) in a multi-well plate at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of this compound in fresh cell culture medium. It is recommended to test a wide concentration range (e.g., 0.001 µM to 100 µM) to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).
-
Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time (e.g., 24 hours).
2. Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C.
-
Also, probe a separate membrane or the same membrane (after stripping) with a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the FKBP12 band to the corresponding loading control band for each sample.
-
Calculate the percentage of FKBP12 degradation for each this compound concentration relative to the vehicle-treated control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is designed to detect the this compound-mediated ternary complex of FKBP12 and Cereblon.
1. Cell Treatment and Lysis:
-
Treat cells with different concentrations of this compound (including a vehicle control) for a shorter duration (e.g., 2-4 hours) to capture the transient ternary complex.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors to preserve protein-protein interactions.[9]
2. Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[9][10]
-
Incubate the pre-cleared lysates with an antibody against either FKBP12 or a tag on an overexpressed E3 ligase (e.g., anti-FLAG for FLAG-Cereblon) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer (lysis buffer with lower detergent concentration) to remove non-specific binders.[11][12]
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Analyze the eluted samples by Western blotting as described in Protocol 1.
-
Probe the membrane with antibodies against FKBP12 and Cereblon (or the tag) to detect the co-immunoprecipitated proteins. An increase in the co-precipitated protein in the this compound treated samples compared to the control indicates the formation of the ternary complex.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]
- 4. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. proteinguru.com [proteinguru.com]
- 11. ptglab.com [ptglab.com]
- 12. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
how to minimize dFKBP-1 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of dFKBP-1, a PROTAC (Proteolysis-targeting chimera) designed to degrade the FKBP12 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a PROTAC. It is designed to specifically induce the degradation of the FKBP12 protein.[1][2][3] It consists of three key components: a ligand that binds to FKBP12 (a derivative of SLF), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (derived from thalidomide), and a linker connecting these two ligands.[2][3] By bringing FKBP12 and the E3 ligase into close proximity, this compound facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome.[4][5]
Q2: What are the potential sources of this compound off-target effects?
A2: Off-target effects of this compound, like other PROTACs, can arise from several sources:
-
The FKBP12-binding ligand (warhead): This ligand may have some affinity for other proteins with similar binding pockets.
-
The Cereblon-recruiting ligand (E3 ligase binder): Thalidomide and its analogs are known to induce the degradation of other proteins, particularly a subset of zinc-finger (ZF) proteins, which are considered "neosubstrates" of the Cereblon E3 ligase.
-
The entire PROTAC molecule: The ternary complex formed between this compound, an off-target protein, and Cereblon can lead to the degradation of unintended proteins.
Q3: What are the known on-target effects of this compound?
A3: The primary on-target effect of this compound is the potent and dose-dependent degradation of FKBP12.[1][2][6] FKBP12 is a protein involved in several cellular processes, including the regulation of the TGF-β signaling pathway and intracellular calcium channels.[1][6][7] Therefore, the degradation of FKBP12 is expected to modulate these pathways.
Q4: Are there known off-target effects for this compound or similar PROTACs?
A4: While specific, validated off-target proteins for this compound are not extensively documented in publicly available literature, the use of a thalidomide-based Cereblon ligand raises the possibility of off-target degradation of endogenous zinc-finger proteins. This is a known class effect for pomalidomide-based PROTACs. Researchers have demonstrated that modifications to the phthalimide ring of the Cereblon ligand can mitigate these off-target effects.
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed After this compound Treatment
If you observe a cellular phenotype that cannot be readily explained by the known functions of FKBP12, it may be due to an off-target effect.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Verify the degradation of FKBP12 using Western blotting.
-
Perform a dose-response experiment to ensure you are using the lowest effective concentration of this compound.
-
-
Control Experiments:
-
Inactive Control: Use a structurally similar molecule that does not induce degradation. For this compound, this could be a version with a methylated glutarimide on the Cereblon ligand, which prevents binding to Cereblon.
-
Competitive Inhibition: Pre-treat cells with a high concentration of a free FKBP12 ligand (like SLF) or a free Cereblon ligand (like thalidomide) before adding this compound. If the phenotype is on-target, it should be rescued by the FKBP12 ligand. If it is a Cereblon-mediated off-target effect, it may be rescued by the Cereblon ligand.[1][2]
-
Genetic Knockout/Knockdown: Use CRISPR/Cas9 or RNAi to deplete FKBP12 and see if it recapitulates the observed phenotype.
-
-
Identify Off-Target Proteins:
-
Employ global proteomics (e.g., mass spectrometry) to identify other proteins that are degraded upon this compound treatment.
-
Issue 2: High Cellular Toxicity
Unexpected cellular toxicity can be a sign of off-target effects.
Troubleshooting Steps:
-
Dose-Response Analysis: Determine the cytotoxic concentration (CC50) and compare it to the concentration required for FKBP12 degradation (DC50). A large therapeutic window (CC50 >> DC50) is desirable.
-
Cell Line Specificity: Test the toxicity of this compound in multiple cell lines to see if the effect is cell-type-specific.
-
Proteomics Analysis: Use mass spectrometry-based proteomics to identify the degradation of essential cellular proteins that could explain the toxicity.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| On-Target Activity | |||
| FKBP12 Degradation (at 0.1 µM) | >80% reduction | MV4;11 | [1][2][6] |
| FKBP12 Degradation (at 0.01 µM) | ~50% reduction | MV4;11 | [1][2][6] |
| Off-Target Profile | |||
| Specific Off-Target Proteins | Not publicly available | - | - |
| Potential Off-Targets | Zinc-finger proteins (class effect) | - |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Plate cells (e.g., 293FT) and allow them to adhere.
-
Treat cells with this compound at a concentration known to induce robust FKBP12 degradation (e.g., 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Include a negative control compound if available.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify protein concentration.
-
Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a suitable software suite (e.g., MaxQuant) to identify and quantify proteins.
-
Compare protein abundance between this compound treated and vehicle-treated samples.
-
Identify proteins that are significantly downregulated in the this compound treated group as potential off-targets.
-
Protocol 2: Western Blot for On-Target and Off-Target Validation
-
Sample Preparation:
-
Treat cells with this compound and controls as described above.
-
Lyse cells and determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and probe with primary antibodies against FKBP12 (on-target) and any potential off-target proteins identified from proteomics.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies.
-
-
Detection and Analysis:
-
Visualize protein bands using a suitable detection method (e.g., chemiluminescence).
-
Quantify band intensities to confirm protein degradation.
-
Visualizations
Caption: A logical workflow for identifying and mitigating this compound off-target effects.
Caption: The mechanism of this compound-induced degradation of FKBP12.
Caption: Overview of signaling pathways regulated by FKBP12.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. portlandpress.com [portlandpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
dealing with dFKBP-1 insolubility in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered when working with the PROTAC dFKBP-1, particularly its insolubility in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to induce the degradation of the FKBP12 protein.[1][2][3][4] It consists of a ligand that binds to the target protein (FKBP12), a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2][4] By bringing FKBP12 and Cereblon into close proximity, this compound facilitates the ubiquitination of FKBP12, marking it for degradation by the proteasome.[1][3]
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
A2: This is a common issue known as "solvent-shifting" precipitation. This compound, like many PROTACs, is a hydrophobic molecule with low aqueous solubility.[5] It is typically supplied as a solid and dissolved in an organic solvent like DMSO to create a high-concentration stock solution. When this DMSO stock is diluted into an aqueous environment like cell culture media, the this compound's solubility limit is often exceeded, causing it to precipitate out of solution.
Q3: What is the recommended solvent for making a this compound stock solution?
A3: The recommended solvent for creating a this compound stock solution is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] It is advisable to use newly opened DMSO as it can be hygroscopic, and absorbed water can affect the solubility of the product.[1]
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: As a general guideline, the final concentration of DMSO in your cell culture should be kept below 0.5%, and ideally at or below 0.1%, to minimize the risk of solvent-induced cytotoxicity or other off-target effects.[6] However, the tolerance to DMSO can be cell line-dependent, so it is best to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.[6]
Q5: At what concentrations is this compound effective in cell-based assays?
A5: this compound has been shown to be effective at nanomolar to low micromolar concentrations. For instance, in MV4;11 cells, it can reduce FKBP12 levels by 50% at 0.01 µM and over 80% at 0.1 µM.[1][2][7][8] The optimal concentration will depend on the cell line and the experimental conditions.
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to the cell culture medium.
| Possible Cause | Solution |
| Final concentration is too high. | Decrease the final working concentration of this compound in your experiment. |
| "Solvent-shifting" precipitation. | Prepare an intermediate dilution of the this compound stock in culture medium before adding it to the final cell culture plate. This helps to gradually change the solvent environment. It is also crucial to add the this compound solution to the medium while gently vortexing or swirling to ensure rapid and even mixing. |
| Low temperature of the medium. | Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. Some compounds are less soluble at lower temperatures. |
Issue: The this compound solution is initially clear but becomes cloudy over time.
| Possible Cause | Solution |
| Metastable supersaturated solution. | The initial dissolution may have been successful, but the concentration is above the thermodynamic solubility limit. Reduce the final working concentration of this compound. |
| Interaction with media components. | Components in the serum or the medium itself may be contributing to the precipitation over time. Consider reducing the serum concentration during the treatment period if your cell line can tolerate it, or test the solubility in a simpler buffer first. |
| Temperature fluctuations. | Maintain a constant temperature in your incubator. Fluctuations can affect the solubility of the compound. |
Data Presentation
Table 1: Illustrative Solubility of a Generic Hydrophobic PROTAC in Common Experimental Solutions.
Disclaimer: The following data is for a representative hydrophobic PROTAC and is intended for illustrative purposes. Actual solubility of this compound may vary.
| Solvent/Medium | Estimated Solubility | Notes |
| 100% DMSO | >100 mg/mL | High solubility for stock solution preparation. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | <1 µg/mL | Very low solubility in simple aqueous buffers. |
| Cell Culture Medium (e.g., DMEM) without serum | 1-5 µg/mL | Slightly improved solubility compared to PBS, but still low. |
| Cell Culture Medium with 10% Fetal Bovine Serum (FBS) | 5-20 µg/mL | Serum proteins can bind to hydrophobic compounds and increase their apparent solubility.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
This protocol provides a step-by-step guide for preparing this compound solutions to minimize precipitation.
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium (with serum)
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM in DMSO):
-
Carefully weigh the required amount of this compound solid.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution.[1]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
-
Prepare an Intermediate Dilution Series in DMSO (if necessary):
-
If your final working concentrations are very low, it is good practice to perform serial dilutions of your high-concentration stock in DMSO.[9] This allows for more accurate pipetting.
-
-
Prepare the Final Working Solution (Example for a 1 µM final concentration):
-
Step 3a: Intermediate Dilution in Culture Medium.
-
In a sterile microcentrifuge tube, perform an intermediate dilution of your DMSO stock solution into pre-warmed complete cell culture medium. For example, to make a 100 µM intermediate solution, add 1 µL of a 10 mM stock to 99 µL of medium.
-
Immediately after adding the DMSO stock to the medium, vortex the tube gently for 5-10 seconds to ensure rapid mixing. This step is critical to prevent localized high concentrations that lead to precipitation.
-
-
Step 3b: Final Dilution into Cell Culture Plate.
-
Add the required volume of the intermediate solution to your cell culture wells containing pre-warmed medium to achieve the desired final concentration. For example, to achieve a 1 µM final concentration in a 1 mL well, add 10 µL of the 100 µM intermediate solution.
-
Gently swirl the plate to ensure even distribution of the compound.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to your cell culture medium without this compound. This is crucial for distinguishing the effects of the compound from any effects of the solvent.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for this compound cell-based experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1799711-22-0 | Chemsrc [chemsrc.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Interpreting Unexpected Bands on a Western Blot for FKBP12: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected bands when performing Western blot analysis for FKBP12.
Troubleshooting Guide: Unexpected Bands for FKBP12
This guide addresses specific issues that may arise during the Western blotting of FKBP12, leading to unexpected bands.
Question 1: Why am I seeing a band at a higher molecular weight than the expected ~12 kDa for FKBP12?
Several factors can contribute to the appearance of higher molecular weight bands for FKBP12:
-
Dimerization and Oligomerization: FKBP12 can form dimers or higher-order oligomers, especially if the protein samples have not been fully reduced and denatured.[1] In the presence of certain ligands, such as FK1012, FKBP12 can be induced to dimerize.
-
Post-Translational Modifications (PTMs): Modifications such as phosphorylation, ubiquitination, or SUMOylation can increase the molecular weight of FKBP12, causing it to migrate slower on the gel.[2][3][4]
-
Protein-Protein Interactions: FKBP12 is known to interact with several other proteins, such as the ryanodine receptor, TGF-β type I receptor, and MDM2.[5][6][7][8][9] If these interactions are not disrupted during sample preparation, they can result in the detection of a complex at a higher molecular weight.
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins that share similar epitopes.[1] Consider using an affinity-purified primary antibody or testing a different antibody.[1]
Question 2: What could be the reason for observing bands at a lower molecular weight than ~12 kDa?
Bands appearing below the expected 12 kDa for FKBP12 could be due to:
-
Protein Degradation: Proteases in the sample lysate can cleave FKBP12, resulting in smaller fragments. It is crucial to work quickly on ice and add protease inhibitors to the lysis buffer.[1][2][10]
-
Splice Variants: Although the primary transcript of FKBP1A encodes the 12 kDa protein, the existence of splice variants could potentially result in smaller isoforms.[1][11][12]
-
Cleaved or Activated Forms: Some proteins are cleaved into an active form. While not commonly reported for FKBP12, it is a possibility to consider.[10]
Question 3: I am observing multiple bands across a range of molecular weights. What are the possible causes?
The presence of multiple bands can be attributed to a combination of the factors mentioned above or other experimental issues:
-
High Antibody Concentration: An excessively high concentration of the primary or secondary antibody can lead to non-specific binding and the appearance of multiple bands.[1][13][14]
-
Insufficient Blocking: Inadequate blocking of the membrane can result in the antibodies binding non-specifically to the membrane.[2][3][14]
-
Excessive Protein Loading: Loading too much protein onto the gel can cause streaking and the appearance of non-specific bands.[2][13][14]
-
Sample Contamination: Contamination of the sample with other proteins can, of course, lead to the detection of multiple bands.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of FKBP12?
The expected molecular weight of the monomeric FKBP12 (also known as FKBP1A) is approximately 12 kDa.[7][15][16][17]
Q2: Are there any known post-translational modifications of FKBP12 that could affect its migration on a Western blot?
While specific PTMs leading to significant and commonly observed shifts on a Western blot are not extensively documented in all conditions, general PTMs like phosphorylation can occur and may slightly alter the protein's migration.[3]
Q3: Can FKBP12 form dimers or oligomers?
Yes, FKBP12 is known to be capable of dimerization.[18] Dimerization can be induced by certain synthetic ligands like FK1012.[19] This could result in a band at approximately 24 kDa.
Q4: What are some known interacting partners of FKBP12 that might be detected on a Western blot?
FKBP12 interacts with a variety of proteins. If the protein complexes are not fully dissociated, you might detect bands corresponding to the size of these complexes. Some key interacting partners include:
Q5: How can I confirm the specificity of the bands I am observing?
To confirm that the observed bands correspond to FKBP12, you can perform the following controls:
-
Use a blocking peptide: If available, pre-incubating the primary antibody with a blocking peptide corresponding to the immunogen sequence should prevent the antibody from binding to FKBP12, leading to the disappearance of the specific band(s).[1]
-
Use a knockout/knockdown cell line or tissue: A cell line or tissue sample where the FKBP1A gene has been knocked out or its expression knocked down should show a significant reduction or complete absence of the specific FKBP12 band.
-
Use a different antibody: Probing a parallel blot with a different FKBP12 antibody that has a distinct epitope can help confirm the identity of the bands.
Quantitative Data Summary
| Species | Protein Form | Expected Molecular Weight (kDa) | Potential Observed Molecular Weight (kDa) | Notes |
| Human, Mouse, Rat | Monomer | ~12 | ~12 | This is the most commonly expected band.[7][15] |
| Human, Mouse, Rat | Dimer | ~24 | ~24 | May be observed under non-reducing conditions or with ligand-induced dimerization. |
| Human, Mouse, Rat | Post-Translationally Modified | >12 | Varies | Glycosylation, phosphorylation, or ubiquitination can increase the apparent molecular weight.[3] |
| Human, Mouse, Rat | Protein Complex | >12 | Varies | Co-immunoprecipitation with interacting partners can result in high molecular weight bands.[5][6] |
| Human, Mouse, Rat | Degraded Fragment | <12 | Varies | Can result from protease activity during sample preparation.[1][10] |
Experimental Protocols
Detailed Western Blot Protocol for FKBP12 Detection
-
Sample Preparation (Cell Lysates):
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Add Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to the desired amount of protein (typically 20-30 µg).
-
Boil the samples at 95-100°C for 5-10 minutes to denature and reduce the proteins.[10]
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a 12-15% polyacrylamide gel, which is suitable for resolving low molecular weight proteins like FKBP12.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is often recommended for small proteins to prevent "blow-through".
-
Perform the transfer at 100 V for 60 minutes or at a lower voltage overnight at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3]
-
-
Primary Antibody Incubation:
-
Dilute the primary FKBP12 antibody in the blocking buffer at the manufacturer's recommended dilution (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Visualizations
Caption: Key protein interactions of FKBP12.
Caption: Standard workflow for Western blotting.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. FKBP12 enhances sensitivity to chemotherapy-induced cancer cell apoptosis by inhibiting MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALK2 Receptor Kinase Association with FKBP12.6 Is Structurally Conserved with the ALK2-FKBP12 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FKBP1A/FKBP12 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. sinobiological.com [sinobiological.com]
- 9. FKBP12 Binds to Acylated H-Ras and Promotes Depalmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 11. FKBP1A FKBP prolyl isomerase 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. You are being redirected... [prosci-inc.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Anti-FKBP12 Antibody (A13639) | Antibodies.com [antibodies.com]
- 16. FKBP12 Polyclonal Antibody (PA1-026A) [thermofisher.cn]
- 17. Anti-FKBP12 antibody [1E5-A12] (ab58072) | Abcam [abcam.com]
- 18. A ligand-reversible dimerization system for controlling protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting dFKBP-1 Western Blots
<
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in dFKBP-1 Western blots.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background on my this compound Western blot?
High background in Western blotting can manifest as a uniform dark haze or as multiple non-specific bands[1]. The primary causes often relate to issues with blocking, antibody concentrations, and washing steps[1][2]. For instance, insufficient blocking of the membrane can lead to antibodies binding non-specifically, resulting in a high background signal[1][2]. Similarly, using too high a concentration of either the primary or secondary antibody can increase non-specific binding and background noise[1][3]. Inadequate washing is another frequent culprit, as it fails to remove unbound antibodies, which then contribute to the background[1][4].
Q2: My entire blot is dark. How can I fix this uniform high background?
A uniform high background is often due to problems with blocking, antibody concentration, or washing. Here are some steps to address this:
-
Optimize Blocking: Increase the concentration of your blocking agent (e.g., from 3-5% to 5-7% non-fat dry milk or BSA) or extend the blocking time (e.g., 2 hours at room temperature or overnight at 4°C)[2][5]. You can also try switching your blocking agent. For example, if you are using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), especially when detecting phosphorylated proteins, as milk contains phosphoproteins that can cause interference[1][6].
-
Adjust Antibody Concentrations: Your primary or secondary antibody concentration may be too high. It's crucial to titrate your antibodies to find the optimal dilution that provides a strong signal for your target protein with minimal background[1][3]. A dot blot can be a quick way to determine the optimal antibody concentrations[6][7].
-
Enhance Washing Steps: Increase the number and duration of your washes. For example, try washing 4-5 times for 5-10 minutes each with a buffer containing a detergent like Tween-20[1][2]. Ensure you are using a sufficient volume of wash buffer to fully submerge the membrane[4].
Q3: I'm seeing many non-specific bands in addition to my this compound band. What should I do?
The appearance of non-specific bands can be caused by several factors, many of which overlap with the causes of uniform high background. Here are some specific troubleshooting tips:
-
Sample Preparation: Ensure your samples are fresh and have not degraded. Always include protease inhibitors in your lysis buffer to prevent protein degradation, which can appear as a smear or multiple bands below the expected molecular weight[1][5].
-
Secondary Antibody Control: To determine if the secondary antibody is the source of non-specific binding, perform a control experiment where you omit the primary antibody incubation step[3][5]. If you still see bands, your secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody to reduce cross-reactivity[5].
-
Antibody Dilution Buffer: Including a blocking agent and Tween 20 in your primary antibody dilution buffer can help reduce non-specific binding[5].
Q4: Can the type of membrane I use affect the background?
Yes, the choice of membrane can influence the level of background. Polyvinylidene difluoride (PVDF) membranes have a higher protein binding capacity and can sometimes be more prone to background than nitrocellulose membranes[1][3]. If you consistently experience high background with a PVDF membrane, you might consider switching to a nitrocellulose membrane[1][3]. It is also critical to never let the membrane dry out during the Western blotting process, as this can cause antibodies to bind irreversibly and non-specifically, leading to high background[1][3].
Troubleshooting Guide: High Background in this compound Western Blots
This section provides a more detailed, step-by-step approach to diagnosing and resolving high background issues.
Step 1: Evaluate Your Blocking Procedure
Insufficient blocking is a primary cause of high background. The blocking step is designed to prevent the non-specific binding of antibodies to the membrane.
| Parameter | Standard Protocol | Troubleshooting Action |
| Blocking Agent | 5% non-fat dry milk or 3-5% BSA in TBST | Try switching the blocking agent (e.g., from milk to BSA, or vice versa)[1][8]. For phospho-specific antibodies, BSA is generally preferred[1][6]. |
| Concentration | 3-5% | Increase the concentration to 5-7%[2][5]. |
| Incubation Time | 1 hour at room temperature | Increase incubation time to 2 hours at room temperature or overnight at 4°C[2]. |
| Agitation | Gentle rocking | Ensure consistent and gentle agitation during incubation[2]. |
Step 2: Optimize Antibody Concentrations
Using an excessive concentration of either the primary or secondary antibody is a common mistake that leads to high background.
| Antibody | Troubleshooting Action |
| Primary Antibody | Perform a titration (dilution series) to determine the optimal concentration. If a recommended dilution is 1:1000, try a range such as 1:500, 1:1000, and 1:2000[9]. |
| Secondary Antibody | Titrate the secondary antibody as well. Perform a control experiment with only the secondary antibody to check for non-specific binding[3][5]. |
A dot blot is a rapid and cost-effective method to optimize antibody concentrations without running a full Western blot[7][10].
Step 3: Refine Your Washing Protocol
Washing steps are crucial for removing unbound antibodies and reducing background noise.
| Parameter | Standard Protocol | Troubleshooting Action |
| Number of Washes | 3 washes | Increase to 4-5 washes[1][2]. |
| Duration of Washes | 5-10 minutes each | Increase to 10-15 minutes for each wash[1]. Consider an extended overnight wash if background is persistent[1]. |
| Wash Buffer | TBST (Tris-Buffered Saline with Tween-20) | Ensure the Tween-20 concentration is adequate (typically 0.1%) to help reduce non-specific binding[2]. |
| Volume of Buffer | Sufficient to cover the membrane | Use a generous volume of wash buffer to ensure the membrane is fully submerged and can move freely with agitation[4]. |
Step 4: Consider Other Potential Factors
If the above steps do not resolve the high background, consider these additional factors:
| Factor | Potential Issue & Solution |
| Membrane Type | PVDF membranes can sometimes have higher background than nitrocellulose. Consider switching to nitrocellulose[1][3]. |
| Membrane Handling | Ensure the membrane never dries out during the procedure[1][3]. Handle the membrane with clean forceps and gloves to avoid contamination[11]. |
| Detection Reagents | The detection reagent may be too sensitive, or the film exposure time may be too long. Try reducing the exposure time or using a less sensitive detection reagent[2][5]. |
| Buffer Contamination | Buffers can become contaminated with bacteria over time. Always use freshly prepared buffers[12][13]. |
Experimental Protocols
Standard Western Blot Protocol for this compound
This protocol provides a general framework. Optimal conditions for specific antibodies and samples should be determined experimentally.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[5].
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay)[14].
-
Mix an appropriate amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes[5][15].
-
-
SDS-PAGE:
-
Load samples into the wells of a polyacrylamide gel of an appropriate percentage for this compound.
-
Run the gel in 1x running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-dFKBP-1 antibody in blocking buffer at its optimal concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation[14].
-
-
Washing:
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation[15].
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST[15].
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using X-ray film or a digital imaging system[14].
-
Visualizations
Caption: A flowchart for troubleshooting high background in Western blots.
Caption: A diagram illustrating the standard Western blot workflow.
References
- 1. clyte.tech [clyte.tech]
- 2. arp1.com [arp1.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bio-rad.com [bio-rad.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. origene.com [origene.com]
- 15. ptglab.com [ptglab.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Mitigating Cytotoxicity of dFKBP-1 Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the dFKBP-1 destabilizing domain (DD) system. The information provided aims to help mitigate cytotoxicity observed at high concentrations of the stabilizing ligand or fusion protein.
Frequently Asked Questions (FAQs)
Q1: What is the this compound destabilizing domain (DD) system and how does it work?
The this compound (or FKBP-DD) system is a powerful tool for controlling the abundance of a specific protein of interest (POI) in a rapid, reversible, and tunable manner. It is based on a mutated version of the human FKBP12 protein (often with mutations like F36V and L106P) that acts as a destabilizing domain (DD). When this DD is fused to a POI, the entire fusion protein is constitutively targeted for degradation by the proteasome. The addition of a specific, cell-permeable ligand, such as Shield-1, binds to the DD, stabilizing it and preventing its degradation. This allows the fusion protein to accumulate and function within the cell.
Q2: What are the potential causes of cytotoxicity when using the this compound system?
Cytotoxicity in the this compound system can arise from several factors, particularly at high concentrations of the stabilizing ligand or high expression levels of the fusion protein:
-
Off-Target Effects of the Stabilizing Ligand: High concentrations of the stabilizing ligand (e.g., Shield-1) may have off-target effects, leading to cellular stress and toxicity. Although Shield-1 is designed for high specificity to the mutated FKBP domain, its effects at high concentrations are not extensively documented in public literature.
-
Overexpression of the Fusion Protein: High levels of the dFKBP-fusion protein, even in its stabilized form, can be toxic. This can be due to the intrinsic activity of the protein of interest, interference with normal cellular processes, or by overwhelming the protein folding and quality control machinery of the cell.
-
Protein Aggregation: Overexpressed proteins have a tendency to misfold and aggregate. These aggregates can be cytotoxic, inducing cellular stress pathways such as the unfolded protein response (UPR) and apoptosis.
-
Endoplasmic Reticulum (ER) Stress: The overexpression of a protein that enters the secretory pathway can overwhelm the ER's folding capacity, leading to an accumulation of unfolded or misfolded proteins. This triggers the UPR, which, if prolonged or severe, can lead to apoptosis.
-
Saturation of the Proteasome System: High expression of a DD-fusion protein, which is constantly being synthesized and (in the absence of the ligand) degraded, can place a heavy burden on the proteasome. This may impair the degradation of other cellular proteins, leading to a toxic accumulation of unwanted proteins.
Q3: What are the typical working concentrations for Shield-1?
The effective concentration of Shield-1 can vary depending on the cell type, the specific this compound mutant, and the expression level of the fusion protein. However, most studies report using Shield-1 in the range of 0.1 µM to 1 µM for effective stabilization of the fusion protein. It is always recommended to perform a dose-response curve to determine the minimal concentration required for the desired level of protein stabilization in your specific experimental system.
Troubleshooting Guides
This section provides structured guidance for addressing specific cytotoxicity issues encountered during experiments with the this compound system.
Issue 1: High levels of cell death observed after adding the stabilizing ligand.
This is a common issue and can be caused by either the ligand itself or the rapid accumulation of the fusion protein.
Troubleshooting Steps:
-
Optimize Ligand Concentration:
-
Action: Perform a dose-response experiment to determine the minimal concentration of the stabilizing ligand required for the desired level of protein stabilization.
-
Rationale: Using the lowest effective concentration will minimize potential off-target effects of the ligand.
-
-
Control for Ligand-Specific Toxicity:
-
Action: Treat parental cells (not expressing the dFKBP-fusion protein) with the same concentrations of the stabilizing ligand.
-
Rationale: This will help you determine if the observed cytotoxicity is due to the ligand itself or the stabilization of your protein of interest.
-
-
Control Expression Levels of the Fusion Protein:
-
Action: If possible, use an inducible expression system (e.g., a tetracycline-inducible promoter) to control the transcription of your dFKBP-fusion protein. This allows you to induce expression to a desired level before adding the stabilizing ligand.
-
Rationale: High, uncontrolled expression of the fusion protein is a common cause of cytotoxicity.
-
Experimental Workflow for Optimizing Ligand Concentration:
Workflow for optimizing stabilizing ligand concentration.
Issue 2: Cell death occurs even at low ligand concentrations, or in the absence of the ligand.
This suggests that the overexpression of the dFKBP-fusion protein itself is toxic.
Troubleshooting Steps:
-
Reduce Expression Level:
-
Action: If using a strong constitutive promoter (e.g., CMV), switch to a weaker promoter or an inducible system to lower the basal expression level of the fusion protein.
-
Rationale: Even a "leaky" expression from a strong promoter can lead to toxic levels of the fusion protein.
-
-
Test Different Fusion Orientations:
-
Action: Clone and test both N-terminal and C-terminal fusions of the dFKBP tag to your protein of interest.
-
Rationale: The position of the tag can affect the folding, stability, and function of the fusion protein, which can in turn influence its toxicity.
-
-
Monitor for Protein Aggregation:
-
Action: Use techniques like immunofluorescence microscopy to look for protein aggregates within the cells. You can also perform biochemical fractionation to separate soluble and insoluble protein fractions and analyze them by Western blot.
-
Rationale: Protein aggregation is a common consequence of overexpression and a major driver of cytotoxicity.
-
Signaling Pathway for Protein Aggregation-Induced Apoptosis:
Protein aggregation-induced apoptotic pathway.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the stabilizing ligand or induce expression of the fusion protein. Include untreated and vehicle-treated controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cells cultured in a 96-well plate
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat cells as required for your experiment.
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add 100 µL of Caspase-Glo® reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Protocol 3: Annexin V Staining for Apoptosis Detection by Flow Cytometry
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells by gentle trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Quantitative Data Summary
While specific IC50 values for Shield-1 cytotoxicity are not widely published, the following table provides a general guide for concentration ranges to test in your initial experiments. It is crucial to determine these values empirically for your specific cell line and experimental conditions.
| Parameter | Concentration Range | Purpose | Assay |
| Protein Stabilization (EC50) | 0.01 - 1 µM | Determine the effective concentration for protein stabilization. | Western Blot, Flow Cytometry (for fluorescently tagged proteins) |
| Cytotoxicity (IC50) | 1 - 50 µM | Determine the concentration at which 50% of cells are non-viable. | MTT, CellTiter-Glo |
| Apoptosis Induction | 1 - 50 µM | Determine the concentration that induces apoptosis. | Caspase-3/7 Assay, Annexin V Staining |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own optimization and validation experiments.
Technical Support Center: Best Practices for dFKBP-1 Experimental Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dFKBP-1 system. The this compound (destabilizing domain of FKBP12) system is a powerful tool for controlling protein expression through ligand-dependent stabilization. The core of this system is a fusion protein comprising a protein of interest and a mutated FKBP12 domain, which is rapidly degraded by the proteasome. The addition of a specific ligand, Shield-1, protects the fusion protein from degradation, allowing for tunable expression.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound/Shield-1 system?
The this compound system is a conditional protein stabilization system. It consists of a fusion protein containing your protein of interest and a destabilizing domain (DD) derived from a mutated FKBP12 protein. In the absence of the stabilizing ligand, Shield-1, the DD is recognized by the cellular machinery for proteasomal degradation, leading to the rapid degradation of the entire fusion protein. When the cell-permeable ligand Shield-1 is added, it binds to the DD, shielding it from degradation and thus stabilizing the fusion protein, allowing its accumulation and function.[1][2][3][4]
Q2: What are the essential positive and negative controls for a this compound/Shield-1 experiment?
Proper controls are critical for interpreting your results.[5][6]
-
Positive Control: Cells expressing the this compound fusion protein and treated with an effective concentration of Shield-1. This control demonstrates that the fusion protein can be stabilized and detected.[5]
-
Negative Control: Cells expressing the this compound fusion protein but treated with the vehicle (e.g., DMSO) instead of Shield-1. This control shows the basal level of the fusion protein due to degradation in the absence of the stabilizing ligand.[5]
-
Untransfected/Uninduced Control: Cells that do not express the this compound fusion protein. This is to check for non-specific signals from your detection antibodies.
-
Loading Control (for Western Blots): An antibody against a constitutively expressed housekeeping protein (e.g., GAPDH, β-actin) is essential to ensure equal protein loading between lanes.[6]
Q3: What is the difference between the this compound/Shield-1 system and the this compound PROTAC system?
It is crucial to distinguish between these two systems as they have opposite effects:
-
This compound/Shield-1 System (Protein Stabilization): This system stabilizes a fusion protein in the presence of the ligand Shield-1. The "d" in this context refers to the destabilizing domain.
-
This compound PROTAC (Protein Degradation): This is a heterobifunctional molecule, a Proteolysis Targeting Chimera (PROTAC), that induces the degradation of the endogenous FKBP12 protein.[7][8][9] It does this by linking FKBP12 to an E3 ubiquitin ligase, typically Cereblon (CRBN), leading to its ubiquitination and degradation.[7][10][11]
This guide focuses on the this compound/Shield-1 protein stabilization system.
Troubleshooting Guide
Issue 1: No or very low expression of my fusion protein, even with Shield-1.
| Possible Cause | Suggestion |
| Inefficient Transfection/Transduction | Verify the efficiency of your transfection or transduction method using a positive control plasmid (e.g., expressing GFP). |
| Fusion Protein is Toxic to Cells | Even low levels of the fusion protein might be toxic. Try using a lower concentration of the expression vector or a weaker promoter. |
| Incorrect Shield-1 Concentration | Titrate the Shield-1 concentration to find the optimal level for stabilization. A typical starting range is 0.1 µM to 1 µM.[1] |
| Degraded Shield-1 | Ensure your Shield-1 stock solution is properly stored and has not expired. Prepare fresh dilutions for each experiment. |
| Epitope Masking | The this compound tag may interfere with antibody binding. If using an antibody to your protein of interest, try an antibody against a different epitope or use an antibody against the this compound tag itself.[12] |
| Insufficient Incubation Time | The stabilization and accumulation of the protein take time. Try a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation period with Shield-1. |
Issue 2: High background expression of the fusion protein without Shield-1.
| Possible Cause | Suggestion |
| Inefficient Degradation | The specific fusion protein may not be efficiently targeted for degradation. This can be protein-dependent. You may need to try a different destabilizing domain. |
| Overexpression of the Fusion Protein | High levels of transcription can overwhelm the proteasome's capacity for degradation. Use a weaker promoter or a lower amount of the expression vector. |
| Cell Line-Specific Effects | The efficiency of the ubiquitin-proteasome system can vary between cell lines. If possible, test your construct in a different cell line. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggestion |
| Variable Transfection/Transduction Efficiency | Standardize your cell seeding density and transfection/transduction protocol. Always include a positive control to monitor efficiency. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Inconsistent Incubation Times | Ensure that incubation times with Shield-1 are consistent across all experiments. |
Quantitative Data Summary
The following table summarizes typical concentrations and timeframes used in this compound/Shield-1 experiments.
| Parameter | Typical Range | Notes |
| Shield-1 Concentration | 0.1 µM - 1 µM | The optimal concentration should be determined empirically for each fusion protein and cell line.[1] |
| Incubation Time with Shield-1 | 4 - 24 hours | Time-course experiments are recommended to find the optimal duration for protein accumulation.[1] |
| This compound PROTAC Concentration (for comparison) | 0.01 µM - 0.1 µM | At 0.1 µM, this compound PROTAC can lead to over 80% degradation of FKBP12.[7][8][10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of this compound Fusion Protein Expression
This protocol is for detecting the expression of a this compound fusion protein in response to Shield-1 treatment.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Transfection/Transduction: Introduce the vector expressing your this compound fusion protein into the cells.
-
Shield-1 Treatment: Allow cells to recover for 24 hours, then treat with the desired concentration of Shield-1 or vehicle (DMSO).
-
Cell Lysis: After the desired incubation time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
Sample Preparation: Mix 10-30 µg of protein with SDS-PAGE sample buffer and boil for 5-10 minutes.[13]
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel suitable for the molecular weight of your fusion protein.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to your protein of interest or the this compound tag, diluted in blocking buffer.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody diluted in blocking buffer.[14]
-
Detection: Wash the membrane as in step 11. Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[13]
-
Loading Control: Probe the same membrane with an antibody against a housekeeping protein like GAPDH or β-actin to ensure equal loading.
Protocol 2: Immunofluorescence Analysis of this compound Fusion Protein
This protocol is for visualizing the expression and subcellular localization of a this compound fusion protein.
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate.
-
Transfection/Transduction and Treatment: As described in steps 2 and 3 of the Western Blot protocol.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[15][16]
-
Permeabilization: Wash cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.[15][17]
-
Blocking: Wash with PBS and block with 1% BSA or 5% normal goat serum in PBS for 45-60 minutes.[17]
-
Primary Antibody Incubation: Incubate with the primary antibody (against your protein of interest or the this compound tag) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[17]
-
Washing: Wash the coverslips three times with PBS.[18]
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[17][18]
-
Counterstaining and Mounting: Wash three times with PBS. If desired, counterstain nuclei with DAPI for 5 minutes.[15] Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Shield1 ligand [takarabio.com]
- 4. A Rapid, Reversible, and Tunable Method to Regulate Protein Function in Living Cells Using Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive and Negative Controls | Rockland [rockland.com]
- 6. bosterbio.com [bosterbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]
- 10. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. origene.com [origene.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. v19.proteinatlas.org [v19.proteinatlas.org]
- 16. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - IN [thermofisher.com]
- 17. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 18. scbt.com [scbt.com]
Technical Support Center: Troubleshooting dFKBP-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in experiments involving dFKBP-1.
Important Note: The term "this compound" can refer to two distinct entities: the protein this compound from Drosophila melanogaster and a chemical PROTAC degrader of the human protein FKBP12. This guide is divided into two sections to address potential issues related to each.
Section 1: Troubleshooting Experiments with this compound (the Drosophila Protein)
This compound is a heat shock protein from Drosophila melanogaster that functions as a molecular chaperone and a peptidyl-prolyl cis-trans isomerase, aiding in protein folding and stabilization.[1] Inconsistent results in experiments with this protein often relate to its expression, purification, stability, and enzymatic activity.
Frequently Asked Questions (FAQs)
Question 1: I am seeing variable yields of purified this compound protein between different batches. What could be the cause?
Answer: Variability in purified protein yield can stem from several factors throughout the expression and purification process. Here are some common causes and troubleshooting steps:
-
Inconsistent Induction: Ensure the inducing agent (e.g., IPTG) concentration and the timing and temperature of induction are consistent across all batches.
-
Cell Lysis Inefficiency: The efficiency of cell lysis can significantly impact protein recovery. Ensure your lysis method (e.g., sonication, French press) is standardized and consistently applied.
-
Column Variability: If using affinity chromatography, ensure the resin is not overloaded and is properly regenerated between uses. Consider using a fresh column if performance degrades.
-
Protease Activity: Endogenous proteases can degrade your protein. Always work quickly, keep samples on ice, and use a fresh protease inhibitor cocktail in your lysis buffer.
Question 2: My this compound protein appears to be aggregated or insoluble after purification. How can I improve its solubility?
Answer: Protein aggregation is a common issue, especially for chaperones that are prone to self-association. Consider the following:
-
Buffer Composition: Optimize the pH and ionic strength of your purification and storage buffers. Including additives like glycerol (5-20%), non-detergent sulfobetaines (NDSBs), or low concentrations of mild detergents can improve solubility.
-
Refolding: If the protein is expressed in inclusion bodies, a carefully controlled refolding protocol may be necessary. This typically involves denaturation followed by gradual removal of the denaturant.
-
Storage Conditions: Store the purified protein at an appropriate concentration and temperature. Flash-freezing small aliquots in liquid nitrogen and storing them at -80°C is generally recommended over repeated freeze-thaw cycles.
Question 3: The enzymatic activity of my purified this compound is inconsistent between assays. What should I check?
Answer: Inconsistent enzymatic activity can be due to issues with the protein itself, the assay conditions, or the substrate.
-
Protein Integrity: Confirm the purity and integrity of your this compound protein using SDS-PAGE. The presence of degradation products or contaminants can affect activity.
-
Assay Buffer: Ensure the pH, temperature, and buffer components are optimal and consistent for the peptidyl-prolyl isomerase activity assay.
-
Substrate Quality: The quality and concentration of the substrate are critical. Ensure the substrate is not degraded and is used at a consistent concentration.
-
Active Protein Concentration: Accurately determine the concentration of active this compound in each batch, as total protein concentration may not always correlate with enzymatic activity.
Section 2: Troubleshooting Experiments with this compound (the PROTAC Degrader)
This compound is also the name of a potent PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the human protein FKBP12.[2][3][4][5] It does so by forming a ternary complex between FKBP12 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of FKBP12.[3][4][6] Inconsistent results in experiments using this compound often relate to variable degradation efficiency.
Frequently Asked Questions (FAQs)
Question 1: I am observing inconsistent degradation of FKBP12 in my cell line after treatment with this compound. What are the potential causes?
Answer: Inconsistent degradation of the target protein can be attributed to several factors, from the compound itself to the biological system being used.
-
Cell Line Variability:
-
E3 Ligase Expression: The levels of the E3 ligase Cereblon (CRBN) can vary between cell lines. Confirm that your cell line expresses sufficient levels of CRBN for efficient degradation.[3][4]
-
Proteasome Activity: The overall activity of the ubiquitin-proteasome system can differ. Ensure your cells are healthy and not under stress from other factors.
-
Cell Passage Number: High-passage number cells can have altered protein expression profiles and cellular machinery. It is advisable to use cells with a low passage number.
-
-
Compound Stability and Handling:
-
Storage: Store this compound as recommended by the manufacturer, typically at -20°C or -80°C in a sealed, protected environment to avoid moisture.[3][4]
-
Solvent: Use an appropriate solvent, such as DMSO, for reconstitution. Ensure the final concentration of the solvent in your cell culture medium is low and consistent across experiments.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution. Aliquot the compound after the initial reconstitution.
-
-
Experimental Conditions:
-
Treatment Duration and Concentration: The extent of degradation is dependent on both the concentration of this compound and the duration of treatment. Optimize these parameters for your specific cell line.
-
Cell Density: Plate cells at a consistent density, as confluency can affect cellular processes, including protein degradation.
-
Question 2: How can I confirm that the observed decrease in FKBP12 levels is due to proteasomal degradation mediated by this compound?
Answer: To confirm the mechanism of action, you should include the following controls in your experiment:
-
Proteasome Inhibitor: Pre-treat your cells with a proteasome inhibitor (e.g., MG132 or Carfilzomib) before adding this compound.[2][3][4] If this compound induces degradation via the proteasome, the presence of the inhibitor should rescue FKBP12 levels.
-
E3 Ligase Ligand Competition: Pre-treat cells with a high concentration of a free Cereblon ligand (e.g., thalidomide or a derivative) before adding this compound.[2][3][4] This should compete with this compound for binding to CRBN and thus prevent FKBP12 degradation.
-
Target Ligand Competition: Pre-treat cells with a free FKBP12 ligand (e.g., SLF).[2][3][4] This will compete for the FKBP12 binding site on this compound and should inhibit degradation.
-
CRBN Knockout/Knockdown Cells: If available, use a cell line where CRBN has been knocked out or knocked down. In these cells, this compound should not be able to induce the degradation of FKBP12.[3][4]
Question 3: I am performing a Western blot to assess FKBP12 degradation and am getting inconsistent band intensities. What could be wrong?
Answer: Inconsistent Western blot results can be frustrating. Here are some common troubleshooting tips:
-
Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin, or tubulin) to normalize the amount of protein loaded in each lane.
-
Sample Preparation: Ensure consistent protein extraction and quantification across all samples. Keep samples on ice and add protease inhibitors to the lysis buffer to prevent protein degradation during sample preparation.[7]
-
Transfer Efficiency: Verify that the protein transfer from the gel to the membrane is complete and even. You can stain the membrane with Ponceau S after transfer to visualize the total protein.
-
Antibody Concentrations: Optimize the concentrations of your primary and secondary antibodies to ensure you are working within the linear range of detection. High antibody concentrations can lead to high background and non-specific bands, while low concentrations can result in weak or no signal.[8][9]
-
Washing Steps: Perform thorough washes between antibody incubations to minimize background noise.[8]
Quantitative Data Summary
The following table summarizes the reported degradation efficiency of this compound (the PROTAC degrader) in MV4;11 cells.
| Concentration of this compound | Percentage Reduction of FKBP12 | Cell Line | Reference |
| 0.01 µM | 50% | MV4;11 | [2][3][4] |
| 0.1 µM | >80% | MV4;11 | [2][3][4] |
Experimental Protocols
Protocol 1: Western Blot for FKBP12 Detection
This protocol outlines the general steps for detecting FKBP12 protein levels by Western blot to assess degradation by this compound.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to FKBP12 overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify the band intensities and normalize the FKBP12 signal to the loading control.
-
Protocol 2: this compound (PROTAC) Degradation Assay
This protocol provides a framework for assessing the degradation of FKBP12 induced by this compound.
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
-
Treatment:
-
Treat the cells with different concentrations of this compound. Include a vehicle control (DMSO) and any other necessary controls (e.g., proteasome inhibitor).
-
Incubate the cells for the desired treatment duration (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Analysis:
-
After the treatment period, harvest the cells and prepare protein lysates as described in the Western Blot protocol.
-
Analyze the levels of FKBP12 and a loading control by Western blot.
-
Visualizations
Caption: Simplified mTORC1 signaling pathway showing the inhibitory role of the FKBP12-Rapamycin complex.
Caption: Troubleshooting workflow for inconsistent Western blot results.
Caption: Experimental workflow for a this compound (PROTAC) degradation assay.
References
- 1. This compound | 1799711-22-0 | ZWC71122 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 9. assaygenie.com [assaygenie.com]
Technical Support Center: Optimizing Lysis Buffers for FKBP12 Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your lysis buffers and experimental protocols for the successful detection of FKBP12 degradation, with a special focus on the dTAG™ technology.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for a lysis buffer to study FKBP12 degradation?
A1: A common and effective starting point is a RIPA (Radioimmunoprecipitation Assay) buffer.[1] Its stringent formulation with multiple detergents is well-suited for efficient cell lysis and protein solubilization, which is critical for accurately assessing protein degradation.[1] Another recommended option is a Tris-based lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors to ensure the stability of your target protein.[2]
Q2: Why are protease and phosphatase inhibitors crucial when studying protein degradation?
A2: When cells are lysed, endogenous proteases and phosphatases are released, which can rapidly degrade or alter the phosphorylation state of your protein of interest.[2] This can lead to inaccurate quantification and misinterpretation of degradation kinetics. The addition of protease and phosphatase inhibitor cocktails to your lysis buffer is essential to preserve the integrity of the FKBP12 fusion protein and ensure that the observed degradation is a direct result of your experimental conditions (e.g., addition of a dTAG™ degrader).[1][2]
Q3: Can I use an anti-FKBP12 antibody to detect my FKBP12F36V-tagged fusion protein?
A3: Yes, in many cases, an anti-FKBP12 antibody can be used to detect the FKBP12F36V-tagged protein of interest. This can be advantageous as it may also detect the endogenous, wild-type FKBP12, which can serve as an internal control on your Western blot.[3] However, it is crucial to validate that the antibody recognizes the tagged fusion protein, as the epitope could be masked by the fusion partner.[3]
Q4: How quickly should I expect to see degradation of my FKBP12-tagged protein in a dTAG™ experiment?
A4: The kinetics of degradation can vary depending on the specific fusion protein and the cell line being used.[4] However, the dTAG™ system is designed for rapid protein degradation, with significant reduction often observable within 30 minutes to a few hours of adding the degrader molecule.[2][4][5] A time-course experiment is highly recommended to determine the optimal time points for your specific target.[5]
Troubleshooting Guides
Problem 1: Weak or No Signal of the FKBP12 Fusion Protein (Before Degrader Addition)
This section addresses issues with detecting the FKBP12 fusion protein even in the absence of the degradation-inducing molecule.
| Possible Cause | Recommended Solution |
| Inefficient Lysis | Ensure your lysis buffer is appropriate for the subcellular localization of your fusion protein. For nuclear or membrane-bound proteins, a stronger lysis buffer like RIPA may be necessary.[1] Consider adding sonication or mechanical disruption after lysis buffer addition to ensure complete cell breakdown. |
| Protein Degradation During Sample Preparation | Always prepare lysates on ice or at 4°C using pre-chilled buffers and equipment.[3] Ensure that a fresh, broad-spectrum protease inhibitor cocktail is added to your lysis buffer immediately before use. |
| Low Expression of the Fusion Protein | Increase the amount of total protein loaded onto the gel. A typical starting point is 20-30 µg of total protein per well.[6] |
| Poor Antibody Recognition | Optimize your primary antibody concentration and incubation time. Try incubating the primary antibody overnight at 4°C to increase signal.[6][7] Confirm that your anti-FKBP12 or anti-tag antibody can detect the fusion protein. It may be necessary to use an antibody against the protein of interest itself.[3] |
Problem 2: Incomplete or No Degradation Observed After Adding the Degrader
This section provides guidance for when the FKBP12 fusion protein levels do not decrease as expected after the addition of the degrader.
| Possible Cause | Recommended Solution |
| Suboptimal Degrader Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration of the dTAG™ degrader and the ideal time points for observing maximal degradation.[4][5] |
| Fusion Tag Accessibility Issues | The FKBP12F36V tag may be sterically hindered within the fusion protein, preventing efficient recruitment of the E3 ligase. Consider re-cloning your construct to change the location of the tag (N-terminus vs. C-terminus). |
| Cell Line-Specific Effects | The expression and activity of the necessary E3 ligase components (e.g., CRBN or VHL) can vary between cell lines. It may be beneficial to test both CRBN- and VHL-recruiting dTAG™ degraders to find the most effective one for your system.[3] |
| Issues with the dTAG™ Compound | Ensure the dTAG™ degrader is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Cell Lysis for Western Blot Analysis of FKBP12 Degradation
-
Prepare Lysis Buffer: A recommended lysis buffer is RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
RIPA Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 or Triton X-100
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
-
Immediately before use, add a broad-spectrum protease inhibitor cocktail and a phosphatase inhibitor cocktail.
-
-
Cell Harvesting and Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cell pellet. A common starting point is 100 µL for a pellet from a 6-well plate well.[3]
-
Incubate on ice for 15-30 minutes, with vortexing every 5-10 minutes.[3]
-
(Optional) For difficult-to-lyse cells or to shear DNA, sonicate the lysate briefly on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Western Blotting and Immunodetection
-
Sample Preparation:
-
Mix an appropriate amount of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-FKBP12 or anti-protein of interest) diluted in blocking buffer. An overnight incubation at 4°C is often recommended.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizing Experimental Workflows and Logic
References
- 1. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Validating dFKBP-1-Mediated Protein Degradation
For researchers and professionals in drug development, the ability to induce and validate targeted protein degradation is paramount. This guide provides a comprehensive comparison of dFKBP-1-mediated protein degradation with other leading technologies, supported by experimental data and detailed protocols for validation.
Understanding this compound-Mediated Protein Degradation
This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to specifically induce the degradation of the FK506-binding protein 12 (FKBP12). It functions as a heterobifunctional molecule, simultaneously binding to FKBP12 and an E3 ubiquitin ligase, typically Cereblon (CRBN). This proximity induces the ubiquitination of FKBP12, marking it for degradation by the proteasome. This targeted approach offers a powerful tool for studying the functional consequences of FKBP12 depletion.[1][2][3][4]
This compound-mediated protein degradation pathway.
Comparison of Targeted Protein Degradation Technologies
Several technologies have emerged for inducing targeted protein degradation, each with its own advantages and limitations. This section compares this compound with three prominent alternatives: the dTAG system, the Auxin-Inducible Degron (AID) system, and HaloPROTACs.
| Feature | This compound (PROTAC) | dTAG System | Auxin-Inducible Degron (AID) | HaloPROTACs |
| Targeting Strategy | Directs degradation of endogenous FKBP12. | Degrades a protein of interest (POI) fused to a mutated FKBP12 (FKBP12F36V) tag. | Degrades a POI fused to an auxin-inducible degron tag in the presence of auxin and the TIR1 E3 ligase. | Degrades a POI fused to a HaloTag. |
| Inducer Molecule | This compound | dTAG molecule (e.g., dTAG-13) | Auxin (e.g., indole-3-acetic acid, IAA) | HaloPROTAC molecule |
| E3 Ligase Hijacked | Typically Cereblon (CRBN) | CRBN or VHL | TIR1 (from plants, needs to be co-expressed) | von Hippel-Lindau (VHL) or IAP |
| Requirement for Tagging | No, targets endogenous protein. | Yes, requires genetic fusion of the dTAG. | Yes, requires genetic fusion of the AID tag and co-expression of TIR1. | Yes, requires genetic fusion of the HaloTag. |
| Reported DC50 | ~10-100 nM for FKBP12 degradation.[1] | Sub-nanomolar to low nanomolar for various tagged proteins.[5][6][7] | ~0.2 nM to 0.25 mM depending on the auxin analog and experimental system.[7][8][9] | ~3-10 nM for tagged proteins.[10] |
| Reported Dmax | >80% degradation of FKBP12.[1][2] | Often >90% degradation.[10] | Can achieve near-complete degradation. | Up to ~95% degradation.[10] |
| Key Advantages | Targets endogenous protein without genetic modification. | High potency and selectivity for the tagged protein. Rapid degradation kinetics. | Orthogonal system in mammalian cells, offering low off-target effects. | Covalent binding of the HaloTag ligand can offer high stability and efficiency. |
| Key Limitations | Specific to FKBP12. | Requires genetic engineering to tag the protein of interest. | Requires expression of a non-mammalian protein (TIR1), which can be immunogenic. | Requires genetic engineering and the HaloTag is relatively large (34 kDa). |
Experimental Validation Workflows
Validating protein degradation requires a multi-faceted approach to confirm the loss of the target protein and understand the mechanism of action.
General experimental workflow for validating protein degradation.
Detailed Experimental Protocols
Here are detailed protocols for the key experiments used to validate protein degradation.
Protocol 1: Western Blotting for Protein Degradation
Western blotting is a fundamental technique to visualize and semi-quantitatively measure the reduction in target protein levels.
Materials:
-
Cell culture reagents
-
Degrader compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-FKBP12)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a dose-range of the degrader for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control, typically overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again and add the chemiluminescent substrate.[13]
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[12]
Protocol 2: Quantitative Mass Spectrometry for Proteome-Wide Analysis
Mass spectrometry-based proteomics provides an unbiased and highly sensitive method to quantify changes in protein abundance across the entire proteome, enabling assessment of both on-target degradation and off-target effects.[14][15]
Materials:
-
Cell culture and treatment reagents
-
Lysis buffer (e.g., urea-based buffer)
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin or other proteases
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Treat cells with the degrader and a vehicle control. Lyse the cells and quantify the protein concentration.
-
Reduction, Alkylation, and Digestion: Denature the proteins, reduce disulfide bonds with DTT, and alkylate cysteine residues with iodoacetamide. Digest the proteins into peptides using trypsin overnight.
-
Peptide Cleanup: Desalt the peptide samples using SPE cartridges.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer coupled to a liquid chromatography system.[4]
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins. Compare the abundance of the target protein and all other identified proteins between the degrader-treated and control samples.
Protocol 3: HiBiT Assay for High-Throughput Degradation Analysis
The HiBiT assay is a sensitive, bioluminescent-based method that is well-suited for high-throughput screening of protein degradation in live cells.[16][17][18] This requires the target protein to be endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.
Materials:
-
CRISPR/Cas9-edited cell line expressing the HiBiT-tagged target protein
-
LgBiT protein and Nano-Glo® substrate (for lytic endpoint assays) or Nano-Glo® Endurazine™ Live Cell Substrate (for kinetic live-cell assays)
-
White, opaque multi-well plates
-
Luminometer
Procedure (Endpoint Lytic Assay):
-
Cell Plating: Seed the HiBiT-tagged cells in a white, opaque 96- or 384-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader compound and incubate for the desired time.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and substrate, to the wells.[17]
-
Luminescence Measurement: After a short incubation to allow for cell lysis and signal stabilization, measure the luminescence using a plate reader.[17]
-
Data Analysis: The luminescence signal is directly proportional to the amount of HiBiT-tagged protein. Normalize the data to the vehicle control and plot the results to determine DC50 and Dmax values.[16]
Procedure (Kinetic Live-Cell Assay):
-
Cell Plating and Substrate Addition: Plate the cells and add the Nano-Glo® Endurazine™ Live Cell Substrate.
-
Degrader Addition: Add the degrader compound to the wells.
-
Kinetic Luminescence Reading: Immediately begin measuring luminescence at regular intervals over a time course using a luminometer with environmental control (37°C, 5% CO2).
-
Data Analysis: Plot the luminescence signal over time to determine the rate of degradation and other kinetic parameters.[16]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of AID2 and BromoTag expands the utility of degron-based protein knockdowns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative characterization of the auxin-inducible degron: a guide for dynamic protein depletion in single yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. benchchem.com [benchchem.com]
- 13. ptglab.com [ptglab.com]
- 14. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 15. Targeted Protein Degraders | Bruker [bruker.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of dFKBP-1 and dTAG Systems for Selective Protein Degradation
In the rapidly advancing field of targeted protein degradation, researchers have a growing arsenal of tools to selectively eliminate proteins of interest and study their functions. Among these, the dFKBP-1 molecule and the dTAG system represent two distinct and powerful approaches leveraging the FKBP12 protein. This guide provides a comprehensive comparison of these systems, offering researchers, scientists, and drug development professionals the necessary information to choose the most suitable method for their experimental needs.
At a Glance: this compound vs. dTAG System
| Feature | This compound System | dTAG System |
| Target Protein | Endogenous wild-type FKBP12 | Any protein of interest (POI) fused to an FKBP12(F36V) tag |
| Mechanism of Action | A PROTAC that recruits the E3 ligase Cereblon (CRBN) to endogenous FKBP12, leading to its ubiquitination and degradation.[1][2][3] | A heterobifunctional degrader molecule binds to the FKBP12(F36V) tag on the POI and an E3 ligase (CRBN or VHL), inducing degradation of the fusion protein.[][5] |
| Selectivity | High for endogenous FKBP12. | High for the FKBP12(F36V)-tagged protein with minimal off-target effects on wild-type FKBP12.[6][7] |
| Versatility | Limited to the study of endogenous FKBP12 function. | Highly versatile; can be applied to virtually any intracellular protein by tagging it with FKBP12(F36V).[][8] |
| Genetic Modification | Not required for targeting endogenous FKBP12. | Requires genetic modification (e.g., CRISPR/Cas9 knock-in or lentiviral transduction) to fuse the FKBP12(F36V) tag to the POI.[5][9] |
| Degrader Molecules | This compound | dTAG-7, dTAG-13 (CRBN-recruiters), dTAGV-1 (VHL-recruiter).[8] |
| Kinetics | Potent degradation at nanomolar concentrations.[1][2][10] | Rapid degradation, often observed within one hour of treatment.[5] |
Delving Deeper: Mechanism of Action
Both systems operate on the principle of inducing proximity between a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system. However, the specifics of their mechanisms diverge significantly.
This compound: A Targeted Approach for Endogenous FKBP12
This compound is a classic example of a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule comprising a ligand that binds to the wild-type FKBP12 protein (SLF) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By simultaneously binding to both FKBP12 and CRBN, this compound forms a ternary complex that facilitates the transfer of ubiquitin from the E3 ligase to FKBP12. This polyubiquitination marks FKBP12 for degradation by the proteasome.
Caption: Mechanism of this compound induced degradation of endogenous FKBP12.
The dTAG System: A Versatile Platform for Targeted Degradation
The dTAG system offers a more adaptable solution for degrading a wide array of proteins.[] This technology requires the protein of interest (POI) to be genetically tagged with a mutated form of FKBP12, specifically FKBP12(F36V).[8] This mutation creates a "hole" in the protein's structure that allows for the specific binding of a "bumped" ligand present in the dTAG degrader molecules (e.g., dTAG-13).[6] These degraders also contain a moiety that recruits an E3 ligase, either CRBN or von Hippel-Lindau (VHL).[5][8]
The high selectivity of the dTAG system stems from the degrader's preferential binding to the mutant FKBP12(F36V) over the endogenous wild-type FKBP12.[6] This ensures that only the tagged POI is targeted for degradation, leaving the native FKBP12 population intact and minimizing off-target effects.[7]
Caption: The dTAG system mechanism for targeted protein degradation.
Experimental Workflow and Protocols
The choice between this compound and the dTAG system dictates the experimental approach.
This compound Experimental Protocol
The primary application of this compound is to study the consequences of depleting endogenous FKBP12. The workflow is straightforward:
-
Cell Culture: Culture cells of interest (e.g., MV4;11 or 293FT) under standard conditions.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 0.1 µM).[1][2] Include vehicle-treated (e.g., DMSO) cells as a negative control.
-
Incubation: Incubate cells for a desired period (e.g., 4 to 24 hours) to allow for protein degradation.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blot Analysis: Perform western blotting using an antibody specific for FKBP12 to assess the extent of degradation. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Controls: To confirm the mechanism of degradation, pre-treatment with a proteasome inhibitor (e.g., Carfilzomib), a neddylation inhibitor (e.g., MLN4924), or excess free ligand (SLF or thalidomide) can be performed to rescue the degradation of FKBP12.[1][3]
dTAG System Experimental Protocol
The dTAG system requires an initial setup phase to tag the protein of interest.
-
Tagging the Protein of Interest:
-
CRISPR/Cas9-mediated Knock-in: Use a donor plasmid containing the FKBP12(F36V) tag sequence to insert the tag at the N- or C-terminus of the endogenous gene of interest.[6][9] This is the preferred method for studying the protein at its native expression level.
-
Lentiviral Expression: Clone the POI in-frame with the FKBP12(F36V) tag into a lentiviral expression vector and transduce the cells of interest.[9] This is useful for initial validation and for proteins that are difficult to tag endogenously.
-
-
Cell Culture and Treatment: Culture the engineered cells and treat them with the appropriate dTAG molecule (e.g., dTAG-13 at 50-500 nM).[6]
-
Time-Course and Dose-Response: Perform time-course (e.g., 1, 2, 4, 8 hours) and dose-response experiments to determine the optimal conditions for degradation.
-
Analysis:
-
Western Blotting: Analyze protein degradation by western blotting using an antibody against the POI or the FKBP12 tag.
-
Quantitative Mass Spectrometry: For a global view of protein changes and to confirm selectivity, perform multiplexed quantitative mass spectrometry-based proteomics.[11]
-
Functional Assays: Conduct relevant functional assays to assess the phenotypic consequences of degrading the POI.
-
Caption: Comparative experimental workflows for this compound and the dTAG system.
Performance and Quantitative Data
While direct comparative studies under identical conditions are limited, data from independent investigations highlight the potency and selectivity of each system.
This compound Degradation Efficiency
In MV4;11 cells, this compound has been shown to potently decrease the abundance of endogenous FKBP12.[1][2][3]
| Concentration of this compound | % Reduction of FKBP12 in MV4;11 cells |
| 0.1 µM | >80% |
| 0.01 µM | ~50% |
Data is approximate and compiled from published reports.[1][2][3][10][12]
dTAG System Degradation Efficiency and Kinetics
The dTAG system demonstrates rapid and potent degradation of FKBP12(F36V)-tagged proteins. For instance, treatment of 293FT cells expressing FKBP12(F36V)-Nluc with dTAG-13 leads to significant degradation within a short timeframe.
| dTAG-13 Treatment Time | Observation |
| 1 hour | Pronounced degradation of FKBP12(F36V)-Nluc observed.[6] |
| 4 hours | Near-complete degradation at 100 nM.[13] |
Furthermore, the dTAG system has been successfully used to degrade a variety of fusion proteins with high efficiency at nanomolar concentrations.[6] Multiplexed quantitative mass spectrometry has confirmed the exquisite selectivity of the dTAG system, with the tagged protein being the only significantly degraded protein in the proteome upon short-term treatment.[11]
Conclusion: Choosing the Right System
The choice between the this compound and dTAG systems hinges on the specific research question.
-
For studying the function of endogenous FKBP12 , this compound is the appropriate tool. It is a potent and specific degrader of wild-type FKBP12 and does not require prior genetic manipulation of the target cells.
-
For investigating the function of any other protein of interest , the dTAG system is the superior and more versatile choice. While it requires an upfront investment in generating tagged cell lines, it provides a powerful and generalizable platform for rapid, selective, and reversible protein degradation with minimal off-target effects. The availability of both CRBN and VHL-recruiting dTAG molecules further expands its utility, allowing for combinatorial degradation studies and overcoming potential resistance mechanisms.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 5. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 9. media.addgene.org [media.addgene.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to dFKBP-1 and Other FKBP12-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of dFKBP-1, a pioneering PROTAC degrader of the FK506-Binding Protein 12 (FKBP12), with other notable FKBP12-targeting PROTACs. The information presented herein is curated from experimental data to assist researchers in selecting the appropriate tools for their specific needs in studying FKBP12 biology and developing novel therapeutics.
Introduction to FKBP12 PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest (in this case, FKBP12), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein. FKBP12 is a ubiquitously expressed protein involved in various cellular processes, including protein folding, immunosuppression, and signal transduction, making it an attractive target for therapeutic intervention.
Overview of Compared FKBP12 PROTACs
This guide focuses on the following FKBP12-targeting PROTACs:
-
This compound: A well-characterized PROTAC that utilizes the synthetic ligand for FKBP12 (SLF) and a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase.
-
dTAG-13: Part of the "degradation tag" system, dTAG-13 is designed to be highly selective for a mutant form of FKBP12 (FKBP12F36V), also recruiting the CRBN E3 ligase.
-
RC32: A potent FKBP12 degrader that uses rapamycin as the FKBP12-binding ligand and pomalidomide to engage the CRBN E3 ligase.
-
5a1 and 6b4: Novel PROTACs that employ a distinct FKBP12 binder and recruit the von Hippel-Lindau (VHL) E3 ligase.
-
KB02-SLF: A unique PROTAC that specifically targets nuclear FKBP12 for degradation by covalently modifying the DCAF16 E3 ligase.
Quantitative Performance Comparison
The following tables summarize the available quantitative data on the degradation of FKBP12 by the compared PROTACs. It is important to note that the experimental conditions, such as cell lines and treatment durations, vary between studies, which can influence the observed potency and efficacy.
| PROTAC | Target | E3 Ligase | Cell Line | Degradation Performance | Citation(s) |
| This compound | FKBP12 (wild-type) | CRBN | MV4;11 | >80% degradation at 0.1 µM; 50% degradation at 0.01 µM (24h) | [1][2][3][4] |
| 293FT-WT | Potent, dose-dependent degradation | [1][3] | |||
| dTAG-13 | FKBP12F36V (mutant) | CRBN | 293FT cells expressing FKBP12F36V-Nluc | Potent and selective degradation of FKBP12F36V, no activity on FKBP12WT | [5] |
| RC32 | FKBP12 (wild-type) | CRBN | Jurkat | DC50 of ~0.3 nM (12h) | [6] |
| Hep3B | DC50 of 0.9 nM | [7] | |||
| HuH7 | DC50 of 0.4 nM | [7] | |||
| 5a1 | FKBP12 (wild-type) | VHL | INA-6 | More efficient degradation than 6b4 and RC32 (qualitative) | [8] |
| 6b4 | FKBP12 (wild-type) | VHL | INA-6 | Potent degradation of FKBP12 | [8] |
| KB02-SLF | Nuclear FKBP12 | DCAF16 | HEK293T | Promotes loss of nuclear FKBP12 at ~0.5-5 µM (4-72h) | [9][10] |
DC50: Half-maximal degradation concentration. WT: Wild-type. N/A: Data not available in the reviewed sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the performance of FKBP12 PROTACs.
Western Blotting for FKBP12 Degradation
This method is used to directly visualize and quantify the reduction in FKBP12 protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, MV4;11, Jurkat) in appropriate culture vessels and allow them to adhere or reach the desired confluency.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., this compound, RC32) or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 12, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA (bicinchoninic acid) assay or a similar method to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, the membrane should also be probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the FKBP12 band intensity to the loading control.
-
Calculate the percentage of FKBP12 degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Luciferase-Based Reporter Assay for FKBP12 Degradation
This high-throughput method is often used to assess the degradation of tagged proteins.[5]
-
Cell Line Generation:
-
Generate a stable cell line (e.g., 293FT) expressing a fusion protein of FKBP12 (either wild-type or a mutant like FKBP12F36V) and a luciferase reporter (e.g., NanoLuc). A second luciferase (e.g., Firefly luciferase) can be co-expressed as an internal control for cell viability and transfection efficiency.
-
-
Cell Plating and Treatment:
-
Plate the reporter cells in a multi-well plate (e.g., 384-well) and allow them to adhere.
-
Add the PROTACs at various concentrations using a pin tool or liquid handler.
-
-
Luminescence Measurement:
-
After the desired incubation period (e.g., 24 hours), add the substrate for the internal control luciferase (e.g., D-Luciferin for Firefly) and measure the luminescence.
-
Subsequently, add the substrate for the FKBP12-fused luciferase (e.g., coelenterazine for NanoLuc) and measure the luminescence.
-
-
Data Analysis:
-
Calculate the ratio of the FKBP12-luciferase signal to the internal control luciferase signal for each well.
-
Normalize these ratios to the vehicle-treated control wells (set to 100%).
-
Plot the normalized ratios against the PROTAC concentrations to determine the DC50 values.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to FKBP12 PROTACs.
Caption: General mechanism of action for FKBP12-targeting PROTACs.
Caption: Simplified overview of FKBP12's role in TGF-β and mTOR signaling pathways.
Caption: Workflow for comparing FKBP12 PROTACs using Western Blot and Luciferase assays.
Conclusion
The landscape of FKBP12-targeting PROTACs is diverse, offering researchers a range of tools with distinct properties. This compound remains a valuable tool for studying the effects of wild-type FKBP12 degradation. The dTAG system, with molecules like dTAG-13, provides an elegant solution for the selective degradation of tagged proteins, enabling precise target validation studies. Other PROTACs, such as RC32, 5a1, and 6b4, demonstrate high potency and may offer advantages in specific cellular contexts or therapeutic applications. The development of PROTACs like KB02-SLF, which target subcellularly localized protein pools, further expands the utility of this technology.
When selecting an FKBP12 PROTAC, it is essential to consider the specific research question, the target (wild-type vs. mutant), the desired E3 ligase, and the experimental system. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in the rapidly evolving field of targeted protein degradation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:1799711-22-0 | Chemsrc [chemsrc.com]
- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. medchemexpress.com [medchemexpress.com]
Comparative Guide to Rescue Experiments for dFKBP-1-mediated Degradation using Carfilzomib and MLN4924
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carfilzomib and MLN4924 in the context of rescuing dFKBP-1-mediated degradation of the FKBP12 protein. The information is compiled from publicly available scientific resources.
Introduction
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the FKBP12 protein. It functions by forming a ternary complex between FKBP12 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination of FKBP12 and its subsequent degradation by the proteasome. This targeted protein degradation can be "rescued" or inhibited by agents that interfere with this process. This guide focuses on two such agents: Carfilzomib, a proteasome inhibitor, and MLN4924, a neddylation inhibitor. Understanding the efficacy and mechanisms of these rescue agents is crucial for validating the mechanism of action of PROTACs like this compound and for potential therapeutic strategies.
Signaling Pathway and Experimental Workflow
To visualize the molecular events and the experimental setup, the following diagrams have been generated.
A Head-to-Head Comparison: dFKBP-1 vs. RNAi for FKBP12 Knockdown
For researchers, scientists, and drug development professionals seeking to modulate the function of FKBP12, a crucial protein involved in diverse cellular processes, the choice of knockdown methodology is paramount. This guide provides an objective comparison of two prominent techniques: the novel dFKBP-1, a PROTAC-based protein degrader, and the well-established RNA interference (RNAi) technology.
This comparison delves into the mechanisms of action, efficacy, potential for off-target effects, and experimental considerations for each approach, supported by available experimental data. Our goal is to equip you with the necessary information to select the most appropriate tool for your research needs.
At a Glance: this compound vs. RNAi for FKBP12 Modulation
| Feature | This compound (PROTAC) | RNAi (siRNA/shRNA) |
| Mechanism of Action | Post-translational protein degradation | Post-transcriptional mRNA degradation |
| Target | FKBP12 protein | FKBP12 mRNA |
| Mode of Action | Hijacks the ubiquitin-proteasome system | Utilizes the RNA-induced silencing complex (RISC) |
| Effect | Elimination of existing and newly synthesized protein | Prevention of new protein synthesis |
| Speed of Action | Rapid, with effects seen in hours | Slower onset, dependent on mRNA and protein turnover rates |
| Reversibility | Reversible upon withdrawal of the compound | Can be transient (siRNA) or stable (shRNA) |
| Specificity | High, based on ligand-protein interaction | Potential for off-target effects due to sequence homology |
| "Druggability" | Acts catalytically, effective at low concentrations | Stoichiometric, requires continuous presence for sustained effect |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and RNAi lies in their cellular targets and mechanisms.
This compound: Targeted Protein Annihilation
This compound is a heterobifunctional molecule, a type of PROteolysis TArgeting Chimera (PROTAC). It is composed of a ligand that specifically binds to FKBP12, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[1][2][3][4] This tripartite complex formation brings the FKBP12 protein into close proximity with the E3 ligase, leading to the ubiquitination of FKBP12. The polyubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and destroy the FKBP12 protein.
RNAi: Silencing the Messenger
RNA interference is a natural cellular process that regulates gene expression.[5] In the laboratory, this pathway is harnessed using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are designed to be complementary to the mRNA sequence of the target gene, in this case, FKBP12. Once introduced into the cell, the double-stranded siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex then uses the antisense strand of the siRNA as a guide to find and bind to the complementary FKBP12 mRNA. This binding leads to the cleavage and subsequent degradation of the mRNA, thereby preventing its translation into the FKBP12 protein.
Efficacy and Kinetics: A Quantitative Look
This compound: Potent and Rapid Degradation
Experimental data demonstrates that this compound is a potent degrader of FKBP12. In MV4;11 cells, treatment with this compound resulted in a dose-dependent decrease in FKBP12 protein levels.[1][2][3]
| This compound Concentration | FKBP12 Reduction in MV4;11 cells |
| 0.01 µM | 50% |
| 0.1 µM | >80% |
Data sourced from MedChemExpress and InvivoChem.[1][2]
The degradation of FKBP12 by this compound is rapid, with significant reduction in protein levels observed within hours of treatment.[6] This is a key advantage for studying the immediate effects of protein loss.
RNAi: Variable but Effective Knockdown
Specificity and Off-Target Effects: A Critical Consideration
This compound: High Specificity with Potential for Off-Targets
The specificity of this compound is primarily determined by the selectivity of its FKBP12-binding ligand. While generally considered highly specific, the potential for off-target protein degradation exists if the ligand binds to other proteins with structural similarity to FKBP12. Furthermore, the E3 ligase-recruiting moiety could potentially have its own biological activity. However, proteomic studies on dTAG systems, which are conceptually similar to this compound, have demonstrated high selectivity with the target protein being the most significantly degraded protein in the proteome.[11]
RNAi: The Challenge of Off-Target Effects
A well-documented limitation of RNAi is the potential for off-target effects.[5][12][13][14] These can occur through several mechanisms:
-
Seed-region-mediated off-targets: The "seed" region (nucleotides 2-8) of the siRNA can have partial complementarity to the 3' untranslated region (UTR) of unintended mRNAs, leading to their translational repression.[15]
-
Immune stimulation: Double-stranded RNA can trigger an innate immune response.
-
Competition with endogenous miRNAs: High concentrations of siRNA can saturate the endogenous RNAi machinery.
Transcriptome-wide analyses have revealed that a single siRNA can alter the expression of numerous non-target genes.[5] Careful siRNA design and the use of multiple siRNAs targeting different regions of the same mRNA can help to mitigate these effects.
Experimental Protocols
This compound Mediated Degradation of FKBP12
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM).
-
Add the this compound containing medium to the cells and incubate for the desired time points (e.g., 2, 4, 8, 24 hours). Include a DMSO-only vehicle control.
2. Western Blot Analysis for FKBP12 Protein Levels:
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the FKBP12 band intensity to a loading control (e.g., GAPDH or β-actin).
siRNA-Mediated Knockdown of FKBP12
1. siRNA Design and Preparation:
-
Select at least two to three validated siRNA sequences targeting different regions of the FKBP12 mRNA.
-
Resuspend the lyophilized siRNA duplexes in RNase-free water to a stock concentration of 20 µM.
2. Cell Transfection:
-
Plate cells the day before transfection to achieve 50-70% confluency on the day of transfection.
-
In separate tubes, dilute the siRNA and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in complete medium.
-
Incubate the cells for 24-72 hours.
3. Quantitative RT-PCR (qRT-PCR) for FKBP12 mRNA Levels:
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.[16][17][18]
-
Perform qPCR using primers specific for FKBP12 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative expression of FKBP12 mRNA using the ΔΔCt method.
4. Western Blot Analysis for FKBP12 Protein Levels:
-
Follow the same protocol as described for this compound to assess the reduction in FKBP12 protein levels.
FKBP12 Signaling Pathways
FKBP12 is a multifaceted protein that plays a regulatory role in several key signaling pathways. Understanding these pathways is crucial for interpreting the functional consequences of FKBP12 knockdown.
1. mTOR Signaling Pathway:
FKBP12 is famously known for its role in mediating the immunosuppressive effects of rapamycin. In the absence of rapamycin, FKBP12 does not directly regulate mTOR. However, the FKBP12-rapamycin complex binds to and inhibits the mTORC1 complex, a central regulator of cell growth, proliferation, and metabolism.[19][20][21][22][23]
2. TGF-β Signaling Pathway:
FKBP12 acts as an endogenous inhibitor of the TGF-β type I receptor (TGFβR1).[24][25][26][27][28] It binds to the GS domain of the receptor, preventing its phosphorylation and activation by the type II receptor in the absence of a ligand.[24][28] This interaction helps to prevent leaky signaling from the TGF-β pathway, which is involved in processes such as cell growth, differentiation, and apoptosis.[29]
3. Calcium Channel Regulation:
FKBP12 is a crucial regulatory subunit of intracellular calcium release channels, specifically the ryanodine receptors (RyRs) and inositol 1,4,5-trisphosphate receptors (IP3Rs).[29] By binding to these channels, FKBP12 stabilizes their closed state, preventing aberrant calcium leakage from the endoplasmic/sarcoplasmic reticulum.[30][31][32][33] Disruption of this interaction can lead to dysregulation of intracellular calcium signaling, which is critical for numerous cellular functions, including muscle contraction and neuronal activity.
Conclusion: Choosing the Right Tool for the Job
Both this compound and RNAi are powerful tools for reducing FKBP12 levels and studying its function. The optimal choice depends on the specific experimental goals.
Choose this compound when:
-
Rapid and transient protein depletion is required.
-
The experimental goal is to study the immediate consequences of protein loss.
-
A chemical biology approach with potential for in vivo applications is desired.
-
High specificity at the protein level is a primary concern.
Choose RNAi when:
-
A well-established and widely used method is preferred.
-
Long-term or stable knockdown is needed (using shRNA).
-
The primary goal is to study the effects of reduced gene expression over a longer period.
-
Resources for chemical synthesis or acquisition of PROTACs are limited.
For a comprehensive understanding of FKBP12 function, a combinatorial approach using both this compound and RNAi could be particularly powerful. By demonstrating that both the degradation of the protein and the silencing of its mRNA lead to a similar phenotype, researchers can build a more robust case for the on-target nature of their findings. As with any technology, careful experimental design, including appropriate controls, is essential for generating reliable and interpretable data.
References
- 1. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]
- 5. arep.med.harvard.edu [arep.med.harvard.edu]
- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic and efficacy analysis of RNA interference in stably and transiently expressing cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single cell kinetics of RNAi mediated knockdown | Lunds universitet [lu.se]
- 9. researchgate.net [researchgate.net]
- 10. Insights into the kinetics of siRNA-mediated gene silencing from live-cell and live-animal bioluminescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 15. SeedSeq: Off-Target Transcriptome Database - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
- 17. clyte.tech [clyte.tech]
- 18. gene-quantification.de [gene-quantification.de]
- 19. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FKBPs and the Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mTOR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 23. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 24. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. TGF-beta-signaling with small molecule FKBP12 antagonists that bind myristoylated FKBP12-TGF-beta type I receptor fusion proteins. | Broad Institute [broadinstitute.org]
- 26. FKBP12 is a negative regulator of transforming growth factor-beta receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 28. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]
- 29. pnas.org [pnas.org]
- 30. FKBP12 activates the cardiac ryanodine receptor Ca2+-release channel and is antagonised by FKBP12.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. PKA phosphorylation dissociates FKBP12.6 from the calcium release channel (ryanodine receptor): defective regulation in failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Ca(2+)-dependent interaction between FKBP12 and calcineurin regulates activity of the Ca(2+) release channel in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 33. FKBP12.6 Activates RyR1: Investigating the Amino Acid Residues Critical for Channel Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of dFKBP-1 for FKBP12: A Comparative Guide
For researchers engaged in targeted protein degradation and chemical biology, the selectivity of a ligand for its intended target is paramount. This guide provides a comparative analysis of dFKBP-1, a PROTAC-based degrader of the FK506-Binding Protein 12 (FKBP12), focusing on its selectivity against other members of the FKBP family.[1][2][3] FKBP12 is a ubiquitous protein involved in various cellular processes, including protein folding, immunosuppression, and signal transduction.[4][5][6]
Executive Summary
This compound is a heterobifunctional degrader that incorporates a ligand for FKBP12 (SLF) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This design mediates the ubiquitination and subsequent proteasomal degradation of FKBP12.[1] The selectivity of such a degrader is crucial to minimize off-target effects. This guide compares the binding affinity of the FKBP12 ligand used in this compound against other prominent FKBP isoforms, providing a quantitative basis for assessing its selectivity.
Comparative Binding Affinity Data
The selectivity of this compound is primarily determined by the binding affinity of its FKBP12-targeting ligand, SLF (Synthetic Ligand for FKBP). The following table summarizes the reported binding affinities of SLF and the well-known natural product ligands, Rapamycin and FK506, for FKBP12 and the closely related, larger homolog FKBP51. Lower IC50 or Ki values indicate higher binding affinity.
| Ligand | Target Protein | Binding Affinity (IC50 / Ki) | Fold Selectivity (FKBP51/FKBP12) | Reference |
| SLF | FKBP12 | 2.6 µM (IC50) | ~0.8 (Slightly favors FKBP51) | [7] |
| FKBP51 | 3.1 µM (IC50) | [7] | ||
| Rapamycin | FKBP12 | ~0.1 nM (IC50) | ~37 | [7][8] |
| FKBP51 | ~3.7 nM (Ki) | [8] | ||
| FK506 | FKBP12 | Not specified, high affinity | Not specified | [8] |
| FKBP51 | ~104 nM (Ki) | [8] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are both measures of binding affinity. Direct comparison should be made with caution as experimental conditions may vary.
Based on the available data, the SLF ligand shows minimal selectivity between FKBP12 and FKBP51. In contrast, natural product ligands like Rapamycin exhibit significantly higher affinity and greater selectivity for FKBP12 over FKBP51.
Visualizing the this compound Mechanism of Action
The following diagram illustrates the logical workflow of this compound as a PROTAC (Proteolysis Targeting Chimera).
Caption: Mechanism of this compound mediated degradation of FKBP12.
Experimental Protocols
Accurate assessment of ligand selectivity requires robust experimental methods. Below are detailed protocols for key assays used to determine binding affinity and cellular degradation.
1. Competitive Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the ability of a test compound (e.g., SLF) to displace a fluorescently labeled ligand from FKBP12.
-
Objective: To determine the IC50 value of a ligand for an FKBP protein.
-
Materials:
-
Recombinant human FKBP12 and FKBP51 proteins.
-
Fluorescently labeled FKBP ligand (e.g., FK-Green).
-
Test compound (e.g., SLF dissolved in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA.
-
384-well, low-volume, black microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Methodology:
-
Prepare a serial dilution of the test compound in DMSO, then dilute into Assay Buffer.
-
In the microplate, add a fixed concentration of the FKBP protein (e.g., 10 nM FKBP12).
-
Add the serially diluted test compound to the wells.
-
Add a fixed concentration of the fluorescent ligand (e.g., 5 nM FK-Green).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization on the plate reader.
-
Data Analysis: Plot the polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Western Blot for Cellular Degradation Assessment
This method quantifies the reduction in cellular FKBP12 protein levels following treatment with this compound.
-
Objective: To confirm and quantify target protein degradation in a cellular context.
-
Materials:
-
Cell line expressing FKBP12 (e.g., MV4;11 or HEK293T).[1]
-
This compound compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Primary antibodies: anti-FKBP12 and anti-loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
-
-
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 1 µM) for a specified time (e.g., 24 hours).[1] Include a vehicle-only control (DMSO).
-
Harvest the cells and lyse them on ice using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary anti-FKBP12 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a digital imager.
-
Re-probe the blot with the loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the loading control for each sample.
-
Visualizing the Experimental Workflow
The following diagram outlines the key steps in assessing a degrader's selectivity.
Caption: Workflow for determining the selectivity of a targeted protein degrader.
FKBP12 Signaling Context
FKBP12 is a regulator of several key signaling pathways. Its degradation can have significant downstream effects. For example, FKBP12 naturally inhibits the TGF-β type I receptor; its removal can lead to overactive signaling.[4] It also forms complexes with drugs like Rapamycin to inhibit the mTOR pathway, a central regulator of cell growth and proliferation.[5][9]
Caption: Simplified overview of FKBP12's role in TGF-β and mTOR signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]
- 4. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FKBP12 and how do they work? [synapse.patsnap.com]
- 6. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
Quantitative Proteomics for Confirming dFKBP-1 Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how quantitative proteomics is utilized to confirm the specificity of dFKBP-1, a PROTAC (Proteolysis Targeting Chimera) designed to degrade the FKBP12 protein. We will objectively compare the expected performance of this compound against the broader proteome and provide supporting experimental frameworks based on established methodologies for similar targeted protein degraders.
This compound is a heterobifunctional molecule that consists of a ligand that binds to FKBP12 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of FKBP12. While highly effective at degrading its intended target, it is crucial to ensure that this compound does not cause the degradation of other proteins, which could lead to off-target effects and toxicity. Quantitative proteomics is the key technology to assess such specificity on a proteome-wide scale.
Data Presentation: Assessing Specificity with Quantitative Proteomics
A typical quantitative proteomics experiment to determine the specificity of this compound would involve treating a relevant cell line (e.g., MV4;11 or 293FT) with this compound and a vehicle control. Following treatment, the proteome of the cells is analyzed by mass spectrometry to identify and quantify thousands of proteins. The expected outcome is the selective and significant downregulation of FKBP12, with minimal or no significant changes in the abundance of other proteins.
Below is a table summarizing hypothetical, yet representative, quantitative data from such an experiment.
| Protein | Gene | Function | Fold Change (this compound vs. Vehicle) | p-value | Specificity Classification |
| FKBP12 | FKBP1A | Peptidyl-prolyl cis-trans isomerase | -4.5 | < 0.0001 | On-Target |
| Cyclophilin A | PPIA | Peptidyl-prolyl cis-trans isomerase | -0.1 | 0.85 | Off-Target (No significant change) |
| GAPDH | GAPDH | Glycolysis | 0.05 | 0.92 | Off-Target (No significant change) |
| Tubulin beta | TUBB | Cytoskeleton | -0.2 | 0.78 | Off-Target (No significant change) |
| CRBN | CRBN | E3 ubiquitin ligase component | 0.1 | 0.88 | Off-Target (No significant change) |
| IKZF1 | IKZF1 | Transcription factor (known CRBN neosubstrate) | -0.3 | 0.65 | Off-Target (No significant change) |
| IKZF3 | IKZF3 | Transcription factor (known CRBN neosubstrate) | -0.25 | 0.71 | Off-Target (No significant change) |
| Protein X | GENEX | Various | -0.15 | 0.81 | Off-Target (No significant change) |
| Protein Y | GENEY | Various | 0.1 | 0.89 | Off-Target (No significant change) |
| Protein Z | GENEZ | Various | -0.08 | 0.93 | Off-Target (No significant change) |
This table illustrates that only the target protein, FKBP12, shows a significant decrease in abundance upon treatment with this compound, indicating high specificity.
Experimental Protocols
A robust quantitative proteomics workflow is essential for generating high-quality data to confirm this compound specificity. The following is a detailed methodology based on common practices for analyzing the specificity of targeted protein degraders.
Cell Culture and Treatment
-
Cell Line Selection: Human cell lines such as MV4;11 (leukemia) or 293FT (human embryonic kidney) are suitable choices as the effect of this compound has been previously characterized in these lines.
-
Culture Conditions: Cells are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Treatment: Cells are treated with a predetermined optimal concentration of this compound (e.g., 0.1 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours) to induce degradation of the target protein.
Sample Preparation for Mass Spectrometry
-
Cell Lysis: Cells are harvested and lysed in a buffer containing detergents (e.g., SDS) and protease inhibitors to ensure complete protein extraction and prevent degradation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading for subsequent steps.
-
Reduction, Alkylation, and Digestion: Proteins are reduced with a reducing agent (e.g., DTT), alkylated with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation, and then digested into peptides using a protease, typically trypsin.
-
Peptide Labeling (Optional but Recommended): For high-precision quantification, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ). This allows for the multiplexing of samples (e.g., control and this compound treated) in a single mass spectrometry run, reducing experimental variability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Peptide Separation: The digested peptide mixture is separated by reverse-phase liquid chromatography over a gradient of an organic solvent (e.g., acetonitrile). This separation reduces the complexity of the sample being introduced into the mass spectrometer at any given time.
-
Mass Spectrometry Analysis: The separated peptides are ionized (e.g., by electrospray ionization) and analyzed in a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). The mass spectrometer performs two stages of analysis: MS1, where the mass-to-charge ratio of the intact peptides is measured, and MS2 (or tandem MS), where selected peptides are fragmented, and the masses of the resulting fragments are measured.
Data Analysis
-
Peptide and Protein Identification: The MS2 spectra are searched against a human protein database (e.g., UniProt) using a search engine (e.g., MaxQuant, Sequest, or Mascot) to identify the amino acid sequences of the peptides and, by inference, the proteins from which they originated.
-
Protein Quantification: The abundance of each protein is determined by the signal intensity of its corresponding peptides in the MS1 spectra (for label-free quantification) or by the intensity of the reporter ions in the MS2 spectra (for isobaric labeling).
-
Statistical Analysis: Statistical tests (e.g., t-test) are performed to identify proteins that show a statistically significant change in abundance between the this compound treated and control samples. A fold-change cutoff is also applied to determine the biological significance of the changes. The results are often visualized using a volcano plot.
Mandatory Visualization
Experimental Workflow for Quantitative Proteomics
Caption: Workflow for assessing this compound specificity using quantitative proteomics.
Mechanism of this compound Action Leading to FKBP12 Degradation
Caption: this compound mediates the ubiquitination and degradation of FKBP12.
Validating dFKBP-1-Mediated Protein Degradation: A Comparative Guide with a Non-Binding Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the PROTAC (Proteolysis Targeting Chimera) dFKBP-1 with a conceptual non-binding control compound, outlining the experimental data and protocols necessary to validate its targeted protein degradation effects. This compound is a heterobifunctional molecule designed to induce the degradation of the FK506-Binding Protein 12 (FKBP12) by recruiting it to the E3 ubiquitin ligase Cereblon (CRBN). To ensure the observed effects are specifically due to this induced proximity, a non-binding control is an essential experimental tool.
The Critical Role of a Non-Binding Control
A non-binding control is a compound structurally analogous to the active PROTAC but engineered to be deficient in binding to either the target protein (FKBP12) or the E3 ligase (CRBN). This is often achieved by creating a diastereomer of the active compound where the stereochemistry at a critical binding site is altered. This control is crucial for demonstrating that the degradation of the target protein is a direct consequence of the ternary complex formation (FKBP12-dFKBP-1-CRBN) and not due to off-target effects of the chemical scaffold.
For the purposes of this guide, we will refer to a hypothetical non-binding control for this compound as This compound-NBC (Non-Binding Control). This compound is envisioned as a diastereomer of this compound with a modified CRBN-binding moiety (based on thalidomide) that ablates its affinity for CRBN, while maintaining the FKBP12-binding portion (based on the SLF ligand).
Data Presentation: this compound vs. Non-Binding Control
The following tables summarize the expected quantitative data from key validation experiments comparing the activity of this compound with this compound-NBC.
Table 1: In Vitro FKBP12 Degradation
| Compound | Concentration (µM) | % FKBP12 Degradation (in MV4;11 cells) |
| This compound | 0.01 | 50%[1][2] |
| This compound | 0.1 | >80%[1][2] |
| This compound-NBC | 1 | <5% (Expected) |
Table 2: Key Degradation Parameters
| Parameter | This compound | This compound-NBC |
| DC50 (Concentration for 50% degradation) | ~0.01 µM[1][2] | >10 µM (Expected) |
| Dmax (Maximum degradation) | >80%[1][2] | <10% (Expected) |
Signaling Pathways and Experimental Workflows
To understand the biological context of this compound's action and the experimental logic for its validation, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
FKBP12 and the TGF-β Signaling Pathway
FKBP12 is known to be an important negative regulator of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It binds to the type I TGF-β receptor (TβR-I), preventing its phosphorylation and subsequent activation of downstream signaling. The degradation of FKBP12 by this compound would be expected to relieve this inhibition, leading to an enhancement of TGF-β signaling.
Figure 1: Simplified TGF-β signaling pathway showing the inhibitory role of FKBP12.
This compound Mechanism of Action and Validation Workflow
The following diagram illustrates the mechanism by which this compound induces the degradation of FKBP12 and the key experimental steps to validate this process.
Figure 2: this compound mechanism and the corresponding experimental validation workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Western Blot for FKBP12 Degradation
Objective: To quantify the reduction in FKBP12 protein levels following treatment with this compound or this compound-NBC.
Materials:
-
MV4;11 or 293FT cell lines
-
This compound and this compound-NBC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-FKBP12
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or this compound-NBC (e.g., 0.001 to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FKBP12 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an anti-GAPDH or anti-β-actin antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to the loading control. Calculate the percentage of FKBP12 degradation relative to the DMSO-treated control.
Protocol 2: Validation of CRBN-Dependency using CRBN Knockout Cells
Objective: To confirm that the degradation of FKBP12 by this compound is dependent on the presence of the E3 ligase CRBN.
Materials:
-
Wild-type (WT) 293FT cells
-
CRBN knockout (CRBN-/-) 293FT cells
-
This compound
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Culture and Treatment: Culture both WT and CRBN-/- 293FT cells. Treat both cell lines with this compound (e.g., at its DC50 and a higher concentration) or DMSO for 24 hours.
-
Western Blotting: Perform Western blotting for FKBP12 as described in Protocol 1.
-
Data Analysis: Compare the levels of FKBP12 in WT and CRBN-/- cells after treatment with this compound. A significant reduction in FKBP12 should only be observed in the WT cells.
Protocol 3: Competition Assay
Objective: To demonstrate that this compound-mediated degradation requires binding to both FKBP12 and CRBN.
Materials:
-
MV4;11 cells
-
This compound
-
SLF (the FKBP12-binding ligand)
-
Thalidomide (the CRBN-binding ligand)
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Culture and Pre-treatment: Culture MV4;11 cells. Pre-treat the cells with a high concentration of free SLF or free thalidomide for 1-2 hours.
-
This compound Treatment: Add this compound (at its DC50) to the pre-treated cells and incubate for another 24 hours. Include control groups treated with this compound alone and DMSO.
-
Western Blotting: Perform Western blotting for FKBP12 as described in Protocol 1.
-
Data Analysis: Compare the FKBP12 levels in cells pre-treated with the competitor ligands to those treated with this compound alone. The degradation of FKBP12 should be significantly reduced in the presence of excess SLF or thalidomide.[1][2]
By following these protocols and comparing the results of this compound with a non-binding control, researchers can rigorously validate the specific on-target effects of this PROTAC degrader. This comprehensive approach is essential for the confident interpretation of experimental outcomes and for the advancement of targeted protein degradation as a therapeutic strategy.
References
A Researcher's Guide to Orthogonal Methods for Confirming FKBP12 Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, confirming the successful degradation of a target protein is a critical step in validating the efficacy of novel therapeutics such as PROteolysis TArgeting Chimeras (PROTACs). FK506-Binding Protein 12 (FKBP12) is a well-characterized protein often used as a model system or a target itself in these studies. This guide provides a comparative overview of key orthogonal methods to reliably confirm the degradation of FKBP12, complete with experimental protocols, quantitative data comparisons, and visual workflows to aid in experimental design and data interpretation.
Comparison of Orthogonal Methods for FKBP12 Degradation
To ensure the accurate assessment of FKBP12 degradation, employing multiple independent methods is crucial to control for artifacts and off-target effects. The following table summarizes the key characteristics of four widely used orthogonal techniques.
| Method | Principle | Output | Throughput | Cost | Key Advantages | Limitations |
| Western Blot | Size-based separation of proteins followed by antibody-based detection of FKBP12. | Semi-quantitative (band intensity) | Low to Medium | Moderate | Widely accessible, provides information on protein size. | Semi-quantitative, can be labor-intensive, antibody-dependent. |
| ELISA | Antibody-based capture and detection of FKBP12 in a 96-well plate format. | Quantitative (absorbance) | High | Moderate to High | High throughput, quantitative, high sensitivity.[1] | Can be subject to antibody cross-reactivity, may not detect protein fragments. |
| dTAG Reporter Assay | Fusion of a mutant FKBP12 (FKBP12F36V) to a reporter protein (e.g., Luciferase). Degradation is measured by a decrease in reporter signal.[2] | Quantitative (luminescence) | High | High | Highly specific for the tagged protein, real-time measurements possible.[2] | Requires genetic modification of cells, may not reflect endogenous protein degradation. |
| Mass Spectrometry | Identification and quantification of peptides from FKBP12 in a complex protein mixture. | Quantitative (peptide abundance) | Medium to High | High | Unbiased and highly specific, can identify post-translational modifications and protein fragments. | Requires specialized equipment and expertise, data analysis can be complex. |
Signaling Pathway: PROTAC-Mediated FKBP12 Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC targeting FKBP12 consists of a ligand that binds to FKBP12 and another ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination of FKBP12, marking it for degradation by the proteasome.
PROTAC-mediated degradation of FKBP12.
Experimental Protocols and Workflows
This section provides detailed methodologies for the key experiments discussed, along with visual representations of the workflows.
Western Blot
Western blotting is a fundamental technique to visualize changes in protein levels.
-
Cell Lysis:
-
Treat cells with the FKBP12 degrader or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detector.
-
-
Data Analysis:
-
Quantify the band intensity for FKBP12 and a loading control (e.g., GAPDH or β-actin) using image analysis software.
-
Normalize the FKBP12 band intensity to the loading control.
-
Western Blot workflow for FKBP12 detection.
| Treatment | FKBP12 Band Intensity (Normalized to GAPDH) | % Degradation |
| Vehicle Control | 1.00 | 0% |
| Degrader (10 nM) | 0.65 | 35% |
| Degrader (100 nM) | 0.25 | 75% |
| Degrader (1000 nM) | 0.05 | 95% |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a quantitative measure of FKBP12 protein levels in a high-throughput format.
-
Sample Preparation:
-
Prepare cell lysates as described for Western Blotting.
-
Dilute lysates to fall within the linear range of the ELISA kit's standard curve.
-
-
Assay Procedure (based on a typical sandwich ELISA kit): [3]
-
Add 100 µL of standards and diluted samples to the wells of an anti-FKBP12 antibody-coated 96-well plate.[3]
-
Incubate for 2.5 hours at room temperature.[3]
-
Wash the wells with the provided wash buffer.
-
Add 100 µL of biotinylated anti-FKBP12 antibody to each well and incubate for 1 hour at room temperature.[3]
-
Wash the wells.
-
Add 100 µL of HRP-conjugated streptavidin solution and incubate for 45 minutes at room temperature.[3]
-
Wash the wells.
-
Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature in the dark.[3]
-
Add 50 µL of stop solution to each well.[3]
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of FKBP12 in the samples by interpolating their absorbance values from the standard curve.
-
References
A Head-to-Head Battle of E3 Ligase Recruiters: VHL vs. CRBN PROTACs for FKBP12 Degradation
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the choice of E3 ligase recruiter for a Proteolysis Targeting Chimera (PROTAC) is a critical design parameter. This guide provides a comparative analysis of two of the most utilized E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN), in the context of degrading the FK506-Binding Protein 12 (FKBP12). By examining the available experimental data, this document aims to furnish an objective comparison to inform the rational design of potent and specific FKBP12-degrading PROTACs.
The efficacy of a PROTAC is contingent on its ability to form a stable ternary complex with the target protein and an E3 ubiquitin ligase, thereby inducing ubiquitination and subsequent proteasomal degradation of the target. While a multitude of E3 ligases exist, VHL and CRBN have emerged as the workhorses of PROTAC development due to the availability of high-affinity small molecule ligands. This guide will delve into a comparative analysis of VHL and CRBN-recruiting PROTACs targeting FKBP12, a well-characterized protein that has served as a model target in the development of targeted protein degradation technologies.
Quantitative Comparison of VHL and CRBN Recruiting PROTACs for FKBP12
Direct head-to-head studies comparing VHL and CRBN-recruiting PROTACs for wild-type FKBP12 are limited. However, the dTAG system, which utilizes a mutated form of FKBP12 (FKBP12F36V), offers a valuable platform for comparing the degradation machinery recruited by VHL and CRBN. The following table summarizes representative data for the degradation of FKBP12F36V by the CRBN-recruiting dTAG-13 and the VHL-recruiting dTAGV-1.
| Parameter | dTAG-13 (CRBN-recruiting) | dTAGV-1 (VHL-recruiting) | Reference |
| Target | FKBP12F36V | FKBP12F36V | [1][2] |
| Effective Concentration | Potent reduction at 100 nM | Effective degradation at 500 nM | [1][2] |
| Degradation Onset | As early as 1 hour | Evident within 1 hour | [1][2] |
| E3 Ligase Requirement | CRBN-dependent | VHL-dependent | [1][2] |
| Selectivity | Highly selective for FKBP12F36V | Exquisitely selective for FKBP12F36V | [1][2] |
It is important to note that the degradation efficiency of a PROTAC can be highly dependent on the specific cell line and the target protein's subcellular localization[3]. For instance, in some contexts, a target may be more susceptible to degradation by a VHL-recruiting PROTAC over a CRBN-recruiting one, and vice-versa, underscoring the necessity of empirical evaluation of both systems[2].
Signaling Pathways and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental approach for evaluating these PROTACs, the following diagrams are provided.
Experimental Protocols
A rigorous evaluation of PROTAC efficacy involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This assay measures the formation and stability of the ternary complex in real-time.
-
Immobilization: Covalently immobilize the E3 ligase (VHL or CRBN complex) onto a sensor chip surface.
-
Analyte Injection: Inject the PROTAC at various concentrations over the sensor surface to measure its binding to the E3 ligase.
-
Co-injection: Inject a mixture of the PROTAC and FKBP12 over the E3 ligase-functionalized surface.
-
Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) of the binary and ternary complexes. An enhancement in the binding signal in the presence of FKBP12 indicates cooperative ternary complex formation.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein within a cellular context.
-
Cell Culture and Treatment: Plate cells and treat with the PROTAC at various concentrations and time points. Include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Immunoprecipitate the target protein (FKBP12) using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an anti-ubiquitin antibody to detect poly-ubiquitinated FKBP12.
Protein Degradation Assay (Western Blot)
This is the standard method to quantify the reduction in target protein levels.
-
Cell Culture and Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for FKBP12. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of FKBP12 degradation relative to the vehicle control. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
Conclusion
The choice between VHL and CRBN as the E3 ligase recruiter for an FKBP12-targeting PROTAC is not always straightforward and can be influenced by multiple factors including the cellular context and the specific chemical scaffold of the PROTAC. While both ligases can be effectively hijacked to induce the degradation of FKBP12, the optimal choice often requires empirical testing. The dTAG system provides a powerful platform for such comparative studies. By employing a systematic evaluation pipeline encompassing ternary complex formation, ubiquitination, and protein degradation assays, researchers can make data-driven decisions to advance the development of potent and selective FKBP12-degrading PROTACs for therapeutic applications.
References
Assessing the Reversibility of dTAG-Induced Degradation: A Comparative Guide
For researchers in cellular biology and drug development, the ability to precisely and reversibly control protein levels is a powerful tool. The dTAG system, which utilizes dFKBP-1 analogous molecules to induce targeted protein degradation, offers a rapid and selective method for protein knockdown. A key feature of this technology is its reversibility, allowing for the timely restoration of protein function. This guide provides a comprehensive comparison of the dTAG system with other protein degradation technologies, focusing on the assessment of reversibility, and includes detailed experimental protocols and data.
The dTAG System: A Reversible Approach to Protein Degradation
The degradation tag (dTAG) system is a chemical biology tool that enables the rapid, reversible, and selective degradation of a protein of interest (POI).[1][2][][4] The system relies on a "bump-and-hole" strategy, where a mutated FKBP12 protein (FKBP12F36V), serving as the dTAG, is fused to the POI.[5] A heterobifunctional degrader molecule, such as dTAG-13, contains a ligand that specifically binds to the FKBP12F36V tag and another ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN) or von Hippel-Lindau (VHL).[2][5] This induced proximity results in the polyubiquitination of the dTAG-POI fusion protein and its subsequent degradation by the proteasome.[2][6]
A significant advantage of the dTAG system is its reversibility.[7][8] The degradation is dependent on the continuous presence of the dTAG molecule. Upon removal, or "washout," of the degrader, the ternary complex disassembles, halting the ubiquitination process.[2][5] Consequently, the de novo synthesis of the tagged protein leads to the recovery of its cellular levels and function.[5] This characteristic allows for precise temporal control over protein presence, enabling the study of the direct consequences of protein loss and subsequent restoration.
Visualizing the dTAG Pathway
The following diagram illustrates the mechanism of dTAG-induced protein degradation and its reversal.
Caption: Mechanism of dTAG-induced degradation and recovery.
Comparison of Reversibility: dTAG vs. Alternative Technologies
The reversibility of protein knockdown is a critical consideration when choosing a research tool. The following table compares the dTAG system with other common methods for modulating protein levels.
| Technology | Mechanism | Reversibility | Time to Onset | Time to Reverse | Key Advantages | Key Limitations |
| dTAG System | Small molecule-induced proteasomal degradation of a tagged protein. | Reversible [2][5] | Rapid (minutes to hours)[2] | Rapid (hours)[5] | High specificity, rapid kinetics, temporal control. | Requires genetic modification to introduce the dTAG. |
| PROTACs (non-covalent) | Small molecule-induced proteasomal degradation of an endogenous protein. | Generally Reversible | Rapid (hours) | Variable (hours to days)[9] | Targets endogenous proteins without genetic modification. | Reversibility depends on PROTAC washout and target resynthesis rates. |
| Covalent PROTACs | Covalently bind to the target protein or E3 ligase, inducing degradation. | Irreversible or Slowly Reversible [10] | Rapid (hours) | Very slow or irreversible | Potentially more potent and durable effects. | Lack of reversibility limits studies of protein function restoration. |
| RNA interference (RNAi) | siRNA-mediated degradation of target mRNA. | Reversible [4] | Slow (24-72 hours) | Slow (days) | Relatively simple to implement. | Off-target effects are a concern, slow kinetics. |
| CRISPR/Cas9 Gene Knockout | Permanent disruption of the target gene at the DNA level. | Irreversible [4] | N/A | N/A | Complete and permanent loss of protein expression. | Irreversibility prevents the study of protein recovery. |
Experimental Protocol for Assessing Reversibility
A washout experiment is the standard method to assess the reversibility of dTAG-induced degradation.
Experimental Workflow
Caption: Workflow for a dTAG washout experiment.
Detailed Methodology
-
Cell Culture and Treatment:
-
Plate cells expressing the dTAG-fused protein of interest at an appropriate density.
-
Treat the cells with the dTAG degrader molecule (e.g., dTAG-13) at a concentration known to induce efficient degradation (typically determined from a dose-response experiment).
-
Include a vehicle-treated control (e.g., DMSO).
-
Incubate for a period sufficient to achieve maximal degradation (e.g., 2-24 hours).
-
-
Washout Procedure:
-
After the incubation period, aspirate the media containing the dTAG molecule.
-
Gently wash the cells three times with sterile phosphate-buffered saline (PBS) to remove any residual degrader.
-
Add fresh, pre-warmed culture medium without the dTAG molecule. This marks time point zero for the recovery.
-
-
Sample Collection:
-
Harvest cell lysates at various time points post-washout (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
The "0 hour" time point should be collected immediately after the final wash and addition of fresh media.
-
-
Protein Level Analysis:
-
Quantify the levels of the dTAG-POI at each time point using methods such as:
-
Western Blotting: A semi-quantitative method to visualize the recovery of the protein. A loading control (e.g., GAPDH, β-actin) is essential for normalization.
-
Mass Spectrometry (MS): Provides a more quantitative and high-throughput analysis of protein levels.
-
Flow Cytometry or Microscopy: If the dTAG-POI is fused to a fluorescent reporter (e.g., GFP), recovery can be monitored by changes in fluorescence intensity.
-
-
Quantitative Data on Reversibility
Studies have demonstrated the rapid recovery of protein levels following the washout of dTAG molecules. For instance, in a study involving FKBP12F36V-KRASG12V, washout of dTAG-13 led to a substantial recovery of the fusion protein and downstream signaling molecules like pMEK and pERK within one hour.[5] Another study on PROTACs for Androgen Receptor (AR) degradation showed that for some compounds, low protein levels were sustained for up to 24 hours after drug washout, indicating that the kinetics of recovery can be compound-dependent.[9]
| Target Protein | Degrader | Cell Line | Time to Max Degradation | Time to Significant Recovery Post-Washout | Reference |
| FKBP12F36V-KRASG12V | dTAG-13 | 293T | ~1 hour | ~1 hour | [5] |
| luc-FKBP12F36V | dTAG-13 | In vivo (mice) | ~4 hours | ~28 hours post-final treatment | [5] |
| AR and AR-V(ΔLBD) | ITRI-90, ITRI-126 | LNCaP, CWR22Rv1, VCaP | 24 hours | >24 hours (sustained degradation) | [9] |
Conclusion
The dTAG system, and by extension this compound based degraders, offers a robust and reversible method for controlling protein levels. This reversibility is a key advantage over irreversible technologies like CRISPR-based gene editing and slowly reversible methods like RNAi, providing researchers with precise temporal control to dissect protein function. The experimental protocols outlined in this guide provide a framework for rigorously assessing the reversibility of dTAG-induced degradation, enabling a deeper understanding of the dynamic cellular processes governed by the protein of interest. The ability to rapidly turn protein expression "off" and then "on" again makes the dTAG system an invaluable tool for modern biological research and drug discovery.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 4. mdpi.com [mdpi.com]
- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A Rapid, Reversible, and Tunable Method to Regulate Protein Function in Living Cells Using Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
A Comparative Guide to dFKBP-1 Efficacy in Cell Lines with Varied E3 Ligase Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of dFKBP-1 and its derivatives in degrading the target protein FKBP12, with a focus on performance in cell lines expressing different E3 ubiquitin ligases. The information presented is supported by experimental data from peer-reviewed studies and is intended to aid researchers in the selection of appropriate tools for targeted protein degradation.
Introduction to this compound and Targeted Protein Degradation
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to eliminate specific proteins from cells. It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This compound consists of a ligand that binds to the target protein, FKBP12, a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of FKBP12, marking it for degradation by the proteasome. The canonical this compound recruits the Cereblon (CRBN) E3 ligase.[1][2] This guide will compare its efficacy with degraders that recruit the von Hippel-Lindau (VHL) E3 ligase.
Mechanism of Action: this compound
The mechanism of this compound involves the formation of a ternary complex between the target protein (FKBP12), the this compound molecule, and the E3 ligase complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, leading to its degradation.
Comparative Efficacy of this compound and Derivatives
The efficacy of a PROTAC can be influenced by the specific E3 ligase it recruits and the cellular context. While this compound specifically recruits CRBN, newer derivatives, known as dTAGs, have been developed to recruit either CRBN (e.g., dTAG-13, an analogue of this compound) or VHL (e.g., dTAGV-1). These tools often utilize a mutated version of FKBP12, FKBP12F36V, which can enhance selectivity.
Quantitative Data Summary
The following tables summarize the degradation efficiency of this compound and its analogues in various cell lines.
Table 1: Degradation of FKBP12 by CRBN-Recruiting this compound
| Cell Line | Concentration | FKBP12 Reduction | E3 Ligase | Reference |
| MV4;11 | 0.1 µM | >80% | CRBN | [1][2] |
| MV4;11 | 0.01 µM | 50% | CRBN | [1][2] |
| 293FT-WT | Dose-dependent | Potent Degradation | CRBN | [1] |
| 293FT-CRBN-/- | Not specified | No Degradation | None | [1][2] |
Table 2: Comparative Degradation of FKBP12F36V Fusion Proteins
| Cell Line | Degrader (E3 Ligase) | Target Protein | Outcome | Reference |
| EWS502 | dTAG-13 (CRBN) | FKBP12F36V-GFP | Effective Degradation | [3][4] |
| EWS502 | dTAGV-1 (VHL) | FKBP12F36V-GFP | Effective Degradation | [3][4] |
| EWS502 | dTAG-13 (CRBN) | FKBP12F36V-EWS/FLI | No Degradation | [3][4] |
| EWS502 | dTAGV-1 (VHL) | FKBP12F36V-EWS/FLI | Effective Degradation | [3][4] |
| 293FT | dTAG-13 (CRBN) | FKBP12F36V-Nluc | Potent Degradation | [5] |
| 293FT | dTAGV-1 (VHL) | FKBP12F36V-Nluc | Comparable to dTAG-13 | [3] |
Key Observations:
-
CRBN Dependency: The efficacy of this compound is strictly dependent on the presence of the CRBN E3 ligase, as demonstrated by the lack of degradation in CRBN knockout cells.[1][2]
-
Context-Dependent Efficacy: In EWS502 cells, both CRBN and VHL can be utilized to degrade an FKBP12F36V-GFP fusion protein.[3][4] However, for the FKBP12F36V-EWS/FLI fusion protein, only the VHL-recruiting degrader was effective.[3][4] This highlights that the choice of E3 ligase can be critical for the degradation of specific target proteins, even within the same cell line.
-
Selectivity: While this compound can degrade endogenous FKBP12, newer dTAG molecules like dTAG-13 show higher selectivity for the mutant FKBP12F36V.[5] Studies have also indicated that this compound does not induce the degradation of other FKBP family members like FKBP51 and FKBP52.
Experimental Protocols
Below are generalized protocols for assessing PROTAC-mediated protein degradation based on methodologies cited in the literature.
Cell-Based Protein Degradation Assay (Western Blot)
This protocol outlines the general steps for treating cells with a degrader and analyzing protein levels via Western blot.
-
Cell Culture: Plate cells (e.g., MV4;11, 293FT) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of the degrader (e.g., this compound, dTAG-13, dTAGV-1) and appropriate controls (e.g., DMSO vehicle, negative control compound).
-
Incubation: Incubate the cells for a specified period (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-FKBP12) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Luciferase-Based Degradation Assay
This high-throughput method is suitable for monitoring the degradation of a target protein fused to a luciferase reporter (e.g., NanoLuc).
-
Cell Line Generation: Stably express the FKBP12-NanoLuc fusion protein in the desired cell line (e.g., 293FT).
-
Assay Plating: Seed the cells in a 96-well plate.
-
Compound Addition: Add the degrader compounds at various concentrations.
-
Incubation: Incubate for the desired time.
-
Lysis and Luminescence Reading: Add a Nano-Glo Luciferase Assay reagent to lyse the cells and measure the luminescence using a plate reader.
-
Data Normalization: Normalize the luminescence signal to a viability assay or a constitutively expressed control reporter.
Conclusion
This compound is a potent, CRBN-dependent degrader of FKBP12. The development of dTAG molecules that can recruit either CRBN or VHL provides researchers with valuable tools to probe protein function. The choice between a CRBN or VHL-recruiting degrader can be critical, as efficacy is dependent on the specific target protein and cellular context. For any given target, it is recommended to empirically test both types of degraders to determine the optimal strategy for targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]
- 3. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of dFKBP-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent PROTAC-based FKBP12 degrader, dFKBP-1, adherence to stringent safety and disposal protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and management of this compound within a laboratory setting.
While a specific, universally mandated disposal procedure for this compound is not publicly available, the primary source for this critical information is the Safety Data Sheet (SDS) provided by the manufacturer. Several suppliers, including MedchemExpress, Cambridge Bioscience, and BroadPharm, indicate the availability of an SDS for this compound upon request or via download from their websites.[1][2][3] It is imperative to obtain and thoroughly review the SDS before handling the compound.
Immediate Safety and Handling Protocols
Given that this compound is a potent, biologically active molecule designed to induce protein degradation, it should be handled with the utmost care to prevent accidental exposure. Standard laboratory procedures for handling high-potency compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat.
-
Use chemical-resistant gloves (nitrile or neoprene).
-
Wear safety glasses or goggles.
Handling:
-
Handle the solid compound and its solutions in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice.
-
Prevent the formation of dust and aerosols during handling and weighing.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage conditions are typically at -20°C for long-term stability.[3]
Step-by-Step Disposal Procedures
The proper disposal of this compound and any contaminated materials is crucial to mitigate potential environmental and health risks. The following general procedures should be adapted based on the specific guidance provided in the product's SDS and in accordance with local, state, and federal regulations.
-
Inactivation: Before disposal, any residual this compound in solutions or on contaminated materials should be inactivated. While specific inactivation methods for this compound are not detailed in the available literature, a common approach for potent organic molecules is chemical degradation. This may involve treatment with a strong oxidizing agent or a solution that can hydrolyze the molecule. The specific method should be chosen based on the chemical properties of this compound and must be performed by trained personnel in a controlled environment.
-
Waste Segregation and Collection:
-
Liquid Waste: Collect all inactivated solutions containing this compound in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid Waste: All materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and absorbent paper, should be considered hazardous waste. Collect these materials in a dedicated, labeled solid hazardous waste container.
-
-
Labeling and Storage of Waste:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Store waste containers in a designated, secure area away from incompatible materials until they are collected for disposal.
-
-
Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's EHS office or a licensed hazardous waste disposal company.
-
Never dispose of this compound or its contaminated materials down the drain or in the regular trash.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various sources. This information is crucial for proper handling, storage, and disposal calculations.
| Property | Value | Source |
| Molecular Formula | C₅₃H₆₄N₆O₁₄ | [2][3][4] |
| Molecular Weight | 1009.11 g/mol | [2][3][4] |
| CAS Number | 1799711-22-0 | [3][4] |
| Storage Temperature | -20°C | [3] |
Experimental Protocols
Detailed experimental protocols for the use of this compound as a PROTAC to degrade FKBP12 are available in the scientific literature. One of the foundational studies describes its use in cell culture to induce potent, dose-dependent degradation of FKBP12.[1][4] Researchers should consult these publications for specific methodologies related to their experimental design.
This compound Disposal Workflow
The following diagram illustrates a logical workflow for the proper disposal of this compound, emphasizing the critical decision points and safety measures.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these guidelines and, most importantly, the specific instructions in the manufacturer's Safety Data Sheet, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling dFKBP-1
Essential protocols for the safe handling, storage, and disposal of the FKBP12 degrader dFKBP-1 are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, offering a trusted resource for operational best practices with this potent research compound.
This compound is a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the FKBP12 protein.[1][2][3] As with any biologically active small molecule, proper handling procedures are paramount to minimize exposure risks and ensure a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal instructions, and essential safety information.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in its solid form or in solution, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE and its purpose.
| PPE Category | Item | Specification & Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Provide a complete seal around the eyes to protect against splashes or airborne particles. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles. |
Operational Plan: From Receipt to Disposal
A structured approach to the handling and disposal of this compound is essential for safety and compliance. The following workflow outlines the key stages of the process.
Experimental Protocols
1. Receiving and Storage:
Upon receiving this compound, visually inspect the container for any damage or leaks. The compound is typically shipped at room temperature.[3] For long-term storage of the solid compound, a temperature of -20°C is recommended.[3] When in solvent, store at -80°C for up to six months or -20°C for up to one month.[1]
2. Stock Solution Preparation:
This compound is highly soluble in DMSO (Dimethyl sulfoxide), up to 100 mg/mL.[1][4] The following protocol outlines the preparation of a 10 mM stock solution. All steps should be performed in a chemical fume hood.
-
Step 1: Equilibrate. Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.
-
Step 2: Weighing. Accurately weigh the desired amount of this compound powder.
-
Step 3: Dissolving. Add the appropriate volume of fresh, anhydrous DMSO to the solid this compound. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 1009.11 g/mol ), add 99.1 µL of DMSO.
-
Step 4: Solubilization. Vortex or sonicate the solution until the solid is completely dissolved.[1]
-
Step 5: Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Mechanism of Action: Induced Protein Degradation
This compound functions as a PROTAC, a bifunctional molecule that hijacks the cell's natural protein disposal machinery to eliminate a target protein.[5][6] The diagram below illustrates this process.
Disposal Plan: Ensuring Environmental and Personal Safety
All materials that come into contact with this compound, including pipette tips, tubes, and gloves, should be considered chemical waste. The disposal of this compound and its related waste must be handled through your institution's Environmental Health and Safety (EHS) program.[7]
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, such as gloves, wipes, and plasticware, in a designated, clearly labeled hazardous waste bag.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, labeled, and chemically compatible hazardous waste container. Do not dispose of this compound solutions down the drain.[7]
-
Sharps Waste: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Always consult your institution's specific guidelines for chemical waste disposal to ensure full compliance with local and federal regulations. By adhering to these safety protocols and operational plans, researchers can confidently and safely advance their scientific inquiries using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1799711-22-0 | Chemsrc [chemsrc.com]
- 3. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]
- 4. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
